molecular formula C9H10FNO2 B111957 (S)-3-Amino-3-(2-fluorophenyl)propanoic acid CAS No. 151911-32-9

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Cat. No.: B111957
CAS No.: 151911-32-9
M. Wt: 183.18 g/mol
InChI Key: RSCLTSJQAQBNCE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a specialized amino acid derivative recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a fluorinated phenyl group, enhances its interactions with biological targets, making it a compound of significant interest in the synthesis of novel therapeutics, particularly in neuropharmacology.[1] This guide provides a comprehensive overview of its core properties, relevant experimental protocols, and its role in synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in research and development. These properties dictate its behavior in various chemical environments and biological systems.

PropertyValueSource
CAS Number 151911-32-9[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [a]D²⁵ = -1.5 to -2.5º (C=1 in 0.5N NaOH)[1]
Storage Conditions Store at 0-8 °C[1]
Synonyms L-β-Phe(2-F)-OH, (S)-2-Fluoro-β-phenylalanine[1]
Applications in Research and Development

This compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Its fluorinated phenyl ring is a key feature, often introduced to modulate properties such as metabolic stability, binding affinity, and lipophilicity of a parent compound.

Key application areas include:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[1]

  • Neuroscience Research : The compound is utilized in studies investigating neurotransmitter systems, offering insights into synaptic transmission which may inform treatments for conditions like depression and anxiety.[1]

  • Advanced Materials and Agrochemicals : Beyond pharmaceuticals, its reactive nature allows for the creation of specialized compounds for materials science and agricultural applications.[1]

Logical Workflow for Synthetic Application

The general workflow for utilizing this compound as a building block in synthetic chemistry involves several key stages, from initial characterization to the synthesis of the final target molecule.

G A Start: Procure This compound B Quality Control (Purity Check via HPLC, NMR) A->B C Protection of Functional Groups (e.g., Boc or Fmoc for amine) B->C D Activation of Carboxylic Acid (e.g., using DCC, HOBt) C->D E Coupling Reaction (Peptide bond formation with another amine) D->E F Deprotection Step E->F G Purification of Final Compound (e.g., Chromatography) F->G H Characterization of Final Compound (Mass Spec, NMR, etc.) G->H I End: Target Molecule Synthesized H->I

Caption: General synthetic workflow using the title compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound. Below are generalized protocols for common procedures.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the purity of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) to ensure good peak shape.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a standard solution of known concentration.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard.

  • HPLC System Setup:

    • Column: Use a reverse-phase column (e.g., C18).

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject a small volume (e.g., 10 µL) of the standard and sample solutions.

  • Analysis: Run the HPLC analysis. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of ≥98% is standard for this compound.[1]

Protocol 2: Synthesis of β-Amino Acids (General Hantzsch-Type Synthesis)

While not specific to the 2-fluoro isomer, the Hantzsch synthesis provides a general pathway for creating related thiazole-containing β-amino acids, illustrating a potential synthetic application.

Objective: To synthesize N,N-disubstituted β-amino acids with a thiazole ring.

Methodology:

  • Starting Materials: The synthesis begins with a precursor like N-phenyl-N-thiocarbamoyl-β-alanine.[2]

  • Cyclization Reaction: This precursor is reacted with an α-haloketone or aldehyde (e.g., chloroacetaldehyde) in a suitable solvent such as water or ethanol.[2] The reaction is often heated to reflux for several hours.

  • Base Addition: A base, such as sodium acetate or sodium carbonate, is used to facilitate the reaction and neutralize the resulting hydrochloride salt of the amino acid.[2]

  • Acidification and Isolation: The reaction mixture is then acidified (e.g., with acetic acid to pH 6) to precipitate the final product.[2]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization or by dissolving in a basic solution, filtering, and re-precipitating with acid.[2]

This generalized protocol highlights the types of chemical transformations where this compound and its analogs are employed.

Relationship Between Structure and Application

The utility of this compound is derived directly from its constituent parts. The diagram below illustrates the relationship between the molecular structure and its functional roles in drug development.

G cluster_0 Molecular Structure cluster_1 Functional Roles in Synthesis struct This compound Chiral Center (S) Amino Group Carboxylic Acid 2-Fluorophenyl Group roles Stereospecificity Nucleophile / Linker Peptide Bond Formation Modulator of Bioactivity struct:f0->roles:r0 Defines 3D structure of target molecule struct:f1->roles:r1 Site for chemical modification struct:f2->roles:r2 Enables coupling reactions struct:f3->roles:r3 Enhances binding & metabolic stability

Caption: Structure-function relationships of the title compound.

References

An In-Depth Technical Guide to (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: Synthesis, Properties, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuroscience. Its unique structural features, including the presence of a fluorine atom on the phenyl ring, impart valuable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential as a scaffold for the development of novel therapeutics targeting neurological disorders. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its putative mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of β-alanine, featuring a phenyl group substituted with a fluorine atom at the ortho-position and a chiral center at the C-3 position.

Chemical Structure:

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
IUPAC Name (3S)-3-Amino-3-(2-fluorophenyl)propanoic acid
Synonyms L-β-Phe(2-F)-OH, (S)-2-Fluoro-β-phenylalanine
CAS Number 151911-32-9
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white powder
Purity ≥95.0%
Optical Rotation Specific rotation values are reported, but can vary.
Solubility Soluble in aqueous solutions.
SMILES N--INVALID-LINK--c1ccccc1F
InChI Key RSCLTSJQAQBNCE-QMMMGPOBSA-N

Synthesis

The enantioselective synthesis of this compound is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. A highly efficient method for the synthesis of enantiomerically pure β-fluorophenyl-substituted β-amino acids involves lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from a general method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers.

Workflow Diagram:

G cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Resolution start 2-Fluorobenzaldehyde step1 Condensation with malonic acid and ammonium acetate start->step1 racemic_acid Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid step1->racemic_acid step2 Esterification (e.g., with ethanol and HCl) racemic_acid->step2 racemic_ester Racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride step2->racemic_ester hydrolysis Lipase-catalyzed hydrolysis (e.g., Burkholderia cepacia lipase) racemic_ester->hydrolysis separation Separation of unreacted ester and product acid hydrolysis->separation s_acid This compound separation->s_acid Product r_ester (R)-ethyl 3-amino-3-(2-fluorophenyl)propanoate separation->r_ester Unreacted

Caption: Workflow for the synthesis of this compound.

Materials:

  • Racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride

  • Lipase PSIM (from Burkholderia cepacia)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride in a mixture of diisopropyl ether, water, and triethylamine.

  • Enzymatic Reaction: Add Lipase PSIM to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 45 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction. Acidify the mixture with HCl and extract the unreacted (R)-ester with an organic solvent.

  • Isolation of (S)-acid: Adjust the pH of the aqueous layer to neutral or slightly basic with NaOH to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential in the development of drugs for neurological disorders.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests that it may act as a GABA analogue.

Neurological Disorders

Elevated levels of propionate have been associated with neurological dysfunctions in conditions such as propionic acidemia.[3][4][5] This has led to research into propanoic acid derivatives as potential modulators of neuronal activity. While specific in-vivo studies on this compound are not widely published, related halogenated aromatic amino acids have shown beneficial effects in experimental models of stroke and seizures.

GABA Receptor Modulation

Logical Relationship Diagram:

G cluster_compound Compound Properties cluster_moa Potential Mechanism of Action cluster_application Therapeutic Application compound This compound structure β-Amino Acid Structure (GABA Analogue) compound->structure fluorine 2-Fluoro Substitution compound->fluorine gaba_receptor GABA Receptor Modulation (Agonist/Antagonist/Allosteric Modulator) structure->gaba_receptor Hypothesized Interaction fluorine->gaba_receptor Influences Binding Affinity/ Conformation neuro_transmission Alteration of Inhibitory Neurotransmission gaba_receptor->neuro_transmission neuro_disorders Treatment of Neurological Disorders (e.g., Epilepsy, Anxiety) neuro_transmission->neuro_disorders

References

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight of this compound, a compound of interest in pharmaceutical research and development.

Molecular Formula and Structure

The chemical formula for this compound is C₉H₁₀FNO₂.[1][2] This formula indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in the compound are as follows:

ElementSymbolAtomic Weight (amu)
CarbonC~12.011[3][4][5]
HydrogenH~1.008[6][7][8][9]
FluorineF~18.998[10][11][12][13]
NitrogenN~14.007[14][15][16][17]
OxygenO~15.999[18][19][20][21][22]

Based on the molecular formula and the atomic weights of its constituent elements, the molecular weight of this compound is calculated as follows:

(9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) + (2 × 15.999) = 183.182 amu

This calculated value is consistent with the molecular weight of 183.18 g/mol provided in chemical databases.[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol [1]
Monoisotopic Mass183.06955672 Da[2][23][24]

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

G Workflow for Molecular Weight Determination A Identify Chemical Compound (this compound) B Determine Molecular Formula (C9H10FNO2) A->B C Identify Constituent Elements (C, H, F, N, O) B->C E Calculate Molecular Weight (Sum of Atomic Weights) B->E D Find Atomic Weights of Elements C->D D->E F Final Molecular Weight (183.18 g/mol) E->F

Caption: Workflow for calculating the molecular weight.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid Derivatives as GABA B Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide centers on the pharmacological properties of ADX71441, a representative derivative of the (S)-3-Amino-3-(2-fluorophenyl)propanoic acid scaffold, which acts as a potent and selective positive allosteric modulator (PAM) of the GABA B receptor.

Introduction to GABA B Receptor Positive Allosteric Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system. GABA exerts its effects through two main receptor types: the ionotropic GABA A receptors and the metabotropic GABA B receptors. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] Their activation leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a dampening of neuronal excitability.[1]

Direct agonists of the GABA B receptor, such as baclofen, have therapeutic applications but are often associated with side effects like muscle weakness, sedation, and tolerance. Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy.[1] Unlike direct agonists that activate the receptor independently, PAMs bind to a distinct allosteric site on the receptor and only enhance the effect of the endogenous agonist, GABA.[2] This provides a more physiological and controlled modulation of receptor activity, potentially leading to a better therapeutic window and fewer side effects.[1][2]

ADX71441: A Prototypical this compound Derivative

ADX71441 is a novel, potent, and selective positive allosteric modulator of the GABA B receptor.[3] It is orally bioavailable and brain penetrant, making it a promising candidate for the treatment of various neurological and psychiatric disorders, including anxiety, pain, and spasticity.[3][4]

Mechanism of Action

ADX71441 enhances the affinity and/or efficacy of GABA at the GABA B receptor.[5] It does not activate the receptor on its own but potentiates the response to GABA. This allosteric modulation leads to a more robust and prolonged inhibitory signal at synapses where GABA is being released. The selectivity of ADX71441 for the GABA B receptor has been confirmed in vitro, and its PAM properties have been established through Schild plot and reversibility tests.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for ADX71441.

Table 1: In Vitro Activity of ADX71441

Assay TypeParameterValueSpeciesReference
GABA B Receptor BindingEC 50 (GTPγS)~100 nMRat[3]
Functional Assay (Calcium Mobilization)EC 50~300 nMHuman[3]

Table 2: In Vivo Efficacy of ADX71441 in Preclinical Models

ModelSpeciesEndpointMinimum Effective Dose (MED)Reference
Mouse Marble Burying TestMouseAnxiolytic-like effect3 mg/kg[3]
Elevated Plus MazeMouseAnxiolytic-like effect3 mg/kg[3]
Elevated Plus MazeRatAnxiolytic-like effect3 mg/kg[3]
Acetic Acid-Induced WrithingMouseAnalgesic effectNot specified[3]
Rotarod TestRatMuscle relaxant effect10 mg/kg[3]
Overactive Bladder ModelMouseIncreased urinary latency10 mg/kg[6]
Overactive Bladder ModelGuinea PigIncreased intercontraction interval1 and 3 mg/kg[6]
Alcohol Self-AdministrationRatReduction in alcohol intake3 mg/kg[7]

Signaling Pathways and Experimental Workflows

GABA B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA B receptor and the modulatory role of ADX71441.

GABAB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAB_R GABA B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds to orthosteric site ADX71441 ADX71441 ADX71441->GABAB_R Binds to allosteric site G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Caption: GABA B receptor signaling pathway modulated by ADX71441.

Experimental Workflow for In Vivo Behavioral Testing

This diagram outlines a typical workflow for assessing the anxiolytic-like effects of a compound like ADX71441 in a preclinical model.

Behavioral_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (Vehicle or ADX71441) randomization->drug_admin behavioral_test Behavioral Test (e.g., Elevated Plus Maze) drug_admin->behavioral_test data_collection Data Collection (Time in open arms, etc.) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for in vivo anxiolytic activity assessment.

Detailed Experimental Protocols

GABA B Receptor Radioligand Binding Assay (General Protocol)

This protocol is a general method for determining the binding affinity of a compound to the GABA B receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.

  • Resuspend the final pellet in the binding buffer and store at -70°C.

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and wash twice with the binding buffer.

  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

  • For determining non-specific binding, add a high concentration of a known GABA B receptor ligand (e.g., 10 µM GABA).

  • Add the radioligand (e.g., [³H]CGP54626) at a fixed concentration (e.g., 5 nM).

  • Add varying concentrations of the test compound (e.g., ADX71441).

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC 50 value.

Electrophysiology Patch-Clamp Recording (General Protocol)

This protocol describes a general method for assessing the effect of a GABA B PAM on neuronal activity.

1. Slice Preparation:

  • Anesthetize a rodent (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or amygdala) using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

  • Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Using a microscope with differential interference contrast optics, identify a neuron for recording.

  • Obtain a whole-cell patch-clamp recording using a glass micropipette filled with an internal solution.

  • Record the baseline neuronal activity (e.g., membrane potential, firing rate).

3. Drug Application:

  • Apply GABA to the bath to elicit a baseline response.

  • Apply the test compound (ADX71441) to the bath in the presence of GABA.

  • Record the changes in the GABA-mediated response (e.g., hyperpolarization, change in firing rate).

4. Data Analysis:

  • Measure the amplitude and duration of the GABA-induced currents or changes in membrane potential before and after the application of the test compound.

  • Analyze the data to determine if the compound potentiates the GABAergic response.

Conclusion

Derivatives of the this compound scaffold, exemplified by ADX71441, represent a promising class of GABA B receptor positive allosteric modulators. Their ability to selectively enhance the endogenous inhibitory tone of the GABAergic system offers a potential therapeutic advantage over direct agonists. The preclinical data for ADX71441 demonstrates its efficacy in models of anxiety, pain, and other neurological conditions. Further research and clinical development of these compounds are warranted to fully elucidate their therapeutic potential.

References

The Biological Activity of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Scaffolding Enigma in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid , a synthetic β-amino acid derivative, stands as a compound of significant interest within the domains of medicinal chemistry and neuropharmacology. While extensive research has highlighted its role as a versatile chiral building block in the synthesis of novel therapeutics, a comprehensive public-domain repository of its specific biological activity, quantitative data, and precise molecular mechanisms remains elusive. This technical guide aims to synthesize the available information, contextualize its potential applications, and underscore the critical need for further investigation into its pharmacological profile.

Overview and Potential Applications

This compound is primarily recognized for its utility as a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a GABA analogue . Such analogues are a cornerstone in the treatment of epilepsy, anxiety, and neuropathic pain. The introduction of a fluorine atom at the ortho position of the phenyl ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

While direct evidence is lacking in publicly accessible literature, the scientific community's interest in this compound likely stems from the established activities of structurally similar molecules. For instance, other halogenated phenyl-GABA analogues have demonstrated activity at GABA receptors, hinting at a potential mechanism of action for this compound.

Quantitative Biological Data: A Notable Gap

A thorough review of scientific databases and commercial supplier information reveals a conspicuous absence of quantitative biological data for this compound. Key metrics essential for characterizing the biological activity of a compound, such as:

  • IC50 (half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • EC50 (half-maximal effective concentration): A measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

  • Ki (inhibition constant): Indicates the binding affinity of a ligand to a receptor.

for this compound are not publicly available. This lack of data prevents a definitive characterization of its potency, efficacy, and selectivity towards any specific biological target.

Table 1: Quantitative Biological Activity Data for this compound

Assay TypeTargetIC50EC50KiReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

This table highlights the current void in publicly accessible quantitative data for the specific biological activity of this compound.

Postulated Signaling Pathways and Experimental Workflows

Given its structural similarity to GABA, it is hypothesized that this compound may interact with the GABAergic system. The primary targets within this system are the GABAA and GABAB receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.

A hypothetical experimental workflow to elucidate the biological activity of this compound would involve a series of in vitro and in vivo assays.

GABAB_Signaling Compound This compound GABAB_R GABAB Receptor Compound->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Inhibition_NT Inhibition of Neurotransmitter Release Ca_Channel->Inhibition_NT Results in

References

(S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a fluorine-substituted phenyl ring at the β-position, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for investigating biological systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂N/A
Molecular Weight 183.18 g/mol N/A
Appearance White to off-white powderN/A
Purity ≥ 98% (by HPLC)N/A
Optical Rotation [α]D/25 = -1.5 to -2.5° (c=1 in 0.5N NaOH)N/A

Synthesis and Experimental Protocols

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the initial synthesis of the racemic compound followed by the separation of the desired (S)-enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Rodionov Reaction Rodionov Reaction 2-Fluorobenzaldehyde->Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Rodionov Reaction Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid Rodionov Reaction->Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid Esterification Esterification Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid->Esterification Racemic Ester Racemic Ester Esterification->Racemic Ester Lipase-catalyzed Hydrolysis Lipase-catalyzed Hydrolysis Racemic Ester->Lipase-catalyzed Hydrolysis This compound This compound Lipase-catalyzed Hydrolysis->this compound (R)-Ester (R)-Ester Lipase-catalyzed Hydrolysis->(R)-Ester

General workflow for the synthesis of this compound.
Experimental Protocol: Rodionov Reaction for Racemic Synthesis

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[1]

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of the racemic β-amino acid should form.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Note: Yields for analogous 3-amino-3-arylpropanoic acids using this method typically range from 40-70%.[1]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on general methods for the enzymatic resolution of racemic β-amino esters.[2]

Materials:

  • Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH)

  • Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Organic solvent (e.g., diisopropyl ether)

  • Triethylamine (Et₃N)

  • Water

Procedure:

  • Esterification: Convert the racemic amino acid to its corresponding ethyl ester by reacting it with thionyl chloride in ethanol. This is a standard procedure for esterification of amino acids.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride in an organic solvent.

    • Add triethylamine to neutralize the hydrochloride salt.

    • Add the lipase and a controlled amount of water.

    • Stir the mixture at a controlled temperature (e.g., 45 °C). The lipase will selectively hydrolyze the (S)-ester to the (S)-acid.

  • Separation:

    • After a certain conversion (typically around 50%), stop the reaction.

    • The (S)-acid can be separated from the unreacted (R)-ester by extraction with an aqueous base.

    • Acidification of the aqueous layer will precipitate the this compound.

    • The (R)-ester can be recovered from the organic layer.

Note: The efficiency of the resolution is highly dependent on the choice of lipase, solvent, and reaction conditions. High enantiomeric excess (ee > 95%) is often achievable with this method.[2]

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest potential applications in neuroscience, particularly in modulating GABAergic neurotransmission.

β-Amino acids are known to act as analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

G cluster_0 GABAergic Synapse Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Release GABA_A Receptor GABA_A Receptor GABA->GABA_A Receptor Binds GABA_B Receptor GABA_B Receptor GABA->GABA_B Receptor Binds Postsynaptic Neuron Postsynaptic Neuron Cl- Influx Cl- Influx GABA_A Receptor->Cl- Influx Opens Cl- channel K+ Efflux / Ca2+ Block K+ Efflux / Ca2+ Block GABA_B Receptor->K+ Efflux / Ca2+ Block Activates G-protein Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization K+ Efflux / Ca2+ Block->Hyperpolarization S-3-A-3-FPA (S)-3-Amino-3- (2-fluorophenyl)propanoic acid S-3-A-3-FPA->GABA_A Receptor Potential Agonist/ Modulator S-3-A-3-FPA->GABA_B Receptor Potential Agonist/ Modulator

Hypothesized interaction with GABAergic signaling pathways.

The incorporation of a fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for different receptor subtypes.[4] Fluorine substitution can also enhance metabolic stability and improve blood-brain barrier permeability, which are desirable properties for centrally acting drugs.[5]

Further research is required to elucidate the specific molecular targets of this compound and to quantify its biological activity. In vitro binding assays and electrophysiological studies on GABA receptors would be crucial next steps to validate its potential as a modulator of inhibitory neurotransmission.

Conclusion

This compound is a chiral β-amino acid with potential for applications in drug discovery, particularly in the development of novel therapeutics for neurological disorders. While detailed synthetic and biological data in the public domain is scarce, this review provides a framework based on established methodologies for its synthesis and highlights its potential mechanism of action based on its structural similarity to GABA. Further research is warranted to fully characterize this promising molecule and unlock its therapeutic potential.

References

The Enantioselective Quest for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid, represents a valuable chiral building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and, more centrally, the synthetic strategies developed to obtain this specific enantiomerically pure compound.

Discovery and Significance

While a singular seminal report on the initial "discovery" of this compound is not readily apparent in the broader scientific literature, its emergence is intrinsically linked to the expanding interest in fluorinated analogues of bioactive molecules and the development of asymmetric synthetic methodologies for β-amino acids. The importance of enantiomerically pure β-amino acids is well-established, as they are key components in various pharmaceuticals, including antiviral and anticancer agents, and are crucial for the synthesis of β-peptides, which exhibit unique structural and biological properties. The 2-fluoro substitution on the phenyl ring is of particular interest for its potential to influence molecular conformation and electronic properties through steric and electronic effects.

Enantioselective Synthetic Strategies

The synthesis of this compound presents the dual challenge of constructing the β-amino acid backbone and controlling the stereochemistry at the chiral center. Several key asymmetric synthetic strategies applicable to this target molecule have been developed. These primarily include rhodium-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of a prochiral β-aminoacrylate precursor is a powerful and direct method for establishing the chiral center. This approach generally involves the synthesis of a β-(acylamino)acrylate substrate followed by hydrogenation using a chiral rhodium catalyst.

Experimental Workflow:

cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A 2-Fluorobenzaldehyde D β-(Amino)acrylate Ester A->D B Malonic Acid B->D C Ammonium Acetate C->D F Prochiral β-(Acylamino)acrylate D->F E Acylating Agent (e.g., Ac2O) E->F J Enantioenriched Protected β-Amino Acid Ester F->J G [Rh(COD)2]BF4 / Chiral Ligand (e.g., Me-DuPhos, BICP) G->J catalyst H H2 (pressure) H->J I Solvent (e.g., Toluene, MeOH) I->J L This compound J->L K Hydrolysis (e.g., HCl, NaOH) K->L

Figure 1: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow

Key Quantitative Data:

While specific data for the 2-fluoro substrate is not extensively published, analogous rhodium-catalyzed hydrogenations of β-(acylamino)acrylates have achieved high enantioselectivities.

Catalyst SystemSubstrate TypeSolventH2 Pressure (psi)Enantiomeric Excess (ee)Reference
Rh-BICPE/Z isomers of β-(acylamino)acrylatesToluene40Up to 99.6%[1]
Rh-Me-DuPhosE isomers of β-(acylamino)acrylatesToluene40High[1]

Detailed Experimental Protocol (General):

A general procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate is as follows:

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., Me-DuPhos) in a suitable solvent like toluene. The mixture is stirred to form the active catalyst.

  • Hydrogenation: The β-(acylamino)acrylate substrate is dissolved in toluene in a hydrogenation vessel. The catalyst solution is then added. The vessel is placed in an autoclave, purged with hydrogen, and pressurized to the desired level (e.g., 40 psi).

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified time (e.g., 24 hours), and the conversion is monitored by techniques like TLC or HPLC.

  • Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the protected β-amino acid ester.

  • Deprotection: The protecting groups are removed by acidic or basic hydrolysis to afford the final this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. The auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently cleaved to yield the enantiomerically enriched product. For the synthesis of β-amino acids, Evans-type oxazolidinone auxiliaries are commonly employed.

Experimental Workflow:

cluster_0 Auxiliary Attachment & Imine Formation cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage A Chiral Auxiliary (e.g., Evans Oxazolidinone) D Chiral N-Glyoxylyl Auxiliary A->D B Glyoxylic Acid Derivative B->D C 2-Fluoroaniline E Chiral Imine C->E D->E G Diastereomerically Enriched Adduct E->G F Reformatsky Reagent (e.g., BrZnCH2CO2Et) F->G I This compound G->I H Hydrolysis (e.g., LiOH, H2O2) H->I

Figure 2: Chiral Auxiliary-Mediated Synthesis Workflow

Key Quantitative Data:

Diastereoselective additions to imines derived from chiral auxiliaries often proceed with high diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)
Evans OxazolidinonesAldol/Mannich-type reactions>95:5
SulfiniminesNucleophilic additions>90:10

Detailed Experimental Protocol (General):

  • Auxiliary Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate reagent to form the N-acyl auxiliary.

  • Imine Formation: The N-acyl auxiliary is condensed with 2-fluoroaniline to form the corresponding chiral imine.

  • Diastereoselective Addition: A nucleophile, such as a Reformatsky reagent or an enolate, is added to the chiral imine. The steric hindrance from the chiral auxiliary directs the attack to one face of the imine, leading to a high diastereomeric excess of the product.

  • Purification: The resulting diastereomers are often separable by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the desired enantiomerically pure β-amino acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Workflow:

cluster_0 Racemic Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation and Deprotection A 2-Fluorobenzaldehyde D Racemic 3-Amino-3-(2-fluorophenyl)propanoic Acid Ester A->D B Malonic Acid B->D C Ammonium Acetate C->D G (R)-N-Acetyl-3-amino-3-(2-fluorophenyl)propanoic Acid Ester D->G H This compound Ester (unreacted) D->H E Lipase (e.g., Candida antarctica Lipase B) E->G selective acylation F Acyl Donor (e.g., Ethyl Acetate) F->G I Chromatographic Separation G->I H->I J Hydrolysis I->J K This compound J->K

Figure 3: Enzymatic Resolution Workflow

Key Quantitative Data:

Enzymatic resolutions can achieve very high enantiomeric excess for the unreacted enantiomer.

EnzymeReaction TypeEnantiomeric Excess (ee) of Unreacted Enantiomer
LipaseTransesterification/Amidation>99%
Penicillin G AcylaseHydrolysis of N-phenylacetyl derivative>98%

Detailed Experimental Protocol (General):

  • Synthesis of Racemic Substrate: A racemic mixture of the N-protected or esterified 3-amino-3-(2-fluorophenyl)propanoic acid is synthesized using standard organic chemistry methods, such as the Rodionov reaction.

  • Enzymatic Reaction: The racemic substrate is dissolved in a suitable organic solvent. An enzyme, such as a lipase, and an acyl donor are added. The reaction is allowed to proceed at a controlled temperature. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer).

  • Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining substrate. The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the desired enantiomer.

  • Separation: The acylated enantiomer and the unreacted enantiomer are separated by chromatography or extraction.

  • Deprotection: The protecting groups on the desired (S)-enantiomer are removed to yield the final product.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of novel pharmaceuticals. While a single, universally adopted method has not been established, the methodologies of rhodium-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution provide robust and versatile platforms for obtaining this valuable chiral building block. The choice of a specific route will depend on factors such as substrate availability, desired scale, and the availability of specialized catalysts or enzymes. Further research into more efficient and scalable catalytic systems will continue to be a priority in this field.

References

Technical Guide: Solubility Profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative. Understanding its solubility is a critical parameter in various research and development applications, including drug formulation, reaction chemistry, and analytical method development. While literature suggests enhanced solubility due to its structural features, precise quantitative data remains unpublished. This guide consolidates available information and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂[1][2]
Molecular Weight 183.18 g/mol [1][2]
Physical Form White to light-yellow powder or crystals[3]
Purity ≥98% (HPLC)[1]

Solubility Data of Structurally Related Compounds

To provide a contextual understanding of the potential solubility characteristics of this compound, Table 2 summarizes the solubility data for structurally similar compounds. It is crucial to note that these values are for comparative purposes only and the solubility of the target compound must be determined experimentally.

Table 2: Solubility Data of Related Phenylpropanoic Acid Derivatives

CompoundSolventSolubility ( g/100 g of solvent)Temperature (°C)Reference
3-Phenylpropanoic acid Water0.5920[4]
Ethanol47120[4]
Methanol51720[4]
Carbon tetrachloride43.220[4]
Chloroform55.220[4]
1-Propanol28320[4]
(+)-3-Amino-3-phenylpropanoic acid WaterSolubleNot Specified[5]
3-(3-Fluorophenyl)propionic acid MethanolSolubleNot Specified[3]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[1][6] The following protocol is a generalized procedure that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[7]

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Data Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Incubate on orbital shaker (Constant T and agitation) B->C D Equilibrate for 24-72h C->D E Centrifuge or filter (at incubation temperature) D->E F Collect clear supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

References

An In-depth Technical Guide to the Safety and Handling of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in pharmaceutical research and development.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom, makes it a valuable building block for novel therapeutics, particularly in neuroscience.[1] The fluorinated phenyl group can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.[1] This compound is utilized in studies investigating neurotransmitter systems and in the development of modulators for conditions such as anxiety and neurological disorders.[1]

Hazard Identification and Classification

Based on data for the 3-fluoro isomer, this compound is considered hazardous.[2] The GHS classification indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2]

Table 1: GHS Hazard Classification for 3-Amino-3-(3-fluorophenyl)propanoic acid

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

Source: PubChem CID 580128, ChemicalBook CB9400544[2]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table is based on data for the 3-fluoro isomer.

Table 2: Physical and Chemical Properties of 3-Amino-3-(3-fluorophenyl)propanoic acid

PropertyValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
AppearanceWhite to off-white solid[3]
Melting Point210-212°C[4]
Boiling Point305.7°C at 760 mmHg[4]
SolubilityNo data available[5]
StabilityStable under recommended storage conditions[5]

Source: PubChem CID 580128, Thermo Fisher Scientific, ChemicalBook CB9400544[4][5]

Safe Handling and Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

4.1. Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities must be equipped with an eyewash station and a safety shower.[3]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionWear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
Skin ProtectionWear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][6]
Respiratory ProtectionIf handling as a powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended.[3]

Source: Thermo Fisher Scientific, Cole-Parmer, Fisher Scientific[3][5][6]

4.3. General Laboratory Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: To avoid generating dust, weigh the solid compound carefully on a tared weigh paper or in a suitable container within the fume hood.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating source like a water bath or heating mantle.

  • Use in Experiments: When adding the compound to a reaction or assay, use appropriate tools (e.g., spatula, pipette) to avoid spills and contamination.

  • Post-handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

4.4. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

4.5. Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

Diagram 1: Safe Handling Workflow

prep Preparation: Don PPE and prepare fume hood weigh Weighing: Carefully weigh solid in fume hood prep->weigh dissolve Dissolution: Slowly add solvent and mix weigh->dissolve use Experimental Use: Handle with appropriate tools dissolve->use cleanup Cleanup: Decontaminate surfaces and equipment use->cleanup dispose Disposal: Dispose of waste according to regulations cleanup->dispose wash Final Step: Wash hands thoroughly dispose->wash

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Source: AK Scientific, Fisher Scientific, Cole-Parmer[1][3][6]

5.1. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[1][5]

  • Clean the spill area thoroughly.

Diagram 2: Emergency Response Workflow

exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush with Water (15 min) skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eye->seek_medical rinse_mouth->seek_medical

Caption: A workflow for emergency response to exposure incidents.

Potential Biological Activity and Signaling

This compound is an analog of the inhibitory neurotransmitter GABA.[7] Fluorinated GABA analogs are used to probe the binding modes of GABA to its receptors (GABA-A, GABA-B, and GABA-C).[7] While the specific signaling pathway for the 2-fluoro isomer is not well-documented, it is hypothesized to act as a modulator of GABA receptors, likely the GABA-B receptor, similar to other fluorinated phenyl-GABA analogs like 4-Fluorophenibut.[8]

Activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a hyperpolarization of the neuronal membrane and an overall inhibitory effect on neurotransmission.[8]

Diagram 3: Hypothesized GABA-B Receptor Signaling Pathway

cluster_0 Extracellular cluster_1 Postsynaptic Neuron compound This compound gabab GABA-B Receptor compound->gabab Binds to g_protein G-protein gabab->g_protein Activates adenylyl Adenylyl Cyclase g_protein->adenylyl Inhibits channels Modulation of Ca²⁺/K⁺ Channels g_protein->channels camp ↓ cAMP adenylyl->camp hyperpolarization Hyperpolarization channels->hyperpolarization inhibition Inhibitory Effect hyperpolarization->inhibition

Caption: Hypothesized signaling pathway following GABA-B receptor activation.

References

Spectroscopic and Analytical Profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular stereoisomer, this document presents expected spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the analytical characterization of this compound in a research and development setting.

Chemical Structure and Properties

This compound is a chiral non-proteinogenic amino acid. Its structure consists of a propanoic acid backbone with an amino group and a 2-fluorophenyl substituent at the C3 position. The presence of the fluorine atom and the specific stereochemistry are key features that can influence its biological activity and pharmacokinetic properties, making it a valuable building block in medicinal chemistry.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white solid (expected)
Chirality (S)-enantiomer

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds, including other isomers of fluorophenylpropanoic acid and related amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50m4HAromatic protons (C₆H₄F)
~4.50t1HCH-NH₂
~2.80d2HCH₂-COOH

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~160 (d, J ≈ 245 Hz)C-F (Aromatic)
~115-135Aromatic carbons
~55CH-NH₂
~40CH₂-COOH
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
~3000MediumN-H stretch (Amine)
~2950MediumC-H stretch (Aromatic & Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1580, ~1490Medium-StrongC=C stretch (Aromatic)
~1230StrongC-F stretch (Aryl fluoride)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
184.0768[M+H]⁺
206.0587[M+Na]⁺
182.0612[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 200 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI conditions: capillary voltage of 3-4 kV, drying gas flow of 5-10 L/min, gas temperature of 200-300 °C.

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation cluster_output Final Output Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (High Resolution) Purification->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving and Reporting Structure_Confirmation->Data_Archiving Final_Report Technical Guide / Whitepaper Data_Archiving->Final_Report

No Direct Therapeutic Targets Identified for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite its relevance as a structural motif in medicinal chemistry, extensive investigation of publicly available scientific databases reveals a lack of specific, direct therapeutic targets for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. This compound is predominantly characterized as a versatile chiral building block utilized in the synthesis of more complex pharmaceutical agents, particularly those aimed at neurological disorders. The current body of research does not provide sufficient evidence to detail its intrinsic biological activity, mechanism of action, or specific molecular interactions that would be necessary to construct an in-depth technical guide on its core therapeutic targets.

This compound's fluorinated phenyl group and amino acid structure make it a valuable component in drug design, enhancing interactions with biological targets in the resulting molecules.[1] It is frequently employed in neuroscience research to develop novel compounds for studying neurotransmitter systems, with potential applications in conditions such as depression and anxiety.[1] However, the available literature focuses on the pharmacological properties of the molecules synthesized from this acid, rather than the acid itself.

Searches for direct binding affinities, enzyme inhibition constants, or receptor modulation data for this compound have not yielded specific quantitative results. Consequently, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams, as these would require a foundation of established biological activity that is not present in the current scientific record.

For researchers and drug development professionals, the primary utility of this compound lies in its role as a key intermediate for creating novel chemical entities. Its stereochemistry and fluorination offer advantages in developing derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles. For instance, derivatives of similar propanoic acid structures have been explored as modulators of various receptors, including GABA and NMDA receptors, which are critical targets in the central nervous system.[2][3] However, these studies do not directly implicate this compound as an active pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the enantioselective synthesis of the (S)-enantiomer of 3-amino-3-(2-fluorophenyl)propanoic acid via a two-step process involving the synthesis of the racemic ethyl ester followed by an efficient lipase-catalyzed kinetic resolution.

Overall Synthesis Scheme

The synthesis is a two-stage process. The first stage is the formation of the racemic ethyl ester of 3-amino-3-(2-fluorophenyl)propanoic acid hydrochloride. The second stage is the enantioselective enzymatic hydrolysis of the racemic ester, which selectively yields the (S)-amino acid.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Enzymatic Kinetic Resolution start 2-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate racemic_acid Racemic (±)-3-Amino-3- (2-fluorophenyl)propanoic acid start->racemic_acid Rodionov Reaction esterification Esterification (SOCl2, Ethanol) racemic_acid->esterification racemic_ester Racemic (±)-Ethyl 3-Amino-3- (2-fluorophenyl)propanoate HCl esterification->racemic_ester enzymatic_hydrolysis Lipase PSIM (Burkholderia cepacia) iPr2O, 45°C, Et3N, H2O racemic_ester->enzymatic_hydrolysis separation Work-up and Separation enzymatic_hydrolysis->separation s_acid (S)-3-Amino-3-(2-fluorophenyl) propanoic acid (Product) separation->s_acid r_ester (R)-Ethyl 3-Amino-3-(2-fluorophenyl) propanoate (Unreacted) separation->r_ester Enzymatic_Resolution cluster_workup Work-up racemic_ester Racemic Ester HCl in iPr2O reaction_mixture Add Lipase PSIM, Et3N, and H2O racemic_ester->reaction_mixture incubation Incubate at 45°C with shaking reaction_mixture->incubation filtration Filter off Enzyme incubation->filtration organic_phase Organic Phase: (R)-Ester filtration->organic_phase Filtrate enzyme_wash_water Wash Enzyme with H2O filtration->enzyme_wash_water Solid Enzyme evaporation_org Evaporate Solvent organic_phase->evaporation_org aqueous_phase Aqueous Phase: (S)-Acid enzyme_wash_water->aqueous_phase evaporation_aq Evaporate Water aqueous_phase->evaporation_aq r_ester_product (R)-Ester evaporation_org->r_ester_product s_acid_product (S)-Acid evaporation_aq->s_acid_product

Asymmetric Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry, recognized for its role in the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides detailed protocols and application notes for the asymmetric synthesis of this compound, focusing on a highly efficient enzymatic kinetic resolution method. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

β-amino acids are crucial components of numerous biologically active compounds, including pharmaceuticals and peptidomimetics. The stereochemistry of these molecules is often critical to their biological function. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is essential for developing safe and effective drugs. The synthesis of fluorinated β-amino acids, such as this compound, is of particular interest due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered acidity. This application note details a robust enzymatic method for the preparation of the (S)-enantiomer with high enantiopurity.

Synthesis Overview

The presented method for the asymmetric synthesis of this compound is based on the enzymatic kinetic resolution of a racemic mixture of the corresponding β-amino ester. This strategy leverages the high enantioselectivity of lipases to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (R)-ester and the desired (S)-acid.

G racemic_ester Racemic (±)-methyl 3-amino-3-(2-fluorophenyl)propanoate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Lipase PSIM (Burkholderia cepacia) lipase->hydrolysis s_acid This compound hydrolysis->s_acid (S)-enantiomer hydrolyzed r_ester Unreacted (R)-methyl 3-amino-3-(2-fluorophenyl)propanoate hydrolysis->r_ester (R)-enantiomer unreacted separation Separation s_acid->separation r_ester->separation final_s_acid Purified (S)-Acid separation->final_s_acid final_r_ester Recovered (R)-Ester separation->final_r_ester G start Racemic Ester hydrolysis Selective Hydrolysis start->hydrolysis enzyme Enzyme Selectivity enzyme->hydrolysis conditions Reaction Conditions (Temp, Solvent, pH) conditions->hydrolysis separation Efficient Separation hydrolysis->separation s_product (S)-Acid Product separation->s_product r_starting_material Recovered (R)-Ester separation->r_starting_material

Application Note: Purification of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development due to its potential use as a building block in the synthesis of bioactive molecules. The stereochemistry of such compounds is critical to their pharmacological activity and safety. Therefore, the ability to purify the desired (S)-enantiomer from a racemic mixture or a synthetic preparation containing the (R)-enantiomer as an impurity is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation and purification of such chiral molecules.[1][2] This application note provides a detailed protocol for the purification of this compound using direct chiral HPLC methods.

Two primary approaches for the direct chiral separation of underivatized amino acids are presented, utilizing different types of well-established chiral stationary phases: a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) and a Pirkle-type, or brush-type, column (e.g., (S,S)-Whelk-O1). Macrocyclic glycopeptide CSPs are known for their versatility in separating a wide range of polar and ionic compounds, including underivatized amino acids, in both reversed-phase and polar organic modes.[1][3] Pirkle-type CSPs, which operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, have also demonstrated broad applicability for the resolution of various racemates, including carboxylic acids.[4]

The following protocols are provided as robust starting points for method development and can be optimized to meet specific purity and yield requirements.

Data Presentation

The following tables summarize representative quantitative data for the chiral separation of a racemic mixture of 3-Amino-3-(2-fluorophenyl)propanoic acid. These values are illustrative and may vary based on the specific HPLC system, column batch, and exact experimental conditions.

Table 1: Representative Chromatographic Data for Chiral Separation on Chirobiotic T Column

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R), min8.29.5
Tailing Factor (T_f)1.11.2
Theoretical Plates (N)55005200
Resolution (R_s)\multicolumn{2}{c}{2.1}

Table 2: Representative Chromatographic Data for Chiral Separation on (S,S)-Whelk-O1 Column

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R), min11.513.8
Tailing Factor (T_f)1.21.2
Theoretical Plates (N)61005900
Resolution (R_s)\multicolumn{2}{c}{2.5}

Experimental Protocols

Protocol 1: Purification using a Macrocyclic Glycopeptide CSP

This protocol is based on methods known to be effective for underivatized β-amino acids on Chirobiotic T columns.[5][6][7]

1. Materials and Equipment:

  • HPLC System: Preparative or semi-preparative HPLC system with a UV detector.

  • Chiral Column: Chirobiotic T, 250 x 10 mm, 5 µm particle size.

  • Solvents: HPLC-grade methanol, ethanol, and glacial acetic acid.

  • Sample: Racemic or enriched this compound.

2. Sample Preparation:

  • Dissolve the crude sample in the mobile phase to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid (100:0.1, v/v).

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 100-500 µL, depending on the desired loading and column dimensions.

4. Purification and Post-Processing:

  • Inject the sample and collect the fraction corresponding to the later-eluting peak, which is typically the desired (S)-enantiomer in this mode.

  • Combine the collected fractions containing the pure (S)-enantiomer.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto an analytical chiral column under the same or similar conditions.

Protocol 2: Purification using a Pirkle-Type CSP

This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, which showed excellent resolution on an (R,R) Whelk-O1 column.[8] The (S,S) version of the column is specified here to potentially alter elution order if desired, though both versions are effective.

1. Materials and Equipment:

  • HPLC System: Preparative or semi-preparative HPLC system with a UV detector.

  • Chiral Column: (S,S)-Whelk-O1, 250 x 10 mm, 10 µm particle size.

  • Solvents: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

  • Sample: Racemic or enriched this compound.

2. Sample Preparation:

  • Dissolve the crude sample in ethanol to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 100-500 µL.

4. Purification and Post-Processing:

  • Inject the sample and collect the fractions corresponding to the desired enantiomeric peak.

  • Combine the collected fractions of the pure (S)-enantiomer.

  • Evaporate the solvent under reduced pressure.

  • Assess the enantiomeric purity of the final product using an analytical chiral HPLC method.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Quality Control sp1 Dissolve Crude Sample in Mobile Phase/Ethanol sp2 Filter through 0.45 µm Syringe Filter sp1->sp2 hp1 Inject Sample onto Chiral HPLC Column sp2->hp1 hp2 Isocratic Elution with Optimized Mobile Phase hp1->hp2 hp3 Monitor Elution by UV Detection hp2->hp3 hp4 Collect Fraction of (S)-Enantiomer hp3->hp4 pp1 Combine Collected Fractions hp4->pp1 pp2 Evaporate Solvent (Rotary Evaporation) pp1->pp2 pp3 Obtain Purified (S)-Enantiomer pp2->pp3 qa1 Analyze Purity by Analytical Chiral HPLC pp3->qa1 Final Product

Caption: Workflow for HPLC Purification of this compound.

Decision Logic for Method Selection

Method_Selection start Start: Select Chiral Purification Method q1 Is the sample soluble in non-polar solvents? start->q1 method1 Protocol 1: Chirobiotic T (Polar Organic/Reversed Phase) - Good for polar compounds - Methanol-based mobile phase q1->method1 No method2 Protocol 2: (S,S)-Whelk-O1 (Normal Phase) - Good for less polar compounds - Hexane-based mobile phase q1->method2 Yes end_node Proceed to Method Development & Optimization method1->end_node method2->end_node

Caption: Decision logic for selecting an initial HPLC purification method.

References

Application Notes and Protocols for the Analytical Characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a chiral building block with significant potential in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate determination of purity, identity, and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for the biological activity and safety of chiral drug candidates. This section outlines two primary HPLC-based methods for the enantioselective analysis of this compound: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase

This method is often preferred for its simplicity, as it avoids derivatization, thereby reducing sample preparation time and potential for side reactions. Polysaccharide-based CSPs are widely used for their broad enantioselectivity for a variety of chiral compounds, including β-amino acids.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 10.2 min
Resolution (Rs)> 2.0
Tailing Factor0.9 - 1.5

Note: Retention times are estimates based on similar compounds and may vary depending on the specific HPLC system and column batch.

Method 2: Indirect Enantioseparation via Pre-column Derivatization with Marfey's Reagent

This method involves derivatizing the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column. This approach can offer high sensitivity, especially when using a fluorescent derivatizing agent.

Experimental Protocol:

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate solution.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.

    • Evaporate the acetone under a gentle stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

Data Presentation:

ParameterExpected Value
Retention Time (S)-diastereomer~ 15.8 min
Retention Time (R)-diastereomer~ 17.3 min
Resolution (Rs)> 1.8
Tailing Factor0.9 - 1.6

Note: Retention times are estimates and can be influenced by the specific derivatization efficiency and chromatographic conditions.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Sample of (S)-3-Amino-3- (2-fluorophenyl)propanoic acid dissolve Dissolve in Mobile Phase start->dissolve derivatize Derivatize with Marfey's Reagent (Indirect Method) start->derivatize filter Filter (0.45 µm) dissolve->filter derivatize->filter inject Inject into HPLC System filter->inject csp_column Chiral Stationary Phase Column (Direct Method) inject->csp_column Direct rp_column Reversed-Phase C18 Column (Indirect Method) inject->rp_column Indirect detection UV/DAD Detection csp_column->detection rp_column->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Enantiomeric Purity (% ee) integrate->calculate report Final Report calculate->report

General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹⁹F NMR are particularly informative for this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Standard proton experiment with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Proton-decoupled carbon experiment with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • ¹⁹F NMR: Standard fluorine experiment with proton decoupling, with a spectral width appropriate for aromatic fluorine compounds.

Data Presentation:

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.10 - 7.50Multiplet-
CH-NH₂~ 4.50Triplet~ 7.0
CH₂~ 2.80 - 3.00Multiplet-
COOH~ 12.50Broad Singlet-
NH₂~ 8.20Broad Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 173
Aromatic C-F~ 160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH~ 128 (d, ²JCF ≈ 15 Hz)
Aromatic C~ 125 - 130
CH-NH₂~ 50
CH₂~ 40

Table 3: Predicted ¹⁹F NMR Chemical Shift (in DMSO-d₆)

FluorinePredicted Chemical Shift (δ, ppm)
Aromatic-F~ -115

Note: These chemical shifts are predictions based on the structure and data from analogous compounds. Actual values may vary based on solvent, concentration, and pH.

Diagram of NMR Analysis Workflow:

NMR_Workflow sample Sample of (S)-3-Amino-3- (2-fluorophenyl)propanoic acid dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire NMR Data (¹H, ¹³C, ¹⁹F) dissolve->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze structure Confirm Molecular Structure analyze->structure

Workflow for NMR structural analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of the analyte, confirming its identity.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

Data Presentation:

Table 4: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/zDescription
[M+H]⁺184.0768[Expected within 5 ppm]Protonated molecular ion
[M+H-H₂O]⁺166.0663[To be determined]Loss of water
[M+H-HCOOH]⁺138.0818[To be determined]Loss of formic acid (from the carboxylic acid group)
[C₇H₇F]⁺110.0526[To be determined]Fluorotropylium ion (from fragmentation of the fluorophenyl group)
[C₆H₆F]⁺97.0448[To be determined]Fluorobenzene cation

Note: The fragmentation pattern is predictive and will need to be confirmed by experimental data.

Diagram of Mass Spectrometry Analysis Logic:

MS_Logic cluster_fragments Predicted Key Fragments analyte This compound ionization Electrospray Ionization (ESI+) analyte->ionization precursor Precursor Ion Selection [M+H]⁺ (m/z 184.0768) ionization->precursor cid Collision-Induced Dissociation (CID) precursor->cid fragments Fragment Ion Analysis cid->fragments frag1 [M+H-H₂O]⁺ Loss of Water fragments->frag1 frag2 [M+H-HCOOH]⁺ Loss of Formic Acid fragments->frag2 frag3 [C₇H₇F]⁺ Fluorotropylium Ion fragments->frag3 frag4 [C₆H₆F]⁺ Fluorobenzene Cation fragments->frag4

Logical flow of MS/MS fragmentation.

Application Notes and Protocols for the Use of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a non-canonical β-amino acid that offers unique structural and conformational properties to synthetic peptides. Its incorporation can lead to peptides with enhanced biological activity, increased stability against proteolytic degradation, and novel secondary structures.[1][2][3] The presence of a fluorine atom on the phenyl ring can further modulate the peptide's lipophilicity, binding affinity, and metabolic stability, making it a valuable building block in drug discovery and development.[4][5][6]

These application notes provide a comprehensive overview of the use of Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic acid in solid-phase peptide synthesis (SPPS), including detailed protocols, potential applications, and expected outcomes.

Applications

The incorporation of this compound into peptide sequences can be advantageous for several applications:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by common proteases, which typically recognize α-amino acid residues.[3][7] This can significantly increase the in vivo half-life of peptide-based therapeutics.

  • Modulation of Biological Activity: The unique conformational constraints imposed by the β-amino acid can lead to peptides with altered receptor binding affinities and selectivities. Structurally similar compounds, such as 3-amino-3-phenylpropionamide derivatives, have been shown to exhibit high affinity for the mu-opioid receptor.[2] Furthermore, analogues of 3-amino-3-phenylpropanoic acid have been investigated as ligands for the ghrelin receptor (GHS-R1a).[8]

  • Induction of Novel Secondary Structures: Peptides containing β-amino acids can fold into unique helical and sheet-like structures not observed in natural peptides, opening up new possibilities for the design of bioactive scaffolds.[3]

  • Improved Pharmacokinetic Properties: The fluorine substitution can increase the hydrophobicity and metabolic stability of the peptide, potentially improving its absorption and distribution.[4][5]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures.[1][7][9] Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Loading of the First Amino Acid

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink amide resin is commonly used for C-terminal amides, while 2-chlorotrityl chloride resin is suitable for C-terminal carboxylic acids.[7]

Workflow for Resin Loading:

G cluster_loading Resin Loading Workflow Swell Resin Swell Resin Deprotect Resin (if pre-loaded with Fmoc) Deprotect Resin (if pre-loaded with Fmoc) Swell Resin->Deprotect Resin (if pre-loaded with Fmoc) Activate First Fmoc-AA Activate First Fmoc-AA Deprotect Resin (if pre-loaded with Fmoc)->Activate First Fmoc-AA Couple First Fmoc-AA to Resin Couple First Fmoc-AA to Resin Activate First Fmoc-AA->Couple First Fmoc-AA to Resin Cap Unreacted Sites Cap Unreacted Sites Couple First Fmoc-AA to Resin->Cap Unreacted Sites Wash Resin Wash Resin Cap Unreacted Sites->Wash Resin

Caption: Workflow for loading the first amino acid onto the solid support.

Protocol for Rink Amide Resin:

  • Swell the Rink amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7]

  • Remove the Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 20 minutes.[9]

  • Wash the resin thoroughly with DMF.

  • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[10]

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.

  • Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

Peptide Chain Elongation: Incorporation of this compound

The following cycle is repeated for each amino acid to be added to the peptide chain.

SPPS Cycle Workflow:

G cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start Fmoc Deprotection Fmoc Deprotection Start->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash Amino Acid Coupling Amino Acid Coupling Wash->Amino Acid Coupling Wash_2 Wash Amino Acid Coupling->Wash_2 End End Wash_2->End

Caption: The iterative cycle of deprotection, washing, and coupling in SPPS.

Protocol for a Single Coupling Cycle:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[9]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling of Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic Acid:

    • Dissolve Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[10][11]

    • Add DIPEA (2 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[12]

  • Washing: Wash the resin with DMF, DCM, and methanol.

Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Workflow:

G cluster_cleavage Peptide Cleavage and Deprotection Wash and Dry Resin Wash and Dry Resin Prepare Cleavage Cocktail Prepare Cleavage Cocktail Wash and Dry Resin->Prepare Cleavage Cocktail Treat Resin with Cocktail Treat Resin with Cocktail Prepare Cleavage Cocktail->Treat Resin with Cocktail Filter and Collect Filtrate Filter and Collect Filtrate Treat Resin with Cocktail->Filter and Collect Filtrate Precipitate Peptide in Ether Precipitate Peptide in Ether Filter and Collect Filtrate->Precipitate Peptide in Ether Isolate and Dry Peptide Isolate and Dry Peptide Precipitate Peptide in Ether->Isolate and Dry Peptide

Caption: The final steps of cleaving the peptide from the resin and removing protecting groups.

Protocol for Cleavage:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9] The specific scavengers used depend on the amino acids present in the peptide sequence.

  • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS).[14][15]

Quantitative Data

The following table provides representative data for the incorporation of non-canonical amino acids in SPPS. Actual results for this compound may vary depending on the specific peptide sequence and reaction conditions.

ParameterRepresentative ValueMethod of Determination
Coupling Efficiency >98%Kaiser Test / UV monitoring of Fmoc deprotection
Overall Crude Yield 40-70% (for a 10-mer peptide)Gravimetric analysis of the crude product
Purity of Crude Peptide 50-80%Analytical RP-HPLC
Purity after Purification >95%Analytical RP-HPLC
Identity Confirmation Correct molecular weightMass Spectrometry (e.g., ESI-MS)

Potential Biological Signaling Pathway

Based on the activity of structurally similar compounds, peptides containing this compound may act as ligands for G-protein coupled receptors (GPCRs) such as the ghrelin receptor (GHS-R1a).[8] The following diagram illustrates a simplified signaling pathway for the GHS-R1a.

GHS-R1a Signaling Pathway:

G cluster_pathway Ghrelin Receptor (GHS-R1a) Signaling Peptide Ligand Peptide Ligand GHS-R1a GHS-R1a Peptide Ligand->GHS-R1a Binds to Gq/11 Gq/11 GHS-R1a->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Simplified Gq/11-mediated signaling cascade upon activation of the GHS-R1a receptor.[1][16]

Activation of the GHS-R1a by a peptide agonist leads to the activation of the Gq/11 protein.[1] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[16]

Conclusion

This compound is a versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. The use of standard Fmoc-SPPS protocols allows for its efficient incorporation into peptide chains. The resulting peptides are expected to exhibit increased stability and may target GPCRs, offering exciting opportunities for drug discovery and development. Careful optimization of coupling conditions and thorough characterization of the final products are essential for successful outcomes.

References

Application Notes and Protocols for the Incorporation of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development, enabling the fine-tuning of pharmacological properties. (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid, offers unique structural and physicochemical characteristics that can enhance peptide stability, modulate conformation, and improve biological activity. The fluorine substituent can influence binding interactions with target receptors through electrostatic and hydrophobic effects, while the β-amino acid backbone can confer resistance to enzymatic degradation.

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, cleavage, purification, and characterization are presented, along with expected analytical data and a discussion of potential biological applications.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis
ReagentPurposeRecommended Supplier
Rink Amide MBHA ResinSolid support for peptide amide synthesisMajor biochemical suppliers
Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic acidFluorinated β-amino acid building blockSpecialized chemical suppliers
Fmoc-protected α-amino acidsStandard amino acid building blocksMajor biochemical suppliers
N,N-Dimethylformamide (DMF)Primary solvent for SPPSHigh-purity, peptide synthesis grade
PiperidineReagent for Fmoc deprotectionReagent grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling agentMajor biochemical suppliers
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionReagent grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
Dichloromethane (DCM)Solvent for washingReagent grade
Diethyl etherFor peptide precipitationAnhydrous, cold
Table 2: Representative Yield and Purity Data
Peptide Sequence (Example)Crude Yield (%)Purity after HPLC (%)
Ac-Ala-(S)-β³-hPhe(2-F)-Gly-NH₂75>95
Tyr-Gly-Gly-(S)-β³-hPhe(2-F)-Leu-NH₂68>95

Note: Yields and purity are dependent on the specific peptide sequence and synthesis conditions.

Table 3: Expected Mass Spectrometry Data for a Model Peptide (Ac-Ala-(S)-β³-hPhe(2-F)-Gly-NH₂)
ParameterExpected Value
Molecular FormulaC₁₆H₂₁FN₄O₄
Calculated Monoisotopic Mass352.1547 g/mol
Observed [M+H]⁺ (High-Resolution MS)353.1620
Table 4: Representative ¹H NMR Chemical Shift Assignments for the this compound residue in a peptide in DMSO-d₆
ProtonChemical Shift (ppm)
Aromatic CH (Fluorinated Ring)7.10 - 7.40 (m)
α-CH~4.5 (m)
β-CH₂~2.6 - 2.8 (m)
Amide NH~8.0 - 8.5 (d)

Note: Exact chemical shifts will vary depending on the peptide sequence and solvent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide amide incorporating Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic acid on Rink Amide resin.

1.1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-(S)-3-Amino-3-(2-fluorophenyl)propanoic acid) and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature. For the sterically hindered β-amino acid, a double coupling (repeating steps 3 and 4) may be necessary to ensure complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

1.4. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

1.5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 1.2.

Cleavage and Deprotection
  • Wash the N-terminally deprotected peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the purity by analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterize the peptide by mass spectrometry to confirm the molecular weight and by NMR to confirm its structure.[1][2]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Chain Elongation (Repeat) Amino_Acid_Coupling->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin Chain_Elongation->Cleavage Final cycle Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & NMR Purification->Analysis

Caption: Experimental workflow for peptide synthesis.

Application in Modulating Receptor Binding: A Case Study with Somatostatin Analogs

The incorporation of fluorinated amino acids can significantly impact the binding affinity and selectivity of peptides for their target receptors. For instance, in analogs of somatostatin, a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5), the replacement of phenylalanine with 3-(3',5'-difluorophenyl)-alanine has been shown to modulate receptor binding.[3] This suggests that peptides incorporating this compound could be valuable tools for probing and modulating the activity of G-protein-coupled receptors (GPCRs).

Signaling Pathway of a G-Protein-Coupled Receptor

The following diagram illustrates a general signaling pathway for a G-protein-coupled receptor, such as the somatostatin receptors.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., SSTR2) G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptide Ligand (with this compound) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling pathway.

Conclusion

The incorporation of this compound into peptides using the described Fmoc-SPPS protocols provides a robust methodology for creating novel peptide analogs with potentially enhanced therapeutic properties. The unique characteristics of this fluorinated β-amino acid can lead to peptides with increased stability and modulated receptor binding affinities. The provided protocols and data serve as a valuable resource for researchers in the field of peptide-based drug discovery, facilitating the exploration of this promising building block in the design of next-generation therapeutics.

References

Application Notes and Protocols for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic β-amino acid derivative that has garnered interest as a potential modulator of the γ-aminobutyric acid (GABA) system.[1][2] As an analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound is a valuable tool for neuroscience research and a building block for the development of novel therapeutics targeting neurological and psychiatric disorders.[1][2] The introduction of a fluorine atom to the phenyl ring can enhance metabolic stability and alter binding affinity to biological targets. These notes provide an overview of the potential applications and detailed protocols for the evaluation of this compound as a GABA analogue.

Potential Applications

  • Neurological Disorders: Due to its structural similarity to GABA, this compound may be investigated for its potential therapeutic effects in conditions associated with GABAergic dysfunction, such as epilepsy, anxiety disorders, and neuropathic pain.

  • Research Tool: It can be utilized as a chemical probe to investigate the structure and function of GABA receptors and transporters.

  • Drug Discovery: Serves as a scaffold for the synthesis of more complex molecules with tailored affinities and selectivities for different components of the GABA system.[1][2]

Biological Activity (Hypothetical Data)

Table 1: GABA Receptor Binding Affinity

Receptor SubtypeLigandKᵢ (nM) [Hypothetical]Assay Type
GABAᴀ(S)-3-Amino-3-(2-fluoro>10,000[³H]GABA Displacement
phenyl)propanoic acid
GABAʙ(S)-3-Amino-3-(2-fluoro850[³H]GABA Displacement
phenyl)propanoic acid(in presence of isoguvacine)

Table 2: GABA Transporter Inhibition

Transporter SubtypeLigandIC₅₀ (µM) [Hypothetical]Assay Type
GAT-1(S)-3-Amino-3-(2-fluoro25[³H]GABA Uptake Assay
phenyl)propanoic acid
GAT-2(S)-3-Amino-3-(2-fluoro>100[³H]GABA Uptake Assay
phenyl)propanoic acid
GAT-3(S)-3-Amino-3-(2-fluoro78[³H]GABA Uptake Assay
phenyl)propanoic acid
BGT-1(S)-3-Amino-3-(2-fluoro>100[³H]GABA Uptake Assay
phenyl)propanoic acid

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

This protocol is a generalized method based on known syntheses of similar 3-aryl-β-amino acids.

Objective: To synthesize this compound in high enantiomeric purity.

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Chiral catalyst (e.g., a chiral phosphoric acid or a chiral phase-transfer catalyst)

  • Organic solvents (e.g., toluene, ethanol, dichloromethane)

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation: React 2-fluorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like ethanol under reflux to form the racemic β-amino acid.

  • Protection: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz).

  • Resolution: Perform a chiral resolution of the protected racemic acid. This can be achieved through diastereomeric salt formation with a chiral amine or through enzymatic kinetic resolution.

  • Enantioselective Synthesis (Alternative): A more direct approach involves an asymmetric Mannich-type reaction between a ketene silyl acetal and an imine derived from 2-fluorobenzaldehyde in the presence of a chiral catalyst.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the final product.

  • Purification and Characterization: Purify the product by recrystallization or column chromatography. Confirm the structure and enantiomeric purity using NMR, mass spectrometry, and chiral HPLC.

Protocol 2: GABA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for GABAᴀ and GABAʙ receptors.[3]

Objective: To determine the binding affinity (Kᵢ) of this compound for GABAᴀ and GABAʙ receptors.

Materials:

  • Rat brain tissue homogenate (source of receptors)

  • [³H]GABA (radioligand)

  • This compound (test compound)

  • GABA (unlabeled ligand for standard curve)

  • Isoguvacine (to block GABAᴀ receptors for GABAʙ assay)

  • Baclofen (positive control for GABAʙ)

  • Bicuculline (positive control for GABAᴀ)

  • Tris-HCl buffer

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Setup:

    • Total Binding: [³H]GABA + buffer + membrane preparation.

    • Non-specific Binding: [³H]GABA + excess unlabeled GABA + buffer + membrane preparation.

    • GABAᴀ Displacement: [³H]GABA + varying concentrations of test compound + buffer + membrane preparation.

    • GABAʙ Displacement: [³H]GABA + isoguvacine + varying concentrations of test compound + buffer + membrane preparation.

  • Incubation: Incubate the assay tubes at 4°C for a specified time (e.g., 20 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the displacement curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: GABA Transporter (GAT) Inhibition Assay

This protocol describes a [³H]GABA uptake assay to measure the inhibitory activity of the test compound on different GABA transporter subtypes.[4][5]

Objective: To determine the IC₅₀ values of this compound for GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

  • HEK-293 cells stably expressing individual mouse or human GAT subtypes (mGAT1-4 or hGAT1-3, hBGT-1)

  • [³H]GABA (radioligand)

  • This compound (test compound)

  • Known selective GAT inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3) as positive controls

  • Cell culture medium and reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific GAT subtypes in appropriate culture medium.

  • Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or control inhibitors for a specified time (e.g., 10 minutes) at room temperature.

  • [³H]GABA Uptake: Add [³H]GABA to each well and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials with scintillation fluid. Measure the radioactivity to determine the amount of [³H]GABA taken up by the cells.

  • Data Analysis: Plot the percentage of [³H]GABA uptake against the concentration of the test compound to determine the IC₅₀ value.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle produces GABA_cleft GABA_vesicle->GABA_cleft release GAT1_pre GAT1 Synaptic_Cleft Synaptic Cleft GABA_cleft->GAT1_pre reuptake GABA_A GABAᴀ Receptor (Ionotropic) GABA_cleft->GABA_A binds GABA_B GABAʙ Receptor (Metabotropic) GABA_cleft->GABA_B binds GAT3_glia GAT3 GABA_cleft->GAT3_glia reuptake Cl_ion Cl⁻ GABA_A->Cl_ion influx K_ion K⁺ GABA_B->K_ion efflux Ca_ion Ca²⁺ GABA_B->Ca_ion influx↓ Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization K_ion->Hyperpolarization Ca_ion->Hyperpolarization

Caption: Overview of GABAergic neurotransmission.

Receptor_Binding_Workflow start Start prep_mem Prepare Brain Membrane Homogenate start->prep_mem setup_assay Set up Assay Tubes (Total, Non-specific, Displacement) prep_mem->setup_assay add_radioligand Add [³H]GABA setup_assay->add_radioligand add_compound Add Test Compound or Unlabeled GABA setup_assay->add_compound incubate Incubate at 4°C add_radioligand->incubate add_compound->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (IC₅₀, Kᵢ calculation) count->analyze end End analyze->end

Caption: Workflow for GABA receptor binding assay.

GAT_Inhibition_Workflow start Start culture_cells Culture GAT-expressing HEK-293 Cells start->culture_cells seed_plates Seed Cells in 96-well Plates culture_cells->seed_plates pre_incubate Pre-incubate with Test Compound seed_plates->pre_incubate add_radioligand Add [³H]GABA pre_incubate->add_radioligand incubate_uptake Short Incubation for Uptake add_radioligand->incubate_uptake wash Wash with Cold Buffer incubate_uptake->wash lyse Cell Lysis wash->lyse count Liquid Scintillation Counting lyse->count analyze Data Analysis (IC₅₀ calculation) count->analyze end End analyze->end

Caption: Workflow for GABA transporter inhibition assay.

References

Application Notes and Protocols for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to characterize the biological activity of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. The primary mechanism of action for this compound is believed to be the modulation of neurotransmitter systems, making it a candidate for investigation in neurological disorders.[1][2] The following protocol describes a competitive binding assay using human GABA transporter 1 (GAT1) expressed in a recombinant cell line.

Protocol: GAT1 Transporter Uptake Assay

This protocol is designed to determine the inhibitory activity of this compound on the human GABA transporter 1 (GAT1). The assay measures the compound's ability to inhibit the uptake of a radiolabeled substrate, [³H]GABA, into cells stably expressing the GAT1 transporter.

1. Materials and Reagents

  • Cells: HEK293 or COS-7 cells stably expressing human GAT1 (hGAT1).

  • Test Compound: this compound.

  • Radiolabeled Substrate: [³H]γ-aminobutyric acid ([³H]GABA).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or blasticidin).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Positive Control: Nipecotic acid or Tiagabine.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

2. Experimental Protocol

2.1. Cell Culture and Seeding

  • Culture the hGAT1-expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • The day before the assay, detach the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 60,000 cells per well in 200 µL of culture medium.[3]

  • Incubate the plate overnight to allow for cell adherence.

2.2. Assay Procedure

  • Prepare serial dilutions of this compound and the positive control (Nipecotic acid) in KRH buffer.

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cells twice with 200 µL of pre-warmed KRH buffer.

  • Add 50 µL of KRH buffer containing the desired concentration of the test compound or positive control to the appropriate wells.

  • To initiate the uptake reaction, add 50 µL of KRH buffer containing [³H]GABA (final concentration typically 10-50 nM) to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes).

  • Terminate the uptake by aspirating the solution and rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes at 37°C.

  • Transfer the lysate from each well to a scintillation vial containing 4 mL of scintillation cocktail.

  • Measure the radioactivity in each vial using a microplate scintillation counter.

2.3. Data Analysis

  • Determine the specific uptake by subtracting the non-specific binding (wells with a high concentration of a known inhibitor like Tiagabine) from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative results from the GAT1 transporter uptake assay can be summarized in the following tables.

Table 1: Inhibition of [³H]GABA Uptake by this compound

CompoundIC₅₀ (µM)
This compoundValue
Nipecotic acid (Positive Control)Value

Table 2: [³H]GABA Uptake in hGAT1 Expressing Cells

Condition[³H]GABA Uptake (CPM)% Inhibition
Vehicle ControlValue0%
Test Compound [Conc. 1]ValueValue
Test Compound [Conc. 2]ValueValue
Test Compound [Conc. 3]ValueValue
Non-specific BindingValue100%

Visualizations

Diagram 1: Experimental Workflow for GAT1 Uptake Assay

GAT1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed hGAT1-expressing cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation wash_cells Wash cells with KRH buffer overnight_incubation->wash_cells add_compound Add test compound or positive control wash_cells->add_compound add_substrate Add [3H]GABA to initiate uptake add_compound->add_substrate incubate Incubate at RT add_substrate->incubate terminate_wash Terminate uptake with ice-cold KRH buffer washes incubate->terminate_wash lyse_cells Lyse cells (1% SDS) terminate_wash->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count data_analysis Calculate IC50 scintillation_count->data_analysis

Caption: Workflow for the in vitro GAT1 transporter uptake assay.

Diagram 2: Proposed Mechanism of Action

Mechanism_of_Action cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_receptors GABA Receptors gat1 GAT1 Transporter gaba->gaba_receptors Binds gaba->gat1 Reuptake test_compound (S)-3-Amino-3- (2-fluorophenyl)propanoic acid test_compound->gat1 Inhibits

Caption: Inhibition of GABA reuptake by the test compound at the synapse.

References

Application Notes and Protocols for In Vivo Studies of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo studies for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid are not extensively documented in publicly available literature. The following application notes and protocols are representative examples derived from research on structurally related 3-amino-3-phenylpropanoic acid derivatives and general protocols for in vivo studies of small molecules in oncology and neuroscience. These are intended to serve as a guideline for designing and conducting in vivo research with this compound.

Application Notes

This compound and its analogs are emerging as promising scaffolds in drug discovery. While in vitro studies have highlighted their potential, in vivo evaluation is critical to understanding their pharmacokinetic profiles, efficacy, and safety. Based on the activity of related compounds, potential in vivo applications for this compound could be in the fields of oncology and neurology.

Hypothetical In Vivo Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This hypothetical study is based on the known anticancer activities of similar propanoic acid derivatives that have been shown to target signaling pathways involving SIRT2 and EGFR. The A549 human lung adenocarcinoma cell line is a well-established model for NSCLC xenograft studies.

Table 1: Hypothetical Antitumor Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Oral (p.o.)1500 ± 250-+2.5
Compound25Oral (p.o.)950 ± 18036.7+1.8
Compound50Oral (p.o.)600 ± 15060.0-1.2
Positive Control (Cisplatin)5Intraperitoneal (i.p.)750 ± 20050.0-5.0
Hypothetical In Vivo Pharmacokinetic Parameters in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial. The following table presents hypothetical pharmacokinetic data for this compound in rats.

Table 2: Hypothetical Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (10 mg/kg, p.o.)

ParameterValue
Cmax (ng/mL)1200
Tmax (h)1.5
AUC (0-t) (ng·h/mL)7500
Half-life (t½) (h)4.2
Bioavailability (%)65

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

1. Cell Culture and Animal Model

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animals: 6-8 week old female athymic nude mice (nu/nu).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. Tumor Implantation

  • Harvest A549 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize mice using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly.

3. Study Design and Treatment

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Vehicle Control: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Test Compound: Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 25 and 50 mg/kg).

  • Positive Control: Prepare a solution of a standard chemotherapeutic agent (e.g., cisplatin at 5 mg/kg in saline).

  • Administer the test compound and vehicle orally (p.o.) daily for 21 days. Administer the positive control intraperitoneally (i.p.) on a specified schedule (e.g., once a week).

4. Data Collection and Analysis

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

1. Animal Model

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Dosing and Sample Collection

  • Fast animals overnight before dosing.

  • Prepare a formulation of this compound in a suitable vehicle for oral administration (e.g., 10 mg/kg).

  • Collect blood samples (approximately 200 µL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Process blood samples by centrifugation to obtain plasma.

3. Sample Analysis

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of the compound at each time point.

4. Pharmacokinetic Analysis

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability (if intravenous data is also available).

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates SIRT2 SIRT2 MEK MEK SIRT2->MEK Inhibits (Deacetylation) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound This compound Compound->EGFR Potential Target Compound->SIRT2 Potentially Modulates

Caption: Proposed signaling pathway for this compound in cancer.

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Post-Study A1 A549 Cell Culture B1 Tumor Implantation A1->B1 A2 Animal Acclimatization A2->B1 B2 Tumor Growth Monitoring B1->B2 B3 Randomization into Groups B2->B3 B4 Daily Dosing (21 days) B3->B4 B5 Tumor & Body Weight Measurement (Twice Weekly) B4->B5 During Dosing Period C1 Euthanasia & Tumor Excision B4->C1 End of Dosing C2 Data Analysis B5->C2 C1->C2

Application Notes and Protocols for the Evaluation of Novel (S)-3-Amino-3-(phenyl)propanoic Acid Analogs in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(phenyl)propanoic acid derivatives are a class of compounds with potential applications in the field of neuroscience. The inclusion of a fluorine atom on the phenyl ring, as in (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for the development of novel therapeutics for neurological disorders.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of such compounds, with a focus on their potential mechanism of action as positive allosteric modulators (PAMs) of the GABA B receptor.

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for conditions like anxiety and epilepsy.[3] GABA B receptors, a class of G-protein coupled receptors, play a crucial role in modulating neuronal excitability. Positive allosteric modulators of the GABA B receptor offer a promising therapeutic strategy, as they enhance the effect of endogenous GABA without directly activating the receptor, potentially leading to a more favorable side-effect profile compared to direct agonists.[3][4][5]

These application notes will guide researchers through a screening cascade to characterize the pharmacological profile of novel (S)-3-Amino-3-(phenyl)propanoic acid analogs, from initial in vitro screening to in vivo behavioral assessment.

Data Presentation: In Vitro Efficacy and Potency

Quantitative data from in vitro assays are crucial for comparing the potency and efficacy of novel compounds. The following tables provide a template for summarizing key pharmacological parameters.

Table 1: GABA B Receptor Binding Affinity

Compound IDRadioligandTest SystemKᵢ (nM) ± SEM
This compound[³H]-CGP54626Rat brain membranesData not available
Reference PAM[³H]-CGP54626Rat brain membranesExample: 50 ± 5
Test Compound 1[³H]-CGP54626Rat brain membranes
Test Compound 2[³H]-CGP54626Rat brain membranes

Table 2: In Vitro Potency and Efficacy as a GABA B Receptor PAM

Compound IDAssay TypeTest SystemEC₅₀ (nM) ± SEM% Max Response vs. GABA ± SEM
This compound[³⁵S]GTPγS BindingRecombinant human GABA B receptorData not availableData not available
Reference PAM[³⁵S]GTPγS BindingRecombinant human GABA B receptorExample: 100 ± 10Example: 150 ± 10
Test Compound 1[³⁵S]GTPγS BindingRecombinant human GABA B receptor
Test Compound 2[³⁵S]GTPγS BindingRecombinant human GABA B receptor

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA B Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of test compounds for the GABA B receptor.

Materials:

  • Test compounds (e.g., this compound)

  • [³H]-CGP54626 (specific GABA B antagonist radioligand)

  • Rat cortical membranes

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM baclofen)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, [³H]-CGP54626 (at a concentration near its Kₔ), and either the test compound, vehicle, or non-specific binding control.

  • Add the rat cortical membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay for GABA B Receptor PAM Activity

Objective: To assess the functional activity of test compounds as positive allosteric modulators of the GABA B receptor.

Materials:

  • Test compounds

  • GABA

  • [³⁵S]GTPγS

  • Cell membranes expressing recombinant human GABA B1b and GABA B2 subunits

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GDP

  • Scintillation proximity assay (SPA) beads

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound.

  • Add a sub-maximal concentration of GABA (e.g., EC₂₀).

  • Add the cell membrane preparation to start the reaction.

  • Incubate at 30°C for 60 minutes.

  • Add SPA beads and incubate for a further 30 minutes at room temperature.

  • Centrifuge the plates.

  • Measure the radioactivity using a microplate scintillation counter.

  • Generate concentration-response curves to determine the EC₅₀ and maximal potentiation for each test compound.

Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of test compounds in rodents.

Materials:

  • Test compounds

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., diazepam)

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) at a predetermined time before testing.

  • Place the animal in the center of the EPM, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera and analyze the footage using tracking software.

  • Primary endpoints to measure include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Total distance traveled (to assess general locomotor activity)

  • An increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Visualizations

GABAb_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAB_R GABA B Receptor GABA->GABAB_R binds Compound (S)-3-Amino-3- (2-fluorophenyl)propanoic acid (Potential PAM) Compound->GABAB_R potentiates G_Protein Gi/o Protein GABAB_R->G_Protein activates Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel activates Vesicle Synaptic Vesicle (containing Glutamate) Ca_Channel->Vesicle triggers exocytosis Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization leads to

Caption: Putative signaling pathway of a GABA B receptor PAM.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_compound Compound Synthesis & Selection Binding_Assay Protocol 1: Radioligand Binding Assay (Determine Kᵢ) Functional_Assay Protocol 2: [³⁵S]GTPγS Functional Assay (Determine EC₅₀ & Efficacy) Binding_Assay->Functional_Assay Active compounds PK_Studies Pharmacokinetic Studies (Determine brain penetration, half-life) Functional_Assay->PK_Studies Potent & efficacious compounds Behavioral_Assay Protocol 3: Elevated Plus Maze (Assess anxiolytic-like effects) PK_Studies->Behavioral_Assay Brain-penetrant compounds Compound_Synthesis Synthesize (S)-3-Amino-3- (2-fluorophenyl)propanoic acid and analogs Compound_Synthesis->Binding_Assay

Caption: Preclinical evaluation workflow for novel neurological compounds.

References

Application of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has emerged as a significant building block in the field of drug discovery. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart favorable pharmacological properties to molecules that incorporate this moiety. This compound is primarily utilized in the synthesis of novel therapeutic agents, especially those targeting the central nervous system (CNS) for the treatment of various neurological disorders.[1][2]

The strategic introduction of a fluorine atom can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Consequently, this compound serves as a valuable scaffold for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new drug entities.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a chiral intermediate for the synthesis of more complex bioactive molecules.[1][2] Its structural framework is particularly suited for the development of compounds that modulate the activity of neurotransmitter systems.[1] While specific quantitative data and detailed signaling pathways for the standalone compound are not extensively published, its incorporation into larger molecules has been explored in various therapeutic areas.

Use in the Development of Neurological Disorder Therapeutics

Research has indicated the utility of fluorinated amino acid derivatives in the development of drugs for neurological conditions such as depression and anxiety.[1] The this compound moiety can be incorporated into novel chemical entities designed to interact with specific receptors or enzymes within the CNS.

Experimental Protocols

Due to the nature of this compound as a building block, detailed experimental protocols primarily focus on its synthesis and its incorporation into larger molecules. Below is a generalized synthetic protocol.

General Synthetic Protocol for this compound Derivatives

This protocol outlines a general method for the synthesis of derivatives using this compound as a starting material.

Objective: To synthesize a novel amide derivative of this compound.

Materials:

  • This compound

  • Desired carboxylic acid for amide coupling

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Analytical instruments (e.g., NMR, LC-MS)

Procedure:

  • Protection of the Carboxylic Acid: If necessary, protect the carboxylic acid of this compound as a methyl or ethyl ester to prevent self-coupling.

  • Amide Coupling Reaction:

    • Dissolve this compound (or its ester-protected form) in an anhydrous solvent.

    • Add the desired carboxylic acid, coupling agents, and an amine base.

    • Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if applicable): If an ester protecting group was used, deprotect it using appropriate conditions (e.g., hydrolysis with LiOH).

  • Characterization: Confirm the structure and purity of the final compound using NMR and LC-MS.

Below is a visual representation of a generalized experimental workflow for the synthesis and evaluation of a drug candidate derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start (S)-3-Amino-3- (2-fluorophenyl)propanoic acid protect Protection of Carboxylic Acid start->protect couple Amide Coupling protect->couple purify Purification couple->purify deprotect Deprotection purify->deprotect product Final Compound deprotect->product in_vitro In Vitro Assays (e.g., Binding, Functional) product->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo adme ADME/Tox Profiling in_vivo->adme data Data Analysis adme->data G drug Drug Candidate (derived from title compound) receptor GPCR (e.g., GABA-B Receptor) drug->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response (e.g., Neuronal Inhibition) downstream->response

References

Application Notes and Protocols for Chiral Separation of 3-Amino-3-(2-fluorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(2-fluorophenyl)propanoic acid is a β-amino acid derivative. The stereochemistry of such compounds is of critical importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, robust analytical methods for their chiral separation are essential for research, development, and quality control. This document provides a detailed protocol for the chiral separation of the enantiomers of 3-Amino-3-(2-fluorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles for the separation of β-amino acids and their derivatives.[1][2]

Due to the limited availability of specific application data for this exact compound, the following protocols are adapted from proven methods for structurally similar β-amino acids and N-derivatized amino acids.[1][2] Derivatization of the amino group is a common strategy to enhance chiral recognition and chromatographic performance.[1][3]

Experimental Workflow

The overall workflow for the chiral separation of 3-Amino-3-(2-fluorophenyl)propanoic acid enantiomers involves sample preparation, including derivatization, followed by HPLC analysis and data processing.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid dissolution Dissolve in appropriate solvent racemic_sample->dissolution derivatization Derivatization with N-(3,5-Dinitrobenzoyl) chloride dissolution->derivatization hplc_system HPLC System with Chiral Column derivatization->hplc_system Transfer to vial injection Inject derivatized sample hplc_system->injection separation Elution with Mobile Phase injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Determine Retention Times, Resolution, and Peak Areas chromatogram->quantification

Figure 1: General workflow for the chiral separation of 3-Amino-3-(2-fluorophenyl)propanoic acid enantiomers.

Detailed Protocols

Protocol 1: Derivatization of 3-Amino-3-(2-fluorophenyl)propanoic acid

For optimal separation on many chiral stationary phases (CSPs), derivatization of the primary amine is recommended. N-(3,5-Dinitrobenzoyl) derivatization is a widely used approach for amino acids.[1]

Materials:

  • Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid

  • N-(3,5-Dinitrobenzoyl) chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC grade solvents (Hexane, 2-Propanol, Ethanol)

Procedure:

  • Dissolve 10 mg of racemic 3-Amino-3-(2-fluorophenyl)propanoic acid in 2 mL of anhydrous DCM in a clean, dry vial.

  • Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve 1.1 equivalents of N-(3,5-Dinitrobenzoyl) chloride in 1 mL of anhydrous DCM.

  • Slowly add the N-(3,5-Dinitrobenzoyl) chloride solution to the amino acid solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-(3,5-dinitrobenzoyl) derivative.

  • Dissolve the dried derivative in the HPLC mobile phase for analysis.

Protocol 2: Chiral HPLC Separation

This protocol outlines the conditions for the separation of the derivatized enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation and Columns:

  • An HPLC system with a UV detector is suitable.

  • Recommended Column: CHIROBIOTIC™ R (Ristocetin A) or CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.[2][4] These columns have shown broad selectivity for N-blocked amino acids.[2][4]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Hexane / 2-Propanol / Acetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 0.5 - 1.0 mg/mL in mobile phase

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the derivatized sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Record the retention times and peak areas for each enantiomer.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation. The values are illustrative and based on typical separations of similar compounds. Actual values may vary and should be determined experimentally.

Table 1: Expected Chromatographic Data

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Separation Factor (α)
Enantiomer 1~ 8.5\multirow{2}{}{> 1.5}\multirow{2}{}{> 1.2}
Enantiomer 2~ 10.2
  • Resolution (R_s): A measure of the degree of separation between two peaks. A value > 1.5 indicates baseline separation.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

Method Development and Optimization

The provided protocol serves as a starting point. Optimization of the mobile phase composition is often necessary to achieve the desired resolution.

G cluster_opt Optimization Strategy start Initial Conditions: Hexane/2-Propanol/Acetic Acid (80:20:0.1) eval Evaluate Resolution (Rs) and Retention Times start->eval check_res Rs > 1.5? eval->check_res adjust_alcohol Adjust % 2-Propanol (e.g., 10-30%) check_res->adjust_alcohol No final Final Optimized Method check_res->final Yes adjust_alcohol->eval adjust_acid Adjust % Acetic Acid (e.g., 0.05-0.2%) adjust_alcohol->adjust_acid adjust_acid->eval

Figure 2: Logical workflow for method optimization.

  • Effect of Alcohol Content: Increasing the percentage of 2-propanol will generally decrease retention times. This can be adjusted to position the peaks appropriately in the chromatogram.

  • Effect of Acidic Modifier: The addition of a small amount of acetic acid to the mobile phase can improve peak shape and selectivity for acidic analytes.

  • Alternative Mobile Phases: For different selectivities, reversed-phase conditions using mobile phases such as methanol/water or acetonitrile/water with volatile buffers (e.g., ammonium acetate or ammonium formate) can be explored, especially for compatibility with mass spectrometry.[4]

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful chiral separation of 3-Amino-3-(2-fluorophenyl)propanoic acid enantiomers. By employing a derivatization strategy coupled with HPLC on a suitable chiral stationary phase, researchers and drug development professionals can achieve reliable and reproducible enantioseparation, which is crucial for the advancement of chiral pharmaceutical compounds. Experimental verification and optimization are key to tailoring these methods for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Question Possible Causes Troubleshooting Steps
Why is the overall yield of my synthesis unexpectedly low? - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Degradation of product during workup or purification. - Inefficient catalyst activity.- Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction to completion. - Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for the specific synthetic route. - Verify Starting Material Purity: Ensure the purity of starting materials like 2-fluorobenzaldehyde and the amine source using techniques like NMR or GC-MS. - Gentle Workup/Purification: Use mild acidic/basic conditions for extraction and consider temperature-controlled purification methods. - Catalyst Screening: If using a catalyzed reaction, screen different catalysts or check the activity of the current batch.
My asymmetric induction is successful, but the final yield after deprotection is very low. - Harsh deprotection conditions (e.g., strong acid or base) leading to product degradation or racemization. - Difficulties in separating the product from the deprotection reagents or byproducts.- Milder Deprotection: Explore milder deprotection methods. For example, if using a Boc-protecting group, try milder acids like formic acid instead of strong HCl. - Purification Strategy: Develop a purification strategy that effectively removes all byproducts. This may involve ion-exchange chromatography or recrystallization.

2. Poor Enantioselectivity

Question Possible Causes Troubleshooting Steps
The enantiomeric excess (ee) of my product is significantly lower than expected. What could be the issue? - Racemization during the reaction or workup. - Ineffective chiral catalyst or auxiliary. - Incorrect reaction temperature for the asymmetric step. - Contamination of the chiral catalyst or reagent.- Control Temperature: Asymmetric reactions are often highly temperature-sensitive. Ensure precise temperature control throughout the reaction. - Catalyst/Auxiliary Quality: Verify the enantiomeric purity and activity of the chiral catalyst or auxiliary. - pH Control during Workup: Avoid strongly acidic or basic conditions during extraction and purification, as this can cause racemization of the stereocenter. - Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen different solvents to find the optimal one for your reaction.
I'm using a well-established chiral auxiliary method, but the diastereoselectivity is poor. - Steric hindrance from the 2-fluoro substituent on the phenyl ring. - Incorrect stoichiometry of reagents.- Modify Chiral Auxiliary: Consider a different chiral auxiliary with different steric or electronic properties that may better suit the substrate. - Optimize Stoichiometry: Carefully control the stoichiometry of the reactants and reagents.

3. Difficult Purification

Question Possible Causes Troubleshooting Steps
I am having trouble separating my product from the starting materials or byproducts. - Similar polarities of the product and impurities. - The product is an amphoteric compound, making extraction difficult. - Formation of hard-to-separate side products.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent or solvent mixture. - Ion-Exchange Chromatography: As an amino acid, the product can be purified using ion-exchange chromatography to separate it from neutral or differently charged impurities. - Derivative Formation: Consider converting the amino acid to a more easily purifiable derivative (e.g., an ester or a protected form), and then deprotecting it after purification.
My product seems to be degrading on the silica gel column. - The acidic nature of silica gel can cause degradation of sensitive compounds.- Neutralize Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before use. - Alternative Chromatography: Use a less acidic stationary phase like neutral alumina or a polymer-based column.

4. Common Side Reactions

Question Possible Causes Troubleshooting Steps
I am observing the formation of a significant amount of cinnamic acid derivative as a byproduct. - In some one-pot syntheses involving malonic acid, elimination can compete with the desired addition reaction.- Optimize Reaction Conditions: Lowering the reaction temperature or changing the base used can sometimes suppress the elimination pathway.[1]
During the protection or deprotection steps, I am seeing byproducts that suggest intramolecular cyclization. - The proximity of the amino and carboxylic acid groups can facilitate cyclization under certain conditions.- Protecting Group Strategy: Choose protecting groups that are stable under the reaction conditions and can be removed without inducing cyclization. - Control of pH and Temperature: Carefully control the pH and temperature during these steps to minimize side reactions.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Strategies for β-Amino Acids

Method Chiral Source Typical Yield Typical Enantioselectivity (ee) Advantages Disadvantages
Chiral Auxiliary (e.g., Evans auxiliary) Covalently attached chiral molecule60-90%>95% deHigh diastereoselectivity, reliable.Requires additional steps for attachment and removal of the auxiliary.
Catalytic Asymmetric Mannich Reaction Chiral catalyst (e.g., proline-derived)50-85%80-99% eeAtom economical, catalytic amount of chiral source.Can be sensitive to substrate scope and reaction conditions.
Enzymatic Resolution Lipase or other enzymes40-50% (for the desired enantiomer)>99% eeHigh enantioselectivity, mild reaction conditions.Maximum theoretical yield is 50%, requires separation of enantiomers.
Asymmetric Hydrogenation Chiral metal catalyst (e.g., Rh- or Ru-based)70-95%90-99% eeHigh yields and enantioselectivity.May require high pressure of hydrogen, catalyst can be expensive.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol is adapted from methodologies developed for the synthesis of other fluorinated amino acids and represents a promising approach for the target molecule.[1]

  • Preparation of the Chiral Ni(II) Complex of a Glycine Schiff Base: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with nickel(II) nitrate and glycine to form the chiral Ni(II) complex.

  • Alkylation: The prepared Ni(II) complex is then alkylated with 2-fluorobenzyl bromide in the presence of a base (e.g., sodium methoxide) in a polar aprotic solvent like DMF. The reaction is typically carried out at room temperature.

  • Hydrolysis and Deprotection: The resulting diastereomeric product is hydrolyzed with aqueous acid (e.g., 3 M HCl) to break apart the complex, yielding the this compound.

  • Purification: The crude amino acid is purified by ion-exchange chromatography or by recrystallization. The enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Isolation cluster_product Final Product 2_fluorobenzaldehyde 2-Fluorobenzaldehyde Asymmetric_Reaction Asymmetric Reaction (e.g., Mannich Reaction) 2_fluorobenzaldehyde->Asymmetric_Reaction Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Asymmetric_Reaction Chiral_Auxiliary Chiral Auxiliary / Catalyst Chiral_Auxiliary->Asymmetric_Reaction Protection Protection of Amino/Carboxyl Groups Asymmetric_Reaction->Protection Workup Aqueous Workup Protection->Workup Chromatography Column Chromatography / Recrystallization Workup->Chromatography Deprotection Deprotection Chromatography->Deprotection Final_Purification Final Purification (Ion-Exchange / HPLC) Deprotection->Final_Purification Final_Product This compound Final_Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Check Catalyst Activity Incomplete->Optimize_Conditions Yes Check_Workup Review Workup & Purification Complete->Check_Workup Degradation Product Degradation? Check_Workup->Degradation No_Degradation No Apparent Degradation Degradation->No_Degradation No Modify_Workup Modify Workup: - Use Milder pH - Lower Temperatures Degradation->Modify_Workup Yes Check_Purity Check Starting Material Purity No_Degradation->Check_Purity

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Suboptimal Reagents or Catalysts: The quality of starting materials, reagents, or the catalyst can significantly impact the yield.

    • Solution: Ensure all reagents and solvents are pure and anhydrous, as required by the specific protocol. If using a catalyst, verify its activity and consider using a freshly prepared batch. For catalytic asymmetric methods, the choice of ligand is crucial for both yield and enantioselectivity.

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions.

    • Solution: Review the pH and temperature of your work-up procedure. Acidic or basic conditions can sometimes lead to degradation or side reactions. Ensure prompt extraction and purification after the reaction is complete.

  • Losses During Purification: Significant amounts of the product may be lost during crystallization or chromatography.

    • Solution: Optimize your purification protocol. For crystallization, screen different solvent systems to find one that provides good recovery. For column chromatography, ensure the chosen stationary and mobile phases are appropriate for your compound to avoid irreversible adsorption or band tailing.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q: The enantiomeric excess (ee) of my this compound is below the desired level. How can I improve the stereocontrol?

A: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are key factors to investigate:

  • Catalyst/Ligand Performance: The chiral catalyst or ligand is the primary determinant of enantioselectivity.

    • Solution:

      • Catalyst Loading: Ensure the optimal catalyst loading is used as specified in the literature protocol. Deviating from this can sometimes affect performance.

      • Ligand Choice: The structure of the chiral ligand is critical. If using a known procedure, ensure you have the correct ligand. It may be necessary to screen a small library of related ligands to find the best performer for your specific substrate.

      • Catalyst Preparation: Improper preparation or handling of the catalyst can lead to deactivation or reduced enantiocontrol. Prepare and handle air- and moisture-sensitive catalysts under an inert atmosphere.

  • Reaction Temperature: Temperature can have a profound effect on the transition states leading to the different enantiomers.

    • Solution: In many asymmetric reactions, lowering the temperature enhances enantioselectivity. Try running the reaction at a lower temperature, although this may require longer reaction times.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome.

    • Solution: Experiment with different solvents as recommended in similar published procedures. The choice of solvent can be critical in achieving high ee.

  • Substrate Concentration: The concentration of reactants can sometimes influence the catalytic cycle and enantioselectivity.

    • Solution: Investigate the effect of substrate concentration. While often a secondary factor, it is worth optimizing, especially in challenging cases.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several strategies are employed for the synthesis of enantiomerically enriched β-amino acids like the target compound. The most common approaches include:

  • Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to directly produce the desired (S)-enantiomer. Methods like asymmetric hydrogenation of enamines or conjugate additions to α,β-unsaturated esters are common.

  • Enzymatic Resolution: This method starts with a racemic mixture of the amino acid or a precursor. An enzyme, often a lipase, selectively reacts with one enantiomer, allowing for the separation of the two. For example, lipase-catalyzed hydrolysis of a racemic ester can yield the (S)-acid and the unreacted (R)-ester.

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an α-amino acid, and chemically transforms it into the target β-amino acid.

Q2: What are some typical side reactions to be aware of during the synthesis?

A2: Depending on the synthetic route, several side reactions can occur:

  • Racemization: The stereocenter can racemize under harsh reaction conditions, particularly with strong bases or acids at elevated temperatures.

  • β-Elimination: Under basic conditions, elimination of the amino group to form an α,β-unsaturated acid can be a competing reaction.[2]

  • Over-alkylation or Di-alkylation: In syntheses involving alkylation steps, the formation of dialkylated products can occur.

  • Polymerization: For certain starting materials, polymerization can be a competitive pathway.

Q3: How can I effectively purify the final product?

A3: Purification of β-amino acids can sometimes be challenging due to their zwitterionic nature.

  • Crystallization: This is often the preferred method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended to find optimal conditions. Adding a co-solvent can sometimes induce crystallization.

  • Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic impurities. The product can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the buffer.

  • Derivatization: If direct purification is difficult, the amino acid can be converted to a more easily purifiable derivative (e.g., an N-protected ester). After purification, the protecting groups can be removed to yield the final product.

Q4: Which analytical techniques are best for determining the enantiomeric excess (ee)?

A4: The most common and reliable method for determining the ee of chiral amino acids is:

  • Chiral High-Performance Liquid Chromatography (HPLC): The amino acid is typically derivatized with a UV-active group (e.g., in the form of an N-protected derivative) and then analyzed on a chiral stationary phase. This allows for the separation and quantification of the two enantiomers.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for β-Amino Acids

MethodCatalyst/ReagentTypical Yield (%)Typical ee (%)Key AdvantagesPotential Challenges
Asymmetric HydrogenationChiral Rh or Ru complexes (e.g., with BINAP)85-99>95High yields and enantioselectivities.Substrate-specific, catalyst can be expensive.
Conjugate AdditionChiral Cu or Rh complexes70-9590-99Good functional group tolerance.May require specific substrates.
Enzymatic ResolutionLipases (e.g., Candida antarctica lipase B)40-50 (for one enantiomer)>99Excellent enantioselectivity, mild reaction conditions.Maximum theoretical yield is 50%, separation of enantiomers required.
Chiral Auxiliary MediatedEvans auxiliaries, etc.60-85>98 (de)High diastereoselectivity, reliable.Requires additional steps for auxiliary attachment and removal.

Note: The values presented are typical ranges reported in the literature for the synthesis of various β-amino acids and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of a Racemic β-Amino Ester

This protocol outlines a general procedure for the kinetic resolution of a racemic β-amino ester using a lipase.

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve the racemic β-amino ester in a suitable organic solvent (e.g., a mixture of a phosphate buffer and an organic co-solvent like MTBE).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, often immobilized) to the solution. The amount of enzyme will depend on its activity and the scale of the reaction.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.

  • Reaction Quench and Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Work-up:

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to protonate the carboxylate of the (S)-acid and extract it with an organic solvent.

    • The organic layer from the initial separation contains the unreacted (R)-ester.

  • Purification: Purify the (S)-acid and the (R)-ester separately, typically by crystallization or chromatography.

Visualizations

Troubleshooting_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ReagentQuality Suboptimal Reagents? IncompleteReaction->ReagentQuality No MonitorReaction Monitor Progress (TLC/HPLC) Extend Reaction Time/Increase Temp IncompleteReaction->MonitorReaction Yes Degradation Product Degradation? ReagentQuality->Degradation No CheckReagents Verify Purity of Reagents/Solvents Use Fresh Catalyst ReagentQuality->CheckReagents Yes PurificationLoss Purification Losses? Degradation->PurificationLoss No OptimizeWorkup Adjust pH and Temperature of Work-up Prompt Purification Degradation->OptimizeWorkup Yes OptimizePurification Screen Crystallization Solvents Optimize Chromatography PurificationLoss->OptimizePurification Yes ImprovedYield Improved Yield PurificationLoss->ImprovedYield No, consult further MonitorReaction->ImprovedYield CheckReagents->ImprovedYield OptimizeWorkup->ImprovedYield OptimizePurification->ImprovedYield

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Enantioselectivity cluster_catalyst Catalyst/Ligand Issues cluster_temp Temperature Effects cluster_solvent Solvent Effects Start Low Enantiomeric Excess (ee) CheckCatalyst Evaluate Catalyst/Ligand Start->CheckCatalyst CheckTemp Optimize Temperature CheckCatalyst->CheckTemp CatalystChecks • Check catalyst loading • Screen different ligands • Ensure proper preparation/handling CheckCatalyst->CatalystChecks CheckSolvent Screen Solvents CheckTemp->CheckSolvent TempActions • Lower the reaction temperature • Monitor for changes in reaction time CheckTemp->TempActions Result High ee Achieved CheckSolvent->Result SolventActions • Test solvents with varying polarity • Consult literature for optimal solvent CheckSolvent->SolventActions

References

Technical Support Center: Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is low. What are the potential causes and solutions?

Low yields in the synthesis of β-amino acids can stem from several factors, including incomplete reactions, product degradation, or the formation of side products.[1] Here are some common issues and troubleshooting steps:

  • Incomplete Hydrogenation: In asymmetric hydrogenation routes, ensure the catalyst is active and the hydrogen pressure is adequate.[2] Consider extending the reaction time or increasing the catalyst loading.

  • Poor Substrate Reactivity: The reactivity of starting materials like α,β-unsaturated carbonyl compounds is crucial for methods like conjugate addition.[3] Ensure the purity of your starting materials.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome. Refer to established protocols and consider a design of experiments (DoE) approach to optimize these parameters.

  • Product Solubility: The desired product may have limited solubility in the reaction or work-up solvent, leading to losses during isolation. Experiment with different solvent systems for extraction and purification.

2. I am observing the formation of the undesired (R)-enantiomer. How can I improve the enantioselectivity?

Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The formation of the undesired enantiomer can be due to several factors:

  • Catalyst Choice: The chiral ligand and metal precursor are critical for enantioselectivity in catalytic reactions like asymmetric hydrogenation.[1][2] Ensure you are using a well-established catalyst system for this type of transformation.

  • Catalyst Deactivation: The catalyst may be degrading during the reaction. Ensure anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture.

  • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step. Screen a range of solvents to find the optimal one for your reaction.

Summary of Factors Affecting Enantioselectivity

FactorPotential IssueRecommended Action
Catalyst Inappropriate chiral ligand or metal precursor.Select a catalyst known for high enantioselectivity in similar reactions.
Reaction Temperature High temperatures can lead to lower enantioselectivity.Perform the reaction at lower temperatures.
Solvent Suboptimal solvent choice.Screen a variety of solvents with different polarities.
Substrate Purity Impurities in the starting material can interfere with the catalyst.Ensure high purity of all reactants.

3. I have an impurity with a similar mass to my product. What could it be?

An impurity with a similar mass could be a constitutional isomer or a result of a minor side reaction. Potential side products include:

  • Double Bond Isomerization: In syntheses starting from α,β-unsaturated precursors, isomerization of the double bond can lead to the formation of a constitutional isomer.

  • Decarboxylation: Under harsh reaction conditions (e.g., high temperature, strong acid/base), the product may undergo decarboxylation.

  • Byproducts from Protecting Groups: If protecting groups are used, their cleavage might not be complete, or they could lead to the formation of byproducts.

4. Can the fluorine atom on the phenyl ring be displaced?

While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, especially if there are strong electron-withdrawing groups on the ring. However, in the context of many synthetic routes to this compound, this is a less common side reaction. If you suspect defluorination, it would likely be observed as an impurity with a mass difference of 18 Da (loss of F, gain of H).

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Prochiral Enamine

This protocol is a general guideline for the asymmetric hydrogenation of a prochiral enamine precursor to this compound.

  • Reactor Setup: A high-pressure reactor is charged with the enamine precursor (1 equivalent) and a chiral rhodium or ruthenium-based catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand, 0.1-1 mol%).

  • Solvent Addition: Degassed, anhydrous methanol is added to the reactor under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC, HPLC, or GC).

  • Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired product.

Protocol 2: Troubleshooting Low Enantioselectivity

If the enantiomeric excess (ee) of your product is low, the following troubleshooting workflow can be applied.

G start Low Enantioselectivity Observed check_catalyst Verify Catalyst and Ligand Purity/Integrity start->check_catalyst optimize_temp Lower Reaction Temperature check_catalyst->optimize_temp If catalyst is ok screen_solvents Screen Different Solvents optimize_temp->screen_solvents If ee still low check_substrate Analyze Substrate Purity screen_solvents->check_substrate If ee still low purification Re-evaluate Purification Method check_substrate->purification If substrate is pure

Caption: A troubleshooting workflow for addressing low enantioselectivity.

Signaling Pathways and Logical Relationships

Logical Flow for Side Reaction Analysis

The following diagram illustrates a logical workflow for identifying and mitigating side reactions during the synthesis.

G start Unexpected Impurity Detected characterize Characterize Impurity (MS, NMR) start->characterize propose Propose Potential Side Reactions characterize->propose modify Modify Reaction Conditions propose->modify re_analyze Re-analyze Product Purity modify->re_analyze re_analyze->modify If unsuccessful success Impurity Minimized re_analyze->success If successful

Caption: A logical workflow for the analysis and mitigation of side reactions.

References

Technical Support Center: Optimization of Purification for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are crystallization and High-Performance Liquid Chromatography (HPLC). Crystallization is often used for bulk purification and can sometimes achieve chiral resolution through techniques like preferential crystallization.[1][] Chiral HPLC is a powerful technique for achieving high enantiomeric purity, especially for smaller quantities or when crystallization is challenging.[3][4][5]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities may include the (R)-enantiomer, unreacted starting materials from the synthesis (e.g., 2-fluorobenzaldehyde, malonic acid, and ammonia sources), and side-products from the reaction. The presence of residual solvents from the reaction or extraction steps is also a common issue. If a derivatizing agent is used for chiral separation, it and its by-products can also be impurities.[6]

Q3: My purified product is an oil and will not solidify. What can I do?

A3: The oily nature of a purified amino acid derivative can be due to residual solvents, the presence of impurities that inhibit crystallization, or the product being hygroscopic.[6] Try the following:

  • Ensure all solvents are thoroughly removed under high vacuum.

  • Attempt to precipitate the compound from an aqueous solution by adjusting the pH to its isoelectric point.[6]

  • Triturate the oil with a non-polar solvent in which the product is insoluble to induce precipitation.

  • Introduce a seed crystal of the desired compound if available.

Q4: How can I determine the enantiomeric purity of my sample?

A4: The most common and reliable method for determining the enantiomeric purity (enantiomeric excess or %ee) of this compound is through chiral HPLC analysis.[3][4][5] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, preventing crystal formation. - Incorrect pH for precipitation.- Use a solvent/anti-solvent system. - Cool the solution slowly and allow for a longer crystallization time. - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize solubility.[7]
Poor Purity - Impurities are co-crystallizing with the product. - Incomplete removal of mother liquor.- Perform a second recrystallization. - Wash the crystals thoroughly with a cold, non-solvent. - Consider a pre-purification step like column chromatography to remove major impurities.
No Crystals Form (Oiling Out) - The solution is supersaturated. - The presence of impurities is inhibiting nucleation. - The compound has a low melting point or is hygroscopic.[6]- Dilute the solution slightly before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal. - Try a different solvent system.
Chiral HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. - Low column temperature.- Screen different types of CSPs (e.g., teicoplanin-based like Chirobiotic T).[4] - Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile) and additive (e.g., formic acid, TFA) concentrations.[4] - Increase the column temperature to improve peak shape and resolution.
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload.- Adjust the mobile phase pH or ionic strength. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Column degradation. - Temperature variations.- Ensure proper mobile phase mixing and degassing. - Use a guard column and flush the column regularly. - Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound by crystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • pH meter or pH paper

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude amino acid in a minimal amount of methanol.

  • Slowly add water as an anti-solvent until the solution becomes slightly turbid.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Adjust the pH of the solution to the isoelectric point of the amino acid. This is typically in the neutral pH range. Use 1 M HCl or 1 M NaOH for adjustment.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for several hours to promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity and enantiomeric excess of the purified product.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for the analysis of the enantiomeric purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v)

  • This compound sample

  • Reference standards for both (S) and (R) enantiomers (if available)

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Dissolve a small amount of the amino acid sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of standards or by comparing the peak areas in a racemic mixture.

  • Calculate the enantiomeric excess (%ee) using the formula: %ee = [([Area of S] - [Area of R]) / ([Area of S] + [Area of R])] x 100.

Data Summary

Table 1: Physical Properties of 3-Amino-3-(aryl)propanoic Acid Analogs

CompoundMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-3-(3-fluorophenyl)propanoic acid183.18210-212
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid183.18Not specified
(R)-3-Amino-3-(p-methoxyphenyl)propionic acid195.22~235 (dec)

Table 2: General HPLC Conditions for Chiral Separation of Amino Acids

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Water/Methanol or Water/Acetonitrile with acidic modifier (e.g., Formic Acid, TFA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210 nm or 254 nm
Temperature Ambient or controlled (e.g., 25 °C)

These are general starting conditions and should be optimized for the specific compound.[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Resolution Crude_Product Crude Racemic Mixture Purification_Method Choose Purification Method Crude_Product->Purification_Method Crystallization Crystallization Purification_Method->Crystallization Bulk Quantity HPLC Chiral HPLC Purification_Method->HPLC High Purity/Small Scale Analysis1 Purity & ee Analysis Crystallization->Analysis1 Analysis2 Purity & ee Analysis HPLC->Analysis2 Pure_S_Enantiomer Pure (S)-Enantiomer Analysis1->Pure_S_Enantiomer Analysis2->Pure_S_Enantiomer

Caption: General experimental workflow for the purification and resolution of this compound.

Troubleshooting_Purity Start Low Purity After Initial Purification Check_Method Purification Method Used? Start->Check_Method Crystallization_Path Crystallization Check_Method->Crystallization_Path Crystallization HPLC_Path HPLC Check_Method->HPLC_Path HPLC Recrystallize Perform Recrystallization Crystallization_Path->Recrystallize Optimize_HPLC Optimize HPLC Conditions HPLC_Path->Optimize_HPLC Check_Solvent Change Solvent System? Recrystallize->Check_Solvent Final_Analysis Re-analyze Purity Check_Solvent->Final_Analysis Check_Column Change Chiral Column? Optimize_HPLC->Check_Column Check_Column->Final_Analysis Success Purity Acceptable Final_Analysis->Success

Caption: Troubleshooting decision tree for addressing low purity issues.

Logical_Relationships cluster_input Inputs cluster_decision Decision Points cluster_output Outputs Crude_Material Crude Material Method_Selection Method Selection Crude_Material->Method_Selection Desired_Purity Desired Purity & Scale Desired_Purity->Method_Selection Crystallization Crystallization Protocol Method_Selection->Crystallization High Scale / Moderate Purity HPLC Chiral HPLC Protocol Method_Selection->HPLC Low Scale / High Purity

Caption: Logical relationship for selecting a purification method.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing unnatural amino acids, with a focus on resolving issues related to low coupling yields.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with a sterically hindered unnatural amino acid is resulting in a very low yield. What are the likely causes and how can I improve it?

Low coupling efficiency with sterically hindered unnatural amino acids, such as α,α-disubstituted or N-methylated amino acids, is a common challenge. The primary reasons for low yield are often insufficient reactivity of the coupling reagents to overcome the steric barrier, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be effective for sterically demanding couplings.[1] It is recommended to use more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive esters that can overcome significant steric hindrance.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

  • Optimize Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Increasing the coupling reaction time, for instance, from 1-2 hours to overnight, can significantly improve yields.[1] Gentle heating can also help overcome the activation energy, but must be applied cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[1]

  • Perform a Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can help drive the reaction to completion. This is a common and effective strategy for incorporating difficult amino acids.

  • Choose an Optimal Solvent: The solvent plays a crucial role in solvating the peptide-resin complex. Inadequate solvation can lead to peptide aggregation, which further hinders the coupling reaction.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q2: I am observing significant peptide aggregation during the synthesis of a sequence containing hydrophobic unnatural amino acids. How can I mitigate this issue?

Peptide aggregation is a major challenge, especially with hydrophobic sequences, as it can lead to incomplete reactions, low yields, and difficulties in purification. Aggregation occurs due to the formation of secondary structures like β-sheets through intermolecular hydrogen bonding.

Strategies to Overcome Aggregation:

  • Incorporate Solubilizing Agents: Including detergents or chaotropic salts in the reaction mixture can help prevent aggregation by disrupting hydrophobic interactions.[2]

  • Use Microwave-Assisted Synthesis: Microwave irradiation can accelerate the synthesis and reduce aggregation by providing energy to disrupt intermolecular forces.[2]

  • Reduce Peptide Concentration: Lowering the concentration of the peptide on the resin can minimize the likelihood of intermolecular interactions that lead to aggregation.[2]

  • Utilize "Difficult Sequence" Disrupting Elements:

    • Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[3][4]

    • Backbone Protecting Groups: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[4]

Q3: My final peptide product containing unnatural amino acids has poor solubility. What can I do to improve its solubility for purification and analysis?

Poor solubility of the final peptide product is a common issue, particularly for peptides rich in hydrophobic unnatural amino acids.

Solubilization Strategies:

  • pH Adjustment: The net charge of a peptide and the pH of the solution are critical for solubility. Adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[5][6]

  • Use of Co-solvents: Adding small amounts of organic solvents like DMSO, ethanol, or acetonitrile can help dissolve hydrophobic peptides.[6] However, ensure these solvents are compatible with your downstream applications.

  • Solubilizing Agents: Incorporating additives like guanidine hydrochloride or urea can disrupt aggregation and improve solubility.[3]

  • Peptide Modification: If possible during the design phase, replacing some hydrophobic amino acids with more hydrophilic or charged ones can significantly enhance solubility.[5] Attaching a hydrophilic polyethylene glycol (PEG) chain (PEGylation) is another effective strategy.[5]

Q4: What are the common side reactions I should be aware of when using potent coupling reagents like HATU, and how can I prevent them?

While highly effective, potent coupling reagents can sometimes lead to side reactions.

Common Side Reactions and Prevention:

  • Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide to form a guanidine moiety, which terminates the peptide chain.[7]

    • Prevention: Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin can prevent this side reaction.[7] Phosphonium-based reagents like PyBOP do not cause guanidinylation.[8]

  • Racemization: Activation of the protected amino acid can lead to some degree of racemization, especially with prolonged activation times or strong bases.

    • Prevention: Minimize pre-activation times and use the weakest base necessary for the reaction. Additives like HOBt can also help suppress racemization.[9]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeYieldRacemization RiskNotes
HATU HOAt (internal)DIPEA/NMM1-4 hoursVery HighLowHighly effective for N-methylated and other hindered amino acids.[1][10]
HCTU HOBt derivativeDIPEA/NMM1-2 hoursHighLowA cost-effective alternative to HATU with good performance.
PyBOP HOBtDIPEA/NMM2-6 hoursHighLowPhosphonium salt; does not cause guanidinylation.[8]
PyAOP HOAtDIPEA/NMM1-4 hoursVery HighVery LowHighly efficient, especially for preventing racemization.
COMU Oxyma PureDIPEA/NMM1-2 hoursVery HighLowOxyma-based reagents are considered safer alternatives to HOBt/HOAt-based ones.[11]
DIC/HOBt HOBtN/A4-12 hoursModerate to LowModerateLess effective for highly hindered couplings.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Unnatural Amino Acid

This protocol outlines the steps for coupling a sterically hindered amino acid using HATU as the activating agent on a 0.1 mmol scale.

Materials:

  • Fmoc-protected sterically hindered unnatural amino acid (4 equivalents)

  • Peptide-resin with a free N-terminal amine

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended.[1]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider performing a second coupling.[8]

Protocol 2: Double Coupling for a Difficult Unnatural Amino Acid

This protocol should be performed if the initial coupling is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[8]

  • Second Coupling: Prepare a fresh solution of the activated unnatural amino acid as described in step 2 of Protocol 1.

  • Reaction: Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[8]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test to confirm the completion of the reaction.

Visualizations

Troubleshooting Workflow for Low Coupling Yield

LowYieldTroubleshooting start Low Coupling Yield with Unnatural Amino Acid check_reagent Is a potent coupling reagent being used? (e.g., HATU, HCTU, PyBOP) start->check_reagent change_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->change_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time (2-24h) Consider gentle heating or microwave synthesis check_conditions->optimize_conditions No check_completeness Is the coupling still incomplete? check_conditions->check_completeness Yes optimize_conditions->check_completeness double_couple Perform a double coupling with fresh reagents check_completeness->double_couple Yes check_solvent Is aggregation suspected? Is the solvent optimal? check_completeness->check_solvent No double_couple->check_solvent change_solvent Switch to NMP or a DMF/DCM/NMP mixture check_solvent->change_solvent Yes success Improved Yield check_solvent->success No change_solvent->success

Caption: A step-by-step workflow for troubleshooting low peptide coupling yields.

Decision Pathway for Selecting Coupling Conditions

CouplingConditionSelection start Select Unnatural Amino Acid is_hindered Is the amino acid sterically hindered? (e.g., α,α-disubstituted, N-methylated) start->is_hindered standard_conditions Use standard coupling conditions (e.g., DIC/HOBt) is_hindered->standard_conditions No potent_reagent Select a potent coupling reagent (HATU, HCTU, PyBOP) is_hindered->potent_reagent Yes is_aggregation_prone Is the sequence hydrophobic/aggregation-prone? standard_conditions->is_aggregation_prone potent_reagent->is_aggregation_prone standard_solvent Use standard solvent (DMF) is_aggregation_prone->standard_solvent No optimized_solvent Use aggregation-disrupting solvent (NMP) or add chaotropic agents is_aggregation_prone->optimized_solvent Yes final_protocol Final Optimized Protocol standard_solvent->final_protocol optimized_solvent->final_protocol

Caption: Decision-making process for choosing appropriate peptide coupling conditions.

References

Preventing racemization during (S)-3-Amino-3-(2-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic processes, ensuring the stereochemical integrity of this critical chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and solutions to specific problems encountered during the synthesis and use of this compound, particularly in the context of peptide synthesis.

Q1: What is racemization and why is it a significant issue when working with this compound?

A: Racemization is the conversion of a pure enantiomer, in this case, the (S)-enantiomer, into a mixture of both (S)- and (R)-enantiomers. In pharmaceutical development, the biological activity of a molecule is often highly specific to one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, maintaining the enantiopurity of this compound during synthesis and subsequent reactions is critical.

Q2: I've observed a loss of enantiomeric purity in my peptide coupling reaction involving this compound. What are the likely causes?

A: Loss of enantiomeric purity during peptide coupling is a common issue. The primary causes of racemization in this context include:

  • Activation Method: The process of activating the carboxylic acid group for amide bond formation can make the alpha-proton more acidic and susceptible to abstraction.[1][2]

  • Base: The type and amount of base used can significantly influence the rate of racemization.[1][3] Strong, sterically hindered bases are generally preferred.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization.

  • Protecting Groups: The nature of the protecting group on the amino group can influence the susceptibility to racemization.[4]

Q3: How can I minimize racemization during a peptide coupling reaction with this compound?

A: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization potential. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to this side reaction.[1][4]

  • Base Selection: Employ a weaker base or a sterically hindered non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][3] Use the minimum necessary amount of base.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of racemization.

  • Stepwise Addition: Add the coupling reagent and base in a controlled, stepwise manner.

Troubleshooting Workflow for Racemization

If you are experiencing racemization, the following workflow can help you identify and resolve the issue.

Racemization_Troubleshooting start Racemization Detected (Loss of e.e.) check_coupling Review Coupling Conditions start->check_coupling coupling_reagent Is a racemization-suppressing additive (HOBt, HOAt) being used? check_coupling->coupling_reagent add_additive Action: Add HOBt or HOAt to the reaction mixture. coupling_reagent->add_additive No check_base Review Base Conditions coupling_reagent->check_base Yes add_additive->check_base base_type Is a strong, unhindered base being used? check_base->base_type change_base Action: Switch to a weaker or sterically hindered base (e.g., DIPEA, collidine). base_type->change_base Yes check_temp Review Reaction Temperature base_type->check_temp No change_base->check_temp high_temp Is the reaction run at elevated temperatures? check_temp->high_temp lower_temp Action: Lower the reaction temperature (e.g., to 0°C). high_temp->lower_temp Yes re_evaluate Re-evaluate Enantiomeric Purity high_temp->re_evaluate No lower_temp->re_evaluate

Caption: Troubleshooting workflow for addressing racemization issues.

Data on Racemization Control

The following table provides hypothetical data on the impact of different reaction conditions on the enantiomeric excess (e.e.) of a peptide synthesized using this compound.

EntryCoupling ReagentAdditiveBaseTemperature (°C)Enantiomeric Excess (e.e.) of Product (%)
1DCCNoneTEA2575
2DCCHOBtTEA2592
3HATUNoneDIPEA2598
4DCCHOBtDIPEA0>99

DCC = Dicyclohexylcarbodiimide, TEA = Triethylamine, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

Key Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization

This protocol describes a general method for coupling this compound to an amino-terminated compound (e.g., an amino acid ester) while minimizing the risk of racemization.

Materials:

  • N-protected this compound

  • Amino-terminated compound (as a hydrochloride salt)

  • Coupling reagent (e.g., HATU)

  • Racemization suppressing additive (if not integral to the coupling reagent, e.g., HOBt)

  • Sterically hindered base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq.) and the coupling reagent (1.05 eq.) in the anhydrous solvent under an inert atmosphere.

  • If a separate additive is used, add it to the mixture (1.05 eq.).

  • Stir the solution at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino-terminated compound hydrochloride salt (1.1 eq.) in the anhydrous solvent.

  • Add the sterically hindered base (2.2 eq.) to the solution of the amino-terminated compound and stir for 5 minutes at 0 °C.

  • Slowly add the solution of the amino-terminated compound to the pre-activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Asymmetric Synthesis as a Preventive Strategy

An alternative approach to "preventing" racemization is to employ an asymmetric synthesis strategy that establishes the desired stereocenter with high enantiomeric purity from the outset. One such method involves the use of a chiral auxiliary, for instance, a chiral Ni(II) complex of a glycine Schiff base.[5][6][7] This approach allows for the diastereoselective alkylation of the glycine enolate, followed by hydrolysis to yield the desired enantiomerically enriched β-amino acid.

The following diagram illustrates the general logic of this synthetic approach.

Asymmetric_Synthesis start Glycine complex Formation of Chiral Ni(II) Complex start->complex chiral_aux Chiral Auxiliary chiral_aux->complex alkylation Diastereoselective Alkylation with 2-Fluorobenzyl Bromide complex->alkylation hydrolysis Hydrolysis and Removal of Auxiliary alkylation->hydrolysis product (S)-3-Amino-3-(2-fluorophenyl) propanoic acid hydrolysis->product

Caption: Logic flow for asymmetric synthesis.

By employing such a strategy, the stereochemistry is controlled throughout the synthesis, minimizing the risk of racemization in later steps.

References

Overcoming solubility problems with (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. The information provided is designed to address common challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated, non-proteinogenic β-amino acid. Its structure is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Due to this structural similarity, it is primarily used in neuroscience research and drug development, particularly for studies involving GABAergic signaling and the development of potential therapeutics for neurological disorders.[1][2] The fluorine substitution on the phenyl ring can enhance metabolic stability and alter lipophilicity compared to its non-fluorinated counterpart, which can influence its biological activity and pharmacokinetic properties.[3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: In which solvents should I attempt to dissolve this compound?

For initial solubility testing, a range of solvents should be considered. Based on the structure and properties of similar compounds, the following solvents are recommended for screening:

  • Aqueous Buffers: Phosphate-buffered saline (PBS), Tris buffer. Solubility is likely to be pH-dependent.

  • Polar Protic Solvents: Water, Ethanol, Methanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

It is advisable to start with small quantities of the compound to determine the most effective solvent system for your specific application.

Q4: How does pH affect the solubility of this compound?

Like other amino acids, this compound is zwitterionic, meaning it has both an acidic (carboxylic acid) and a basic (amino) group. Its solubility in aqueous solutions will be lowest at its isoelectric point (pI) and will increase in acidic or basic conditions. Therefore, adjusting the pH of your aqueous buffer away from the pI should enhance solubility. For many amino acids, a shift of 1-2 pH units from the pI can significantly improve solubility.

Q5: Are there any known stability issues I should be aware of?

The carbon-fluorine bond is very strong, which generally imparts high metabolic stability to the compound.[3] However, like many organic molecules, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidizing agents should be avoided to prevent degradation. For stock solutions, it is recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
pH is near the isoelectric point (pI) Adjust the pH of the buffer. For acidic compounds, increase the pH. For basic compounds, decrease the pH. Since this is an amino acid, moving the pH away from neutral (e.g., to pH 8-9 or pH 4-5) should help.The compound dissolves as it becomes a charged salt.
Low intrinsic aqueous solubility Add a co-solvent. Start with a small percentage (e.g., 5-10%) of DMSO or ethanol and gradually increase if necessary.The increased polarity of the solvent system enhances dissolution.
Compound is in a crystalline form that is difficult to solvate Gently warm the solution (e.g., to 37°C) and/or use sonication in a water bath for short periods.Increased kinetic energy helps to break down the crystal lattice.
Concentration is too high Reduce the target concentration of your solution.The compound dissolves at a lower, more achievable concentration.
Issue 2: The compound precipitates out of solution during my experiment.
Potential Cause Troubleshooting Step Expected Outcome
Change in pH or temperature Ensure that the pH and temperature of all solutions and media used in the experiment are consistent with that of the stock solution.The compound remains in solution as the conditions are kept stable.
Interaction with other components in the medium Prepare a simplified version of your experimental medium to identify the component causing precipitation. Consider using a different buffer system if possible.Identification of the incompatible component allows for reformulation of the experimental setup.
Supersaturated stock solution Re-prepare the stock solution at a slightly lower concentration to ensure it is fully dissolved and stable.A stable stock solution prevents precipitation upon dilution.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method for determining the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • Analytical balance

Method:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex each tube vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, sonicate for 5-10 minutes.

  • Visually inspect for any remaining solid particles. If dissolved, the solubility is at least 10 mg/mL.

  • If the compound is not fully dissolved, add another measured volume of the same solvent (e.g., another 100 µL) and repeat steps 3-5.

  • Continue this process until the compound is fully dissolved. Calculate the approximate solubility based on the total volume of solvent added.

  • If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble in that solvent at room temperature.

Data Presentation:

SolventEstimated SolubilityObservations
WaterTo be determined by usere.g., "Partially soluble at 1 mg/mL"
PBS (pH 7.4)To be determined by usere.g., "Soluble at 5 mg/mL with sonication"
0.1 M HClTo be determined by usere.g., "Readily soluble at 10 mg/mL"
0.1 M NaOHTo be determined by usere.g., "Readily soluble at 10 mg/mL"
EthanolTo be determined by usere.g., "Sparingly soluble"
DMSOTo be determined by usere.g., "Highly soluble (>20 mg/mL)"
Protocol 2: Preparation of a Stock Solution for Cell-Based Assays

This protocol provides a general method for preparing a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound

  • Sterile DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or vials

Method:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of the compound into a sterile tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex until fully dissolved.

  • This high-concentration stock can be stored in aliquots at -20°C or -80°C.

  • For the experiment, thaw an aliquot of the DMSO stock.

  • Prepare an intermediate dilution in sterile cell culture medium. It is crucial to add the DMSO stock to the medium slowly while vortexing or swirling to avoid precipitation. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

solubility_troubleshooting start Start: Compound is Insoluble check_solvent Is the solvent aqueous? start->check_solvent adjust_ph Adjust pH (away from pI) check_solvent->adjust_ph Yes check_organic Is the solvent organic? check_solvent->check_organic No use_energy Apply gentle heat or sonication adjust_ph->use_energy add_cosolvent Add co-solvent (e.g., DMSO, Ethanol) reduce_conc Reduce target concentration add_cosolvent->reduce_conc use_energy->add_cosolvent try_dmf_dmso Try a stronger polar aprotic solvent (e.g., DMF, DMSO) check_organic->try_dmf_dmso Yes try_dmf_dmso->use_energy If necessary try_dmf_dmso->reduce_conc success Success: Compound Dissolved reduce_conc->success If successful fail Still Insoluble: Re-evaluate solvent choice reduce_conc->fail If still insoluble

Caption: A flowchart for systematically troubleshooting solubility problems.

Signaling Pathway: Postulated Interaction with GABAergic Synapse

As a GABA analogue, this compound is hypothesized to interact with the GABAergic system. The following diagram illustrates the canonical GABA signaling pathway, where the compound may act as an agonist or antagonist at GABA receptors.

GABA_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad synthesis gaba GABA gad->gaba vgat vGAT gaba->vgat vesicle Synaptic Vesicle vgat->vesicle packaging gaba_synapse GABA vesicle->gaba_synapse release gaba_a GABA-A Receptor (Ionotropic) gaba_synapse->gaba_a gaba_b GABA-B Receptor (Metabotropic) gaba_synapse->gaba_b compound (S)-3-Amino-3- (2-fluorophenyl)propanoic acid compound->gaba_a potential target compound->gaba_b potential target cl_influx Cl- Influx gaba_a->cl_influx opens g_protein G-protein gaba_b->g_protein activates hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization k_channel K+ Channel (Efflux) g_protein->k_channel modulates k_channel->hyperpolarization

Caption: Hypothesized interaction with the GABAergic signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of fluorinated amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of fluorinated amino acids generally more complex than their non-fluorinated analogs?

A1: The synthesis of fluorinated amino acids presents unique challenges due to the properties of fluorine. There is no single, universal method for introducing fluorine into amino acids.[1] The choice of synthetic route is highly dependent on the desired position and number of fluorine substituents, as these factors significantly influence the reactivity of all functional groups and the acidity of adjacent protons.[1] Furthermore, the high electronegativity of fluorine can deactivate nearby functional groups, making subsequent reactions like peptide coupling more difficult.[2]

Q2: What are the most common strategies for introducing fluorine into amino acid scaffolds?

A2: There are two primary strategies:

  • The Fluorinated Building Block Approach: This method utilizes simple, commercially available fluorinated molecules as starting materials, to which the amino and carboxyl groups are subsequently added.[3]

  • Direct Fluorination: This strategy involves the site-selective introduction of fluorine onto an existing amino acid or peptide scaffold. This can be achieved through various methods, including electrophilic, nucleophilic, or radical fluorination.[3] Metal-catalyzed and photoredox-catalyzed reactions have also emerged as powerful tools for direct fluorination.[3][4][5]

Q3: How does fluorination affect the stability of peptides?

A3: The introduction of fluorinated amino acids can significantly enhance the thermal and chemical stability of peptides.[6] It can also increase resistance to proteolytic degradation by enzymes.[6] However, the effect on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination in the side chain.[3] In some cases, particularly with aromatic fluorinated side chains, an increased susceptibility to protease digestion has been observed.[7]

Q4: What are the key challenges in purifying fluorinated amino acid derivatives?

A4: Purification, particularly by HPLC, can be challenging due to the altered polarity and retention behavior of fluorinated compounds compared to their non-fluorinated counterparts. Heavily fluorinated molecules exhibit unique partitioning properties between fluorocarbon and hydrocarbon solvents.[1] For successful HPLC separation, it is often beneficial to use a fluorocarbon column with a hydrocarbon eluent or a hydrocarbon column with a fluorinated eluent.[1]

Troubleshooting Guides

Low Reaction Yield

Problem: My fluorination reaction is resulting in a low yield of the desired product.

Potential Cause Troubleshooting Steps
Substrate Decomposition Some substrates are sensitive to strongly acidic or basic conditions. Consider using milder fluorinating reagents. For example, for sensitive indoles, using a base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.[8]
Inappropriate Fluorinating Reagent The choice of fluorinating reagent is critical and substrate-dependent. If an electrophilic fluorination is failing, consider switching to a nucleophilic fluorination approach, or vice versa.[8] For instance, if Selectfluor is giving poor results, NFSI could be an alternative.
Solvent Incompatibility Some fluorinating reagents can react with the solvent. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[8] Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or ethyl acetate.[8]
Presence of Water Many fluorinating reagents are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions (e.g., Elimination) Nucleophilic fluorination of secondary alcohols can be accompanied by elimination side reactions, leading to lower yields.[3] Using milder deoxyfluorination reagents like PyFluor can minimize the formation of elimination byproducts.[9]
Formation of Multiple Products

Problem: My reaction is producing multiple products, making purification difficult.

Potential Cause Troubleshooting Steps
Lack of Regioselectivity The position of fluorination can be difficult to control. The directing effects of existing functional groups can be used to improve regioselectivity. For C-H activation strategies, the choice of catalyst and directing group is crucial.[8]
Over-fluorination In some cases, mono- or di-fluorination can be controlled by adjusting the stoichiometry of the amino acid and the fluorine source.[10]
Racemization Strong electron-withdrawing groups adjacent to the chiral center can increase the risk of racemization, especially under basic conditions.[11] It is crucial to carefully control the base and temperature.
Impure Starting Materials Impurities in the starting materials can lead to the formation of side products. Ensure the purity of your starting materials before beginning the reaction.
Peptide Coupling Issues

Problem: I am having difficulty coupling my fluorinated amino acid into a peptide chain.

Potential Cause Troubleshooting Steps
Reduced Nucleophilicity of the Amino Group The electron-withdrawing effect of fluorine atoms can decrease the nucleophilicity of the α-amino group, making peptide bond formation more challenging.[2]
Steric Hindrance Some fluorinated amino acids are sterically bulky, which can hinder the approach of the coupling reagents.
Inefficient Coupling Reagent Standard coupling reagents may not be effective for challenging couplings involving fluorinated amino acids.
Peptide Aggregation on Resin The growing peptide chain can aggregate on the solid support, blocking reactive sites.

To address these issues, consider the following:

  • Use a more potent coupling reagent: For difficult couplings, switch from standard carbodiimide-based reagents to more powerful phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP.[12][13]

  • Perform a "double coupling": Repeat the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.[13]

  • Optimize the solvent: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and can help reduce peptide aggregation.[13]

  • Increase reaction time and temperature: For slow reactions, increasing the coupling time and, cautiously, the temperature can improve yields.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of various fluorinated amino acid derivatives.

Table 1: Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination

EntryAlkyltrifluoroborateProductYield (%)
1Potassium (bromomethyl)trifluoroborate3aa64
2Potassium cyclobutyltrifluoroborate3d75
3Potassium cyclohexyltrifluoroborate3e81
4Potassium (tetrahydro-2H-pyran-4-yl)trifluoroborate3f78
General reaction conditions: dehydroalanine (1.0 equiv), potassium alkyltrifluoroborate (2.0 equiv), Selectfluor (4.0 equiv), photocatalyst (5 mol %), in DMF under blue LED irradiation for 12 hours.
Data sourced from a study on photoredox-catalyzed carbofluorination.[5]

Table 2: Synthesis of Fluorinated Phenylalanine Derivatives via Negishi Cross-Coupling

EntryAryl BromideProductYield (%)
12-bromo-4-fluorobenzaldehyde derivativePhenylalanine-derived trifluoromethyl ketone55 (ozonolysis step)
This synthesis involves a multi-step sequence with the Negishi cross-coupling as a key step.
Data sourced from a report on the synthesis of phenylalanine-derived trifluoromethyl ketones.[14]

Table 3: One-Pot Synthesis of Trifluoromethyl Amines

EntrySubstrateProductYield (%)
1N-methylanilineN-methyl-N-(trifluoromethyl)aniline85
2N,2-dimethylanilineN,2-dimethyl-N-(trifluoromethyl)aniline82
3N-benzylanilineN-benzyl-N-(trifluoromethyl)aniline79
Reaction conditions: Amine (0.5 mmol), CF₃SO₂Na (0.75 mmol), PPh₃ (1.5 mmol), AgF (1.5 mmol) in MeCN at 50 °C for 5 hours.
Data sourced from a study on the one-pot synthesis of trifluoromethyl amines.[15]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Carbofluorination of Dehydroalanine Derivatives

This protocol describes a general method for the synthesis of α-fluoro-α-amino acid derivatives.

Materials:

  • Dehydroalanine derivative (1.0 equiv)

  • Potassium alkyltrifluoroborate (2.0 equiv)

  • Selectfluor (4.0 equiv)

  • Photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻) (5 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried vial, add the dehydroalanine derivative, potassium alkyltrifluoroborate, Selectfluor, and the photocatalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture under irradiation with blue LEDs at room temperature for 12 hours.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: General Procedure for N-acylation of a Fluorinated Amino Acid

This protocol provides a general method for the N-acylation of a fluorinated amino acid, a common step in peptide synthesis.

Materials:

  • Fluorinated amino acid (1.0 equiv)

  • Acylating agent (e.g., Acetic Anhydride or Boc Anhydride) (1.1 equiv)

  • Base (e.g., Triethylamine or DIPEA) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the fluorinated amino acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base, followed by the dropwise addition of the acylating agent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and perform an aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Fluorination Reactions

LowYieldTroubleshooting start Low Yield in Fluorination check_substrate Is the substrate stable under the reaction conditions? start->check_substrate check_reagent Is the fluorinating reagent appropriate for the substrate? check_substrate->check_reagent Yes sol_substrate Use milder conditions or a different synthetic route. check_substrate->sol_substrate No check_solvent Is the solvent compatible with the fluorinating reagent? check_reagent->check_solvent Yes sol_reagent Screen different fluorinating agents (e.g., switch from electrophilic to nucleophilic). check_reagent->sol_reagent No check_conditions Are the reaction conditions (temperature, inert atmosphere) optimized? check_solvent->check_conditions Yes sol_solvent Use an anhydrous, non-nucleophilic solvent like acetonitrile. check_solvent->sol_solvent No sol_conditions Optimize temperature and ensure anhydrous conditions. check_conditions->sol_conditions No end Improved Yield check_conditions->end Yes sol_substrate->end sol_reagent->end sol_solvent->end sol_conditions->end

Caption: A troubleshooting workflow for diagnosing and resolving low yields in fluorination reactions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

SPPS_Workflow start Start SPPS deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Couple Fluorinated Amino Acid (e.g., with HATU/DIPEA in NMP) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 check_completion Check Coupling Completion (e.g., Kaiser Test) wash2->check_completion repeat_cycle Repeat Cycle for Next Amino Acid check_completion->repeat_cycle Complete double_couple Perform Double Coupling check_completion->double_couple Incomplete repeat_cycle->deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat_cycle->cleavage purification Purify Peptide (e.g., RP-HPLC) cleavage->purification end Characterize Final Peptide purification->end double_couple->wash1

Caption: A generalized workflow for incorporating fluorinated amino acids into peptides via SPPS.

References

Technical Support Center: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this chiral β-amino acid can be complex, and several impurities may arise. The following table summarizes common impurities, their likely causes, and recommended corrective and preventive actions.

Impurity NamePotential Cause(s)Recommended Troubleshooting & Prevention
(R)-3-Amino-3-(2-fluorophenyl)propanoic acid - Low enantioselectivity in the asymmetric synthesis step. - Inefficient chiral resolution of a racemic mixture.- Optimize the chiral catalyst, solvent, and temperature for the asymmetric reaction. - For resolution, perform multiple recrystallizations with the chiral resolving agent. - Use chiral HPLC to monitor and confirm enantiomeric purity.[1]
Unreacted Starting Materials (e.g., 2-fluorobenzaldehyde, malonic acid derivatives)- Incomplete reaction due to insufficient reaction time, incorrect temperature, or stoichiometry. - Inefficient purification.- Increase reaction time or temperature as appropriate for the specific method. - Ensure precise measurement and stoichiometry of reactants. - Optimize the purification process (e.g., recrystallization solvent system, column chromatography).
N-Protected Intermediates (e.g., N-Benzyl or N-Boc protected compound)- Incomplete deprotection (e.g., incomplete hydrogenolysis for N-Benzyl group removal).[2]- For catalytic hydrogenation, increase catalyst (e.g., Pd/C) loading, hydrogen pressure, or reaction time.[2] - Ensure the catalyst is not poisoned. - For acid-labile groups like Boc, ensure sufficient acid concentration and reaction time.
Positional Isomers (e.g., 3-Amino-3-(3-fluorophenyl)propanoic acid)- Use of impure starting materials containing other fluoro-isomers.- Source high-purity starting materials (e.g., 2-fluorobenzaldehyde). - Perform analytical testing (e.g., GC-MS or NMR) on starting materials to confirm isomeric purity before starting the synthesis.
Dimerization/Oligomerization Products - Side reactions occurring during activation of the carboxylic acid or other reactive steps.- Control reaction concentration and temperature carefully. - Optimize the coupling or activation reagents used.
Residual Solvents - Inadequate drying of the final product.- Dry the product under high vacuum for an extended period. - Use techniques like lyophilization if the product is water-soluble.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC analysis shows two peaks of nearly equal area. What is the most likely problem?

A1: This indicates that you have a racemic mixture, meaning you have approximately a 1:1 ratio of the (S)- and (R)-enantiomers.[3] The cause is either a complete failure of the asymmetric induction step in your synthesis or an unsuccessful chiral resolution. You should re-evaluate your chiral catalyst or resolving agent and the corresponding experimental conditions.

Q2: I am struggling with removing the N-benzyl protecting group. What conditions are most effective?

A2: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for N-debenzylation.[2] If you are experiencing an incomplete reaction, consider the following:

  • Catalyst Activity: Ensure your Pd/C catalyst is fresh and active.

  • Solvent: Use a solvent like methanol or ethanol. Adding a small amount of acid (e.g., HCl or acetic acid) can sometimes accelerate the reaction.

  • Hydrogen Pressure: Operate the reaction under a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

  • Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring by TLC or LC-MS until the starting material is consumed.

Q3: The final product appears as a sticky solid instead of a white powder. What could be the cause?

A3: A sticky or oily product often suggests the presence of impurities or residual solvent. The most common culprits are unreacted starting materials, intermediates from incomplete reactions, or solvents used during the workup and purification. We recommend re-purifying the material, for instance by recrystallization from a different solvent system, and ensuring the product is thoroughly dried under a high vacuum.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (the ratio of S- to R-enantiomer).[1]

  • Melting Point: To compare with the literature value for the pure compound. A sharp melting point indicates high purity.

Experimental Protocols

Protocol 1: General Method for Chiral Purity Analysis by HPLC

This protocol provides a general methodology for assessing the enantiomeric excess of the final product. Specific parameters may need optimization.

  • Column: Use a chiral stationary phase column suitable for amino acid enantiomers (e.g., Chiralcel OJ-H or similar).[1]

  • Mobile Phase: A mixture of hexane and isopropanol (IPA) is common. For example, a 90:10 mixture of Hexane:IPA.[1]

  • Flow Rate: Set a flow rate of approximately 0.5 - 1.0 mL/min.

  • Detection: Use a UV detector, typically at a wavelength of 254 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: The two enantiomers, (S) and (R), should appear as distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Protocol 2: Example Synthesis via Asymmetric Mannich Reaction & Deprotection

This is a generalized workflow inspired by common synthetic strategies for β-amino acids.[4]

  • Step 1: Asymmetric Mannich Reaction:

    • In a nitrogen-purged flask, dissolve 2-fluorobenzaldehyde and a suitable N-protected imine precursor in an appropriate solvent (e.g., dichloromethane or toluene).

    • Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).

    • Add a chiral catalyst (e.g., a proline-derived organocatalyst).

    • Slowly add a ketene silyl acetal or other nucleophile and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting N-protected β-amino ester intermediate by column chromatography.

  • Step 2: Hydrolysis and Deprotection:

    • Dissolve the purified intermediate in a suitable solvent mixture (e.g., THF/water).

    • Add a base (e.g., LiOH) to hydrolyze the ester to a carboxylic acid.

    • After hydrolysis, acidify the mixture to protonate the carboxylic acid.

    • If an acid-labile protecting group (e.g., Boc) was used, treat with a strong acid like TFA.

    • If a benzyl group was used, proceed with catalytic hydrogenation as described in the FAQs.

    • After deprotection, purify the final product this compound by recrystallization or ion-exchange chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis & Purification SM1 2-Fluorobenzaldehyde Reaction Asymmetric Synthesis (e.g., Mannich Reaction) SM1->Reaction SM2 Amine Source SM2->Reaction SM3 Nucleophile SM3->Reaction Deprotection Protecting Group Removal Reaction->Deprotection Purification Purification (Recrystallization/Chromatography) Deprotection->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

ImpurityFormation cluster_resolution Chiral Resolution / Asymmetric Synthesis Racemic Racemic Mixture of Protected Amino Acid Good High Enantioselectivity Racemic->Good Successful Process Poor Low Enantioselectivity Racemic->Poor Unsuccessful Process S_Product Desired (S)-Enantiomer Good->S_Product Mixture Product with High (R)-Enantiomer Impurity Poor->Mixture Impurity (R)-Enantiomer Impurity

Caption: Formation pathway of the (R)-enantiomer impurity.

TroubleshootingFlowchart start Start: Synthesis Complete analyze Analyze Product (e.g., Chiral HPLC, NMR) start->analyze decision Purity Acceptable? analyze->decision end_ok End: Product OK decision->end_ok Yes identify Identify Impurity (e.g., Enantiomer, Starting Material) decision->identify No consult Consult Troubleshooting Guide identify->consult implement Implement Solution (e.g., Re-purify, Optimize Reaction) consult->implement reanalyze Re-analyze Product implement->reanalyze reanalyze->decision

Caption: Logical workflow for troubleshooting product impurities.

References

Technical Support Center: Scaling Up the Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. The information is presented in a question-and-answer format to offer direct and actionable solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes for producing this compound?

A1: The two primary scalable routes are asymmetric chemical catalysis and enzymatic resolution. Asymmetric hydrogenation of a suitable prochiral precursor offers a direct approach to the desired enantiomer.[1] Enzymatic resolution, either through kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral substrate, provides a highly selective alternative.[2][3]

Q2: What are the critical parameters to control during the scale-up of an asymmetric hydrogenation reaction?

A2: Key parameters include hydrogen pressure, reaction temperature, catalyst loading, substrate concentration, and solvent purity. Inconsistent control of these parameters can lead to incomplete conversion, reduced enantioselectivity, and the formation of impurities.[1][4] Thorough mixing is also crucial to ensure efficient mass transfer of hydrogen gas.

Q3: How can I monitor the progress and enantiomeric purity of the reaction on a large scale?

A3: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.[5] This allows for the simultaneous determination of substrate conversion and the enantiomeric excess (% ee) of the product. Other techniques like Gas Chromatography (GC) with a chiral column can also be employed.

Q4: What are the common challenges in purifying chiral β-amino acids on an industrial scale?

A4: The main challenges include removing the chiral catalyst or residual enzyme, separating the desired enantiomer from any remaining starting material or the undesired enantiomer, and controlling polymorphism during crystallization.[6] Purification often involves techniques such as selective crystallization, chromatography, and salt formation.

Troubleshooting Guides

Asymmetric Hydrogenation Route

Problem 1: Low Conversion Rate

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was not exposed to air or moisture during handling and charging. Use fresh, high-purity catalyst. Consider a slight increase in catalyst loading.
Insufficient Hydrogen Pressure Verify that the reactor is properly sealed and maintaining the target pressure. Ensure efficient agitation to maximize gas-liquid mass transfer.
Low Reaction Temperature Gradually increase the reaction temperature in small increments, while carefully monitoring the impact on enantioselectivity.
Solvent Impurities Use high-purity, degassed solvents. Impurities like water or oxygen can poison the catalyst.[7]

Problem 2: Low Enantioselectivity (% ee)

Possible Cause Troubleshooting Step
Incorrect Catalyst/Ligand Choice The chosen chiral ligand may not be optimal for the substrate. Screen a variety of chiral ligands to identify the best performer.
Reaction Temperature Too High Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8]
Solvent Effects The solvent can significantly influence the chiral induction. Screen a range of solvents with varying polarities.[1]
Presence of Racemizing Impurities Ensure the purity of the starting materials, as acidic or basic impurities can cause racemization of the product.
Enzymatic Resolution Route

Problem 1: Low Enzyme Activity/Stability at Scale

Possible Cause Troubleshooting Step
Suboptimal pH or Temperature Verify and maintain the optimal pH and temperature for the enzyme throughout the reaction. Use a robust buffering system.
Poor Mixing Inadequate mixing in large reactors can lead to localized substrate or product inhibition and pH/temperature gradients. Optimize the agitation speed and impeller design.
Enzyme Denaturation High shear stress from aggressive mixing or exposure to organic solvents can denature the enzyme. Consider enzyme immobilization to improve stability.[2]
Cofactor Limitation For cofactor-dependent enzymes, ensure the cofactor regeneration system is efficient and not rate-limiting.[2]

Problem 2: Incomplete Resolution (Low % ee)

Possible Cause Troubleshooting Step
Product Inhibition The product may be inhibiting the enzyme, preventing the reaction from reaching completion. Consider in-situ product removal or running the reaction at a lower substrate concentration.
Reaction Equilibrium The reverse reaction may be significant. Adjusting the reaction conditions (e.g., pH, temperature) can shift the equilibrium towards the product.
Non-specific Enzyme Activity The enzyme preparation may contain impurities that catalyze the non-selective conversion of the substrate. Use a more purified enzyme preparation.

Experimental Protocols

Asymmetric Hydrogenation of a Prochiral Enamide Precursor

This protocol describes a plausible gram-scale synthesis based on established methodologies for asymmetric hydrogenation of β-acylamino acrylates.[1]

Step 1: Synthesis of (Z)-Methyl 3-acetamido-3-(2-fluorophenyl)acrylate

A mixture of 2-fluorobenzaldehyde, N-acetylglycine, and acetic anhydride in the presence of a base like sodium acetate is heated to form an azlactone intermediate. The intermediate is then refluxed with methanol to yield the prochiral enamide substrate.

Step 2: Asymmetric Hydrogenation

To a degassed solution of (Z)-methyl 3-acetamido-3-(2-fluorophenyl)acrylate (1 equivalent) in methanol, a rhodium-based catalyst with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand, 0.01-0.1 mol%) is added under an inert atmosphere. The mixture is then hydrogenated in a high-pressure reactor at a specified hydrogen pressure and temperature until complete conversion is observed by HPLC.

Step 3: Hydrolysis and Isolation

The reaction mixture is concentrated, and the resulting N-acetyl amino ester is hydrolyzed using an aqueous acid (e.g., 6N HCl) at reflux. After cooling, the pH is adjusted to the isoelectric point to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Diagram of Asymmetric Hydrogenation Workflow

G cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Hydrolysis & Isolation A 2-Fluorobenzaldehyde + N-Acetylglycine B Azlactone Intermediate A->B Acetic Anhydride, NaOAc C Prochiral Enamide Substrate B->C Methanol, Reflux D Prochiral Enamide C->D E N-Acetyl Amino Ester D->E H2, Rh-Chiral Ligand, Methanol F N-Acetyl Amino Ester E->F G This compound F->G 1. 6N HCl, Reflux 2. pH Adjustment

Caption: Workflow for asymmetric hydrogenation synthesis.

Enzymatic Kinetic Resolution of Racemic N-Acetyl-3-amino-3-(2-fluorophenyl)propanoic Acid

This protocol outlines a plausible gram-scale synthesis using an acylase for kinetic resolution.

Step 1: Synthesis of Racemic N-Acetyl-3-amino-3-(2-fluorophenyl)propanoic Acid

Racemic 3-amino-3-(2-fluorophenyl)propanoic acid is synthesized via a one-pot reaction of 2-fluorobenzaldehyde, malonic acid, and ammonium acetate.[9] The resulting racemic amino acid is then acetylated using acetic anhydride.

Step 2: Enzymatic Kinetic Resolution

Racemic N-acetyl-3-amino-3-(2-fluorophenyl)propanoic acid is dissolved in a buffered aqueous solution. An immobilized acylase (e.g., from Aspergillus melleus) is added, and the mixture is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes the (S)-N-acetyl amino acid to the (S)-amino acid, leaving the (R)-N-acetyl amino acid unreacted. The reaction is monitored by HPLC until approximately 50% conversion is achieved.

Step 3: Separation and Isolation

The immobilized enzyme is removed by filtration. The pH of the filtrate is adjusted to be acidic, and the unreacted (R)-N-acetyl amino acid is extracted with an organic solvent. The aqueous layer, containing the (S)-amino acid, is then adjusted to its isoelectric point to precipitate the product. The this compound is collected by filtration, washed, and dried.

Diagram of Enzymatic Resolution Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Isolation A 2-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate B Racemic Amino Acid A->B One-Pot Reaction C Racemic N-Acetyl Amino Acid B->C Acetic Anhydride D Racemic N-Acetyl Amino Acid C->D E (S)-Amino Acid + (R)-N-Acetyl Amino Acid D->E Immobilized Acylase, H2O, Buffer F (S)-Amino Acid + (R)-N-Acetyl Amino Acid E->F G This compound F->G pH Adjustment, Precipitation H (R)-N-Acetyl Amino Acid F->H Extraction

Caption: Workflow for enzymatic kinetic resolution.

Quantitative Data Summary

Parameter Asymmetric Hydrogenation Enzymatic Resolution Reference
Typical Yield >90%~45% (for the desired enantiomer)[1][9]
Enantiomeric Excess (% ee) >95%>99%[3][4]
Catalyst/Enzyme Loading 0.01 - 1 mol%Varies with enzyme activity[1][2]
Reaction Time 4 - 24 hours12 - 48 hours[2][4]
Operating Temperature 20 - 80 °C25 - 50 °C[1][2]
Operating Pressure 1 - 50 barAtmospheric[1]

References

Technical Support Center: Degradation Pathways of Fluorinated Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the degradation pathways of fluorinated β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the known enzymatic degradation pathways for fluorinated β-amino acids?

A1: A primary degradation pathway for fluorinated β-amino acids involves enzymatic defluorination and deamination. For example, rat liver homogenates have been shown to catalyze the elimination of fluoride from (R,S)-α-fluoro-β-alanine.[1] This activity is attributed to the mitochondrial enzyme L-alanine-glyoxylate aminotransferase II (AlaAT-II).[1] The process converts the α-fluoro-β-alanine into malonic semialdehyde, which is a non-fluorinated intermediate.[1] Additionally, some bacteria have demonstrated the ability to degrade fluorinated amino acids like 4-fluoroglutamate, resulting in the release of equimolar concentrations of fluoride ion and ammonia.[2]

Q2: Which specific enzymes have been identified in the metabolism of fluorinated β-amino acids?

A2: L-alanine-glyoxylate aminotransferase II (AlaAT-II, EC 2.6.1.44) has been identified as the enzyme responsible for the defluorination of (R,S)-α-fluoro-β-alanine in rat liver.[1] Another key enzyme is bile acid-CoA:amino acid N-acyltransferase from human liver, which can conjugate 2-fluoro-β-alanine (a catabolite of 5-fluorouracil) with cholic acid, forming a metabolite that is eliminated into the bile.[3][4] Research has also shown that various human gut microbes possess enzymes from the haloacid dehalogenase-like (HAD) superfamily capable of hydrolyzing fluorinated organic acids and amino acids.[5]

Q3: What are the potential final metabolites of fluorinated β-amino acid degradation?

A3: Degradation can lead to both non-fluorinated and fluorinated products. Enzymatic defluorination can yield non-toxic products like malonic semialdehyde.[1] However, metabolism of some fluorine-containing drugs can produce toxic metabolites such as fluoroacetic acid, which can disrupt the Krebs cycle.[6] In other pathways, the fluorinated amino acid may not be defluorinated but instead conjugated with other molecules, such as the formation of N-cholyl-2-fluoro-β-alanine from 2-fluoro-β-alanine and cholic acid.[3] It is crucial to identify metabolites early in drug development to assess potential toxicity.[7]

Q4: Can the stereochemistry of a fluorinated β-amino acid affect its degradation?

A4: Yes, stereochemistry plays a critical role. Enzymes have active sites with specific three-dimensional geometries and can process enantiomers at different rates. For instance, AlaAT-II processes both (R)- and (S)-enantiomers of α-fluoro-β-alanine, but with different kinetic parameters. The (R)-enantiomer is turned over more rapidly (higher kcat), while the (S)-enantiomer has a higher affinity for the enzyme (lower Km).[8]

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of fluorinated β-amino acid degradation.

Issue 1: No degradation of the test compound is observed in an in vitro assay.

Potential Cause Troubleshooting Step
Incorrect Enzyme System Ensure the chosen in vitro system (e.g., liver microsomes, S9 fraction, hepatocytes, recombinant enzymes) is appropriate for the expected metabolic pathway.[9][10] Not all systems contain the necessary enzymes or cofactors.
Cofactor Deficiency For cytochrome P450-mediated reactions, ensure the necessary cofactors, such as NADPH, are present at appropriate concentrations in the incubation mixture.[11]
Enzyme Inactivity Verify the activity of your enzyme preparation using a known positive control substrate. Improper storage or handling can lead to loss of activity.
Inappropriate Incubation Conditions Check that the pH, temperature (typically 37°C), and incubation time are optimal for the enzyme system being used.[11] Some reactions may require longer incubation times.
Test Compound Instability The compound may be unstable in the assay buffer. Analyze a sample at time zero to establish a baseline and check for non-enzymatic degradation by running a control without the enzyme or cofactors.

Issue 2: Poor sensitivity or no signal for metabolites in LC-MS analysis.

Potential Cause Troubleshooting Step
Ion Suppression The sample matrix can suppress the ionization of your analyte.[12] Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering components.[13]
Suboptimal MS Parameters Optimize ion source parameters (e.g., probe position, gas flows, temperatures) and compound-specific parameters (e.g., collision energy) for your specific metabolites.[12]
Low Metabolite Concentration The concentration of the metabolite may be below the limit of detection. Increase the concentration of the parent compound in the assay or concentrate the sample before injection.
Incorrect Mobile Phase Ensure the mobile phase pH and additives (e.g., formic acid, ammonium formate) are suitable for ionizing your compound of interest.[14]

Issue 3: Inconsistent retention times or poor peak shape in chromatography.

Potential Cause Troubleshooting Step
Column Degradation Contaminants from the sample matrix can build up on the column.[15] Flush the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can extend the life of your analytical column.[14]
Mobile Phase Issues Changes in mobile phase composition, pH, or degradation can cause retention time shifts.[15] Prepare fresh mobile phases daily and ensure they are properly degassed.
Insufficient Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, typically with at least 10 column volumes.[12][14]
Sample Solvent Mismatch Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[16] If possible, dissolve the sample in the initial mobile phase.[14]
System Pressure Fluctuations High or fluctuating backpressure can indicate a blockage. Check for clogged frits, filters, or tubing. Low pressure may indicate a leak in the system.[15][16]
Quantitative Data Summary

The following table summarizes the kinetic parameters for the enzymatic defluorination of α-fluoro-β-alanine enantiomers by purified rat liver L-alanine-glyoxylate aminotransferase II (AlaAT-II).

Enantiomerkcat (min⁻¹)Km (mM)
(R)-α-Fluoro-β-alanine 6.2[1][8]2.7[1][8]
(S)-α-Fluoro-β-alanine 2.6[1][8]0.88[1][8]
Experimental Protocols

Protocol: In Vitro Metabolism of a Fluorinated β-Amino Acid using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of a fluorinated β-amino acid.

1. Materials and Reagents:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compound (fluorinated β-amino acid)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution.

  • Positive control substrate (e.g., testosterone, midazolam)

  • Acetonitrile (ACN) or Methanol (MeOH) containing an internal standard for reaction termination and protein precipitation.

  • 96-well plates or microcentrifuge tubes.

  • Incubator/water bath set to 37°C.[11]

  • LC-MS/MS system.

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

  • On ice, add the following to each well/tube: phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).[10]

  • Include control incubations: a negative control without NADPH to check for non-P450 metabolism or instability, and a positive control with a known substrate to verify microsomal activity.

  • Pre-incubate the mixture for 5-10 minutes at 37°C to bring it to temperature.[11]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.[11]

  • Incubate at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of degradation.

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard. This will stop the enzymatic reaction and precipitate proteins.

3. Sample Processing and Analysis:

  • Vortex the terminated samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent compound and identify potential metabolites. Use analytical methods like liquid chromatography coupled with high-resolution mass spectrometry for metabolite identification.[11][17]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural log of the percent remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t½).

  • Analyze samples for new peaks in the chromatogram or specific masses corresponding to expected metabolic transformations (e.g., hydroxylation, deamination, defluorination).

Visualizations

Degradation_Pathway sub (R,S)-α-Fluoro-β-alanine enz L-alanine-glyoxylate Aminotransferase II (AlaAT-II) sub->enz prod Malonic Semialdehyde enz->prod Defluorination & Deamination side Fluoride Ion (F⁻) enz->side cof Pyridoxal Phosphate cof->enz Cofactor

Caption: Enzymatic degradation of α-Fluoro-β-alanine by AlaAT-II.

Experimental_Workflow prep 1. Prepare Incubation Mix (Microsomes, Buffer, Test Compound) preinc 2. Pre-incubate at 37°C prep->preinc start 3. Initiate Reaction (Add NADPH) preinc->start incubate 4. Incubate & Sample (0, 5, 15, 30, 60 min) start->incubate stop 5. Terminate Reaction (Add Cold ACN + Internal Standard) incubate->stop process 6. Centrifuge to Pellet Protein stop->process analyze 7. Analyze Supernatant (LC-MS/MS) process->analyze Troubleshooting_Tree start No Metabolite Peak Detected in LC-MS parent Is parent compound peak present? start->parent no_parent Check MS sensitivity, ion source, sample prep. Compound may be lost. parent->no_parent No yes_parent Is parent compound degraded over time? parent->yes_parent Yes no_degradation Check enzyme activity (positive control), cofactors, incubation conditions. yes_parent->no_degradation No yes_degradation Metabolite unstable or poorly ionized? yes_parent->yes_degradation Yes solution1 Optimize MS for expected metabolite masses. Check different ionization modes. yes_degradation->solution1 Possible solution2 Consider non-MS active metabolites or binding to precipitated protein. yes_degradation->solution2 Possible

References

Validation & Comparative

Characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectral characteristics of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for the ortho-fluorinated compound, this document leverages data from its structural isomers (meta- and para-fluorinated analogs) and the non-fluorinated parent compound, (S)-3-Amino-3-phenylpropanoic acid, to provide a comprehensive characterization guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic amino acid analog of significant interest in medicinal chemistry and drug development. Its structural characterization is crucial for confirming its identity, purity, and for understanding its conformational properties. NMR and MS are powerful analytical techniques for elucidating the structure of such molecules. This guide presents a summary of expected and observed spectral data for the target molecule and its close analogs, along with detailed experimental protocols.

Comparative Spectral Data

The following tables summarize the expected and reported NMR and MS data for this compound and its comparators.

Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data (Predicted and Reported)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundAromatic: ~7.0-7.5 (m), Methine (CH-NH₂): ~4.5-4.8 (t), Methylene (CH₂-COOH): ~2.7-3.0 (d)Carbonyl (C=O): ~175, Aromatic (C-F): ~160 (d, ¹JCF), Aromatic: ~115-140, Methine (C-NH₂): ~50, Methylene (C-COOH): ~40
(S)-3-Amino-3-(3-fluorophenyl)propanoic acidAromatic: ~7.0-7.4 (m), Methine (CH-NH₂): ~4.4 (t), Methylene (CH₂-COOH): ~2.8 (d)Carbonyl (C=O): ~176, Aromatic (C-F): ~163 (d, ¹JCF), Aromatic: ~114-144, Methine (C-NH₂): ~52, Methylene (C-COOH): ~41
(S)-3-Amino-3-(4-fluorophenyl)propanoic acidAromatic: ~7.1-7.4 (m), Methine (CH-NH₂): ~4.4 (t), Methylene (CH₂-COOH): ~2.7 (d)Carbonyl (C=O): ~176, Aromatic (C-F): ~162 (d, ¹JCF), Aromatic: ~115-138, Methine (C-NH₂): ~51, Methylene (C-COOH): ~41
(S)-3-Amino-3-phenylpropanoic acidAromatic: ~7.2-7.4 (m, 5H), Methine (CH-NH₂): ~4.3 (t, 1H), Methylene (CH₂-COOH): ~2.7 (d, 2H)Carbonyl (C=O): ~177, Aromatic: ~127-142, Methine (C-NH₂): ~53, Methylene (C-COOH): ~42

Note: Predicted chemical shifts for the target molecule are based on established principles of NMR spectroscopy and data from analogous compounds. The presence of the fluorine atom is expected to induce characteristic splitting patterns in the ¹³C NMR spectrum for the carbon directly bonded to it and may also influence the shifts of nearby protons and carbons.

Table 2: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Mass-to-Charge (m/z) Ratios
This compound183.18Expected: 183 [M]⁺, fragments corresponding to loss of COOH, NH₂, and the fluorophenyl group.
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid183.18183 [M]⁺, 124, 122[1]
(S)-3-Amino-3-(4-fluorophenyl)propanoic acid183.18Expected: 183 [M]⁺ and fragmentation pattern similar to isomers.
(S)-3-Amino-3-phenylpropanoic acid165.19Expected: 165 [M]⁺ and fragments from loss of functional groups.

Experimental Protocols

Detailed methodologies for the NMR and MS analysis of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the amino acid in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • For samples dissolved in D₂O, the pH can be adjusted using dilute DCl or NaOD to observe pH-dependent chemical shift changes, particularly for the protons and carbons near the amino and carboxylic acid groups.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Parameters:

      • Pulse sequence: zg30

      • Temperature: 298 K

      • Spectral width: 12-16 ppm

      • Number of scans: 16-64 (dependent on sample concentration)

      • Relaxation delay: 1-2 s

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg).

    • Parameters:

      • Temperature: 298 K

      • Spectral width: 200-220 ppm

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay: 2-5 s

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

    • An acid (e.g., formic acid to 0.1%) or a base (e.g., ammonium hydroxide to 0.1%) may be added to the solvent to promote ionization.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for amino acids to detect the protonated molecule [M+H]⁺.

    • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

    • Parameters:

      • Capillary voltage: 3-5 kV

      • Nebulizing gas (N₂) pressure: 30-50 psi

      • Drying gas (N₂) flow rate: 5-10 L/min

      • Drying gas temperature: 300-350 °C

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the characterization of this compound and a conceptual representation of how its structural features are elucidated by NMR and MS.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS, MS/MS) purification->ms_analysis nmr_data Chemical Shifts & Coupling Constants nmr_analysis->nmr_data ms_data Molecular Ion & Fragmentation Pattern ms_analysis->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure logical_relationship cluster_compound Molecular Structure cluster_techniques Analytical Techniques cluster_information Derived Information compound (S)-3-Amino-3- (2-fluorophenyl)propanoic acid nmr NMR compound->nmr ms MS compound->ms connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) nmr->connectivity functional_groups Functional Groups (Chemical Shifts) nmr->functional_groups molecular_formula Molecular Formula (Molecular Ion) ms->molecular_formula fragmentation Structural Fragments (MS/MS) ms->fragmentation

References

Determining the Enantiomeric Purity of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of established analytical methods for quantifying the enantiomeric purity of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a key chiral building block in pharmaceutical development.

This document outlines the principles, experimental protocols, and comparative performance of the primary techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleSample ThroughputSensitivity"Green" AspectKey Advantages
Chiral HPLC (Direct) Differential interaction of enantiomers with a chiral stationary phase (CSP).MediumHighModerate (solvent consumption)High resolution, direct analysis without derivatization.[1][2][3]
Chiral HPLC (Indirect) Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.Low to MediumHighLow (solvent and reagent use)High sensitivity, applicable when direct methods fail.[1][4][5]
NMR Spectroscopy (with Chiral Derivatizing Agent) Formation of diastereomers with distinct NMR signals, allowing for quantification by signal integration.HighLow to MediumHigh (low solvent volume)Rapid analysis, provides structural information.[6][7]
NMR Spectroscopy (with Chiral Solvating Agent) Formation of transient diastereomeric complexes that exhibit different chemical shifts for each enantiomer.HighLow to MediumHigh (low solvent volume)Simple sample preparation, non-destructive.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.HighMediumHigh (low solvent volume)Provides information on absolute configuration.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[9] Both direct and indirect methods are highly effective.

a) Direct Method using a Chiral Stationary Phase (CSP)

This is often the preferred method as it avoids the need for derivatization, which can introduce potential side reactions or kinetic resolution.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OJ-H), is often effective for the separation of aromatic amino acids.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an acidic or basic additive to improve peak shape and resolution. For example, Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

b) Indirect Method using a Chiral Derivatizing Agent (CDA)

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice for primary amines.[4][5]

  • Derivatization Procedure:

    • Dissolve the sample of 3-Amino-3-(2-fluorophenyl)propanoic acid in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent in acetone.

    • Adjust the pH to basic (e.g., with sodium bicarbonate) and heat the mixture (e.g., at 40°C) for a specified time to ensure complete reaction.

    • Quench the reaction by adding acid (e.g., HCl).

    • The resulting diastereomeric derivatives can then be analyzed by reversed-phase HPLC.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically used.

    • Detection: UV detection at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and less solvent-intensive alternative to HPLC for determining enantiomeric excess.[10]

a) Using a Chiral Derivatizing Agent

This approach is analogous to the indirect HPLC method, where the formation of diastereomers leads to distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a chiral derivatizing agent for this purpose. The reaction of the amino group of the analyte with Mosher's acid chloride forms diastereomeric amides.

  • Sample Preparation:

    • Dissolve the sample of 3-Amino-3-(2-fluorophenyl)propanoic acid in a deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of (R)- or (S)-Mosher's acid chloride.

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

    • Acquire the ¹H or ¹⁹F NMR spectrum.

  • Analysis: The enantiomeric excess is determined by integrating the signals corresponding to specific protons or the trifluoromethyl group of the two diastereomers. The ¹⁹F NMR spectrum is often simpler to analyze due to the typically well-separated signals of the CF₃ groups.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample of (S)-3-Amino-3- (2-fluorophenyl)propanoic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for indirect methods) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR CD CD Spectroscopy Dissolution->CD Derivatization->HPLC Derivatization->NMR Integration Peak Integration / Signal Integration HPLC->Integration NMR->Integration Calculation Calculation of Enantiomeric Excess CD->Calculation Integration->Calculation

Caption: General experimental workflow for determining enantiomeric excess.

G Decision Tree for Method Selection Start Start: Need to determine ee HighThroughput High-throughput screening needed? Start->HighThroughput HighAccuracy High accuracy and resolution required? HighThroughput->HighAccuracy No NMR Use NMR Spectroscopy HighThroughput->NMR Yes DirectMethodFails Direct method fails or is unavailable? HighAccuracy->DirectMethodFails No DirectHPLC Use Direct Chiral HPLC HighAccuracy->DirectHPLC Yes AbsConfig Absolute configuration needed? DirectMethodFails->AbsConfig No IndirectHPLC Use Indirect Chiral HPLC (with derivatization) DirectMethodFails->IndirectHPLC Yes CD Use CD Spectroscopy AbsConfig->CD Yes AbsConfig->DirectHPLC No

Caption: Logical relationships for selecting an analytical method.

References

HPLC method validation for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC Method Validation for the Enantioselective Analysis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification and enantiomeric purity determination of chiral molecules like this compound is critical. This fluorinated β-amino acid analog requires robust analytical methods to ensure quality, efficacy, and safety in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[1][2]

This guide provides a comparative overview of HPLC-based methods for the analysis of this compound, with a focus on method validation according to ICH guidelines.[1][2][3][4] We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection and implementation of a suitable analytical method.

Comparison of Analytical Approaches

The primary challenge in the analysis of this compound is the separation of its enantiomers. Two main HPLC-based approaches are employed for this purpose: direct and indirect separation.

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[5][6]- Fewer sample preparation steps.[6]- Reduced risk of racemization during derivatization.- Can be more straightforward to develop.- Chiral columns are expensive.[7]- Method development can be empirical, requiring screening of multiple columns and mobile phases.
Indirect Chiral HPLC Involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5][8] These diastereomers can then be separated on a standard achiral column (e.g., C18).[5]- High sensitivity, especially with fluorescent CDAs.[5]- Uses less expensive, conventional achiral columns.[5]- Method development can be more predictable.- Derivatization adds complexity and time to sample preparation.[6]- Potential for side reactions and incomplete derivatization.- Risk of racemization of the CDA or analyte.
Alternative Methods Techniques like Capillary Electrophoresis (CE) with cyclodextrin modifiers or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be employed for enantioseparation and quantification.[9][10]- CE offers high separation efficiency and low sample consumption.- LC-MS/MS provides high sensitivity and selectivity, confirming molecular identity.[10]- CE can have lower reproducibility for complex matrices.- LC-MS/MS instrumentation is more expensive and requires specialized expertise.

HPLC Method Validation Workflow

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[1] The following diagram illustrates a typical workflow for HPLC method validation.

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Method Approved validation_report->end

Caption: A logical workflow for HPLC method validation.

Data Presentation: A Comparative Summary

The following tables present representative data for a validated chiral HPLC method for the analysis of this compound. This data is based on typical acceptance criteria outlined in ICH guidelines.[3][4]

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N > 20004500
Resolution (Rs)Rs > 2.0 between enantiomers3.5
%RSD of Peak Area≤ 2.0% (for n=6 injections)0.8%
Table 2: Linearity
ParameterAcceptance CriteriaResult
Concentration Range50% - 150% of target concentration10 - 150 µg/mL
Correlation Coefficient (r²)r² ≥ 0.9990.9995
y-intercept≤ 2% of the response at 100% concentration1.5%
Table 3: Precision
ParameterLevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability 100% of target conc. (n=6)≤ 2.0%0.9%
Intermediate Precision
Analyst 1 vs. Analyst 2100% of target conc. (n=6 each)≤ 2.0%1.2%
Day 1 vs. Day 2100% of target conc. (n=6 each)≤ 2.0%1.1%
Instrument 1 vs. Instrument 2100% of target conc. (n=6 each)≤ 2.0%1.4%
Table 4: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance Criteria
80%80.079.299.0%98.0% - 102.0%
100%100.0101.1101.1%98.0% - 102.0%
120%120.0118.698.8%98.0% - 102.0%
Table 5: LOD and LOQ
ParameterMethodResult
Limit of Detection (LOD)Based on Signal-to-Noise (S/N = 3)0.1 µg/mL
Limit of Quantitation (LOQ)Based on Signal-to-Noise (S/N = 10)0.3 µg/mL

Experimental Protocols

Detailed methodologies for the validation of a chiral HPLC method are provided below. These protocols are based on a direct separation approach using a chiral stationary phase.

Chromatographic Conditions (Example)
  • Column: Chirobiotic T, 250 x 4.6 mm, 5 µm[8]

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Methanol/Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is evaluated.[3]

    • Protocol: Inject the diluent (blank), a solution of the (R)-enantiomer (the undesired enantiomer), and a sample of this compound spiked with potential impurities and degradation products.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the (S)-enantiomer. The peak for the (S)-enantiomer should be pure, as determined by a PDA detector.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range is determined.[2][3]

    • Protocol: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal working concentration. Inject each solution in triplicate.

    • Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: This assesses the closeness of the test results obtained by the method to the true value.[4]

    • Protocol: Prepare placebo samples spiked with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (S)-enantiomer at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0% for both repeatability and intermediate precision.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These are determined based on the signal-to-noise ratio. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[2]

    • Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.

  • Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small variations to the chromatographic conditions, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the acceptance criteria.

This guide provides a framework for the validation and comparison of HPLC methods for the analysis of this compound. The choice of method will depend on specific laboratory capabilities, sample throughput requirements, and the desired level of sensitivity. A thorough validation process is essential to ensure the generation of reliable and accurate data in a regulated environment.

References

Comparison of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid with other GABA analogues.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of GABA Analogues for Neurological Research

Guide Objective: This document provides a comparative overview of selected Gamma-Aminobutyric Acid (GABA) analogues, focusing on their mechanisms of action, receptor binding affinities, and pharmacological profiles. While the initial compound of interest was (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, publicly available experimental data for this specific molecule is limited. Therefore, this guide will focus on a comparative analysis of well-characterized GABA analogues, including a structurally related fluorinated compound, to provide a valuable resource for researchers, scientists, and drug development professionals.

The compounds selected for this comparison represent different classes of GABA analogues with distinct pharmacological targets:

  • Gabapentin and Pregabalin: Gabapentinoids that primarily target the α2δ subunit of voltage-gated calcium channels (VGCCs).

  • Baclofen: A selective agonist for the GABAB receptor.

  • 4-Fluorophenibut: A fluorinated derivative of phenibut that also acts as a GABAB receptor agonist.[1][2]

Mechanism of Action and Receptor Affinity

GABA analogues exert their effects through various mechanisms, primarily by modulating GABAergic neurotransmission or by interacting with other targets involved in neuronal excitability. The primary molecular targets for the compounds in this guide are the GABAB receptor and the α2δ subunit of VGCCs.

Gabapentinoids (Gabapentin and Pregabalin): Contrary to what their name might suggest, gabapentin and pregabalin do not act directly on GABA receptors.[3][4] Instead, their primary mechanism involves binding to the α2δ subunit of presynaptic voltage-gated calcium channels.[4][5] This interaction reduces the influx of calcium into the presynaptic neuron, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[4][5] Pregabalin exhibits a higher binding affinity for the α2δ subunit compared to gabapentin.[3]

GABAB Receptor Agonists (Baclofen and 4-Fluorophenibut): Baclofen is a potent and selective agonist of the GABAB receptor, a G-protein coupled receptor that mediates prolonged inhibitory signals.[6][7] 4-Fluorophenibut, a derivative of phenibut, also functions as a GABAB receptor agonist.[1][2] The addition of a fluorine atom to the phenyl ring in 4-Fluorophenibut is reported to increase its potency as a GABAB receptor agonist compared to phenibut, though it is less potent than baclofen.[2][8]

Data Presentation: Binding Affinities and Potency

The following table summarizes the binding affinities and functional potencies of the selected GABA analogues for their respective primary targets.

CompoundPrimary TargetBinding Affinity/PotencySpecies/Assay ConditionReference
Pregabalin α2δ subunit of VGCCsIC50: ~32 nMRat brain membranes[5] (Implied)
Gabapentin α2δ subunit of VGCCsIC50: ~140 nMRat brain membranes[3] (Implied)
Baclofen GABAB ReceptorEC50: 6.0 μMMouse cerebellar Purkinje cells[8][9]
4-Fluorophenibut GABAB ReceptorIC50: 1.70 μMRat whole brain synaptic membranes[2]
EC50: 23.3 μMMouse cerebellar Purkinje cells[8][9]
Phenibut (for comparison) GABAB ReceptorEC50: 1362 μMMouse cerebellar Purkinje cells[8][9]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Signaling Pathways

The signaling pathways initiated by these GABA analogues differ significantly based on their molecular targets.

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by agonists like Baclofen and 4-Fluorophenibut leads to the dissociation of the associated G-protein into Gα(i/o) and Gβγ subunits. These subunits then modulate downstream effectors, resulting in a net inhibitory effect on the neuron. This includes the inhibition of adenylyl cyclase, which reduces cAMP levels, the activation of inwardly rectifying potassium (K+) channels (leading to hyperpolarization), and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (Presynaptic) Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel (Postsynaptic) K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Agonist Baclofen or 4-Fluorophenibut Agonist->GABAB_R Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates ATP ATP ATP->AC NT_Release ↓ Neurotransmitter Release Ca_Influx->NT_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: GABAB receptor signaling cascade initiated by agonist binding.

Gabapentinoid Mechanism of Action

Gabapentinoids modulate neuronal excitability presynaptically. By binding to the α2δ-1 subunit of VGCCs, they are thought to disrupt the trafficking of these channels to the presynaptic terminal, leading to a reduction in their density. This results in decreased calcium influx upon arrival of an action potential, which subsequently reduces the release of excitatory neurotransmitters.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel (VGCC) (α2δ-1 subunit) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Vesicle Synaptic Vesicle (contains Glutamate) Exocytosis Exocytosis Vesicle->Exocytosis Gabapentinoid Gabapentin or Pregabalin Gabapentinoid->VGCC Binds & Inhibits Trafficking/Function Action_Potential Action Potential Arrives Action_Potential->VGCC Opens Ca_Influx->Vesicle Triggers Glutamate_Release ↓ Glutamate Release Exocytosis->Glutamate_Release

Caption: Mechanism of action for Gabapentinoids at the presynaptic terminal.

Experimental Protocols

To determine the binding affinity and functional activity of novel compounds at GABAB receptors or VGCCs, standardized in vitro assays are essential. Below are representative protocols.

Protocol 1: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand: [3H]CGP54626 (a high-affinity GABAB receptor antagonist)[10]

  • Non-specific binding control: Unlabeled GABA (100 µM) or Baclofen (100 µM)

  • Rat brain membranes (cortical or whole brain)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate tubes for:

    • Total Binding: Brain membranes + [3H]CGP54626.

    • Non-specific Binding: Brain membranes + [3H]CGP54626 + excess unlabeled GABA.

    • Competition Binding: Brain membranes + [3H]CGP54626 + varying concentrations of the test compound.

  • Incubation: Incubate the reactions at room temperature for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Rat Brain Membranes Setup Set up Assay: - Total Binding - Non-specific Binding - Competition Binding Start->Setup Incubate Incubate at RT for 60 min Setup->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counter) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Summary and Conclusion

This guide provides a comparative framework for understanding different classes of GABA analogues. While this compound remains a compound of interest for its potential in neuropharmacology[11], the lack of extensive comparative data necessitates a broader look at the field.

  • Gabapentinoids (Gabapentin, Pregabalin) act on the α2δ subunit of VGCCs, a distinct mechanism from direct GABA receptor modulation.[3][4] They are established treatments for neuropathic pain and certain types of seizures.[12][13]

  • GABAB Agonists (Baclofen, 4-Fluorophenibut) directly activate GABAB receptors to produce inhibitory effects.[2][6] Baclofen is a clinically used muscle relaxant, while 4-Fluorophenibut is a research compound noted for its increased potency over its parent compound, phenibut.[8][9][13]

The provided data tables, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers. Future studies are required to elucidate the precise pharmacological profile of this compound and determine its potential therapeutic utility in comparison to these established GABA analogues.

References

A Comparative Guide to the Biological Activity of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to a phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination can impact lipophilicity, metabolic stability, and binding affinity to biological targets by altering the electronic properties of the molecule.[1][2][3][4] Therefore, it is hypothesized that (S)-3-Amino-3-(2-fluorophenyl)propanoic acid may exhibit different potency, selectivity, and efficacy at its biological target(s) compared to its non-fluorinated analogue.

Table 1: Hypothetical Comparative Biological Activity Data

The following table illustrates how quantitative data comparing the two compounds would be presented. The values are placeholders and would be determined using the experimental protocols detailed below.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay Type
This compoundGABA-AData not availableData not availableRadioligand Binding
(S)-3-Amino-3-phenylpropanoic acidGABA-AData not availableData not availableRadioligand Binding
This compoundGABA-BData not availableData not availableRadioligand Binding
(S)-3-Amino-3-phenylpropanoic acidGABA-BData not availableData not availableRadioligand Binding

Experimental Protocols

To ascertain the biological activity and directly compare the fluorinated and non-fluorinated analogues, the following experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] These assays can be conducted using membranes from cells expressing the target receptor or from brain tissue.

a) Competitive Radioligand Binding Assay to Determine Ki

This assay measures the affinity of the test compounds by their ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

  • Materials:

    • Membrane preparations from cells expressing GABA-A or GABA-B receptors (e.g., CHO or HEK293 cells) or from rat brain tissue.[6]

    • Radioligand with high affinity for the target receptor (e.g., [³H]muscimol for GABA-A receptors, [³H]GABA or [³H]baclofen for GABA-B receptors).[6]

    • Test compounds: this compound and (S)-3-Amino-3-phenylpropanoic acid.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[5]

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

b) Saturation Radioligand Binding Assay to Determine Kd and Bmax

This assay determines the density of receptors in the tissue (Bmax) and the dissociation constant (Kd) of the radioligand.

  • Procedure:

    • Incubate the membrane preparation with increasing concentrations of the radioligand.

    • At each concentration, determine the non-specific binding by including a high concentration of an unlabeled competing ligand.

    • Separate bound and free radioligand by filtration.

    • Measure the radioactivity.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the radioligand concentration. The Kd and Bmax can be determined by non-linear regression analysis of the resulting saturation curve.[7]

Functional Assays

Functional assays measure the effect of the compound on the activity of the target receptor.

a) Electrophysiology Assay

This technique directly measures the ion flow through the channel of ionotropic receptors like GABA-A.

  • Procedure:

    • Use whole-cell patch-clamp recordings from cells expressing the GABA-A receptor.

    • Apply GABA to the cell to elicit a current.

    • Co-apply GABA with different concentrations of the test compound to determine if it modulates the GABA-induced current (either as an agonist, antagonist, or allosteric modulator).

b) [³⁵S]GTPγS Binding Assay for G-protein Coupled Receptors (e.g., GABA-B)

This assay measures the activation of G-proteins coupled to the receptor.

  • Procedure:

    • Incubate cell membranes expressing the GABA-B receptor with the test compound, GDP, and [³⁵S]GTPγS.

    • Receptor activation by an agonist will stimulate the binding of [³⁵S]GTPγS to the Gα subunit.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity to quantify G-protein activation.[8]

Visualizations

Signaling Pathway

GABA_B_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein G-protein (αi/o, βγ) GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Conversion inhibited K_ion K_channel->K_ion Efflux Ligand Agonist (this compound or non-fluorinated analogue) Ligand->GABAB_R Binds to ATP ATP ATP->AC Hyperpolarization Hyperpolarization Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare Solutions: - Fluorinated Analogue - Non-fluorinated Analogue Incubation Incubate: Membranes + Radioligand + Compound Compound_Prep->Incubation Membrane_Prep Prepare Receptor Membranes: - Cell Culture or Brain Tissue Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Comparison Compare Ki values of Fluorinated vs. Non-fluorinated Ki_Calc->Comparison

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into β-amino acids has emerged as a powerful tool in medicinal chemistry and drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the conformation, metabolic stability, and biological activity of peptides and small molecule therapeutics. This guide provides an objective comparison of fluorinated and non-fluorinated β-amino acids, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

General Structure of Fluorinated β-Amino Acids

The introduction of fluorine at various positions on a β-amino acid scaffold allows for fine-tuning of its properties. The diagram below illustrates the common sites for fluorination.

Caption: General structure of a β-amino acid with key fluorination positions.

Comparative Biological Activity: Fluorinated vs. Non-Fluorinated β-Amino Acids

Fluorination can significantly impact the biological properties of β-amino acids and peptides incorporating them. The following tables summarize typical quantitative comparisons.

Table 1: Receptor Binding Affinity

The effect of fluorination on receptor binding is highly dependent on the specific target and the position of the fluorine atom(s). While not always leading to improved affinity, strategic fluorination can enhance binding by inducing favorable conformations or participating in new interactions within the binding pocket.

Compound/PeptideTarget ReceptorBinding Affinity (IC₅₀/Kᵢ)Fold Change vs. Non-Fluorinated
Non-Fluorinated AnalogReceptor X10 nM-
α-Monofluoro AnalogReceptor X5 nM2x increase
α,α-Difluoro AnalogReceptor X15 nM1.5x decrease
β-Trifluoromethyl AnalogReceptor X8 nM1.25x increase

Note: The data presented are representative examples based on trends reported in the literature and will vary depending on the specific molecule and biological system.

Table 2: Metabolic Stability in Human Plasma

A significant advantage of fluorination is the enhanced metabolic stability of the resulting compounds. The strong C-F bond can block sites of metabolism and the electron-withdrawing nature of fluorine can shield adjacent peptide bonds from enzymatic cleavage.

Compound/PeptideHalf-life (t₁/₂) in Human PlasmaImprovement Factor
Non-Fluorinated Analog30 minutes-
α,α-Difluoro Analog120 minutes4x
β-Trifluoromethyl Analog> 240 minutes> 8x

Note: The data presented are representative examples. Actual values are context-dependent.

Experimental Workflow for Synthesis and Evaluation

The development of novel fluorinated β-amino acids follows a structured workflow from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_evaluation Biological Evaluation S1 Synthesis Strategy Selection (e.g., Fluorinated Building Blocks, Direct Fluorination) S2 Chemical Synthesis S1->S2 S3 Purification (e.g., Chromatography, Crystallization) S2->S3 A1 Structural Verification (NMR, Mass Spectrometry) S3->A1 A2 Conformational Analysis (X-ray Crystallography, NMR) A1->A2 B1 In Vitro Assays A2->B1 B2 Proteolytic Stability Assay B1->B2 B3 Receptor Binding Assay B1->B3 B4 Cell Permeability Assay B1->B4 B5 In Vivo Studies (Pharmacokinetics, Efficacy) B2->B5 B3->B5 B4->B5

Caption: A generalized experimental workflow for developing fluorinated β-amino acids.

Detailed Experimental Protocols

Synthesis of α,α-Difluoro-β-Amino Acids

A common strategy for the synthesis of α,α-difluoro-β-amino acids involves the use of difluorinated Reformatsky reagents.[1]

  • Materials: Zinc dust, ethyl bromodifluoroacetate, desired imine, anhydrous THF.

  • Procedure:

    • Activate zinc dust by washing with HCl, water, ethanol, and ether, then drying under vacuum.

    • Add the activated zinc and ethyl bromodifluoroacetate to anhydrous THF.

    • Heat the mixture to initiate the formation of the Reformatsky reagent.

    • Cool the reaction mixture and add the desired imine dropwise.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting α,α-difluoro-β-amino ester by column chromatography.

    • Hydrolyze the ester to obtain the final α,α-difluoro-β-amino acid.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of fluorinated β-amino acids and their peptides.[1]

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire 1D ¹H and ¹⁹F NMR spectra.

    • Perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY to assign all proton and carbon signals and to identify through-space correlations.

  • Data Analysis:

    • Analyze coupling constants (³J-values) to determine dihedral angles.

    • Use NOE/ROE intensities to establish spatial proximities between protons.

    • These data are used to build a model of the preferred solution-state conformation, often aided by molecular modeling. The presence of fluorine can lead to preferred conformations due to stereoelectronic effects.[1]

Proteolytic Stability Assay using RP-HPLC

The resistance of fluorinated peptides to enzymatic degradation can be quantified by incubating them with proteases and monitoring the disappearance of the parent peptide over time.[2][3]

  • Materials: Purified peptide, protease of interest (e.g., trypsin, chymotrypsin, pepsin), appropriate buffer, RP-HPLC system.[3]

  • Procedure:

    • Prepare a stock solution of the peptide in the assay buffer.

    • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme:substrate ratio.

    • Incubate the reaction mixture at 37°C.[3]

    • At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding trifluoroacetic acid).[3]

    • Analyze the quenched samples by RP-HPLC.

  • Data Analysis:

    • Quantify the peak area of the remaining intact peptide at each time point.

    • Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life (t₁/₂).

Cell Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc), artificial membrane solution (e.g., lecithin in dodecane), phosphate-buffered saline (PBS), test compound.

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution.

    • Add the test compound solution (in PBS at a known concentration) to the donor wells.

    • Fill the acceptor wells with fresh PBS.

    • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * V_D * V_A / ((V_D + V_A) * Area * Time)

    • Compare the Pₑ value of the fluorinated analog to its non-fluorinated counterpart and to known high and low permeability standards.

Conclusion

The incorporation of fluorine into β-amino acids offers a versatile strategy for modulating their biological properties. Fluorination can lead to enhanced metabolic stability, and in some cases, improved receptor binding affinity, making these modified amino acids valuable building blocks for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[4][5] The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these promising compounds. However, the effects of fluorination are often complex and context-dependent, necessitating careful and systematic investigation for each new application.[2]

References

Comparative analysis of different synthesis routes for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of two distinct and effective synthesis routes for this valuable compound: a biocatalytic approach via lipase-catalyzed kinetic resolution and a chemo-catalytic method employing a chiral auxiliary.

At a Glance: Comparison of Synthesis Routes

ParameterLipase-Catalyzed Kinetic ResolutionChiral Auxiliary (Ni(II)-complex) Method
Overall Yield 42%Not explicitly reported for this specific product, but the alkylation step for a similar fluorinated amino acid reports an 81.1% yield of the complex. The final yield of the free amino acid after deprotection would be lower.
Enantiomeric Excess (ee) ≥99%>99% de (diastereomeric excess) for the alkylated complex, which translates to high ee for the final product.
Key Reagents Lipase PSIM (Burkholderia cepacia), triethylamine, diisopropyl ether(S)-2-[N-(N'-benzylprolyl)amino]benzophenone, Ni(NO₃)₂·6H₂O, various bases and solvents.
Reaction Conditions Mild (45 °C), non-aqueous mediaVaries (room temperature to 60°C), inert atmosphere required for some steps.
Scalability Demonstrated on a preparative scale.Well-suited for gram-scale and potentially larger-scale synthesis.[1]
Environmental Impact Generally considered "greener" due to the use of a biocatalyst.Involves the use of metal catalysts, organic solvents, and strong acids/bases.
Purification Separation of the unreacted (R)-ester and the (S)-acid product.Chromatographic separation and/or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic strategies.

G cluster_0 Lipase-Catalyzed Kinetic Resolution racemic_ester Racemic Ethyl 3-Amino-3-(2-fluorophenyl)propanoate lipase Lipase PSIM (Burkholderia cepacia) racemic_ester->lipase Substrate hydrolysis Enantioselective Hydrolysis lipase->hydrolysis Catalyst s_acid This compound (ee ≥99%) hydrolysis->s_acid Product r_ester Unreacted (R)-ester hydrolysis->r_ester Byproduct

Lipase-Catalyzed Enantioselective Hydrolysis Workflow.

G cluster_1 Chiral Auxiliary (Ni(II)-complex) Method glycine_complex Glycine-Ni(II) Chiral Auxiliary Complex alkylation Asymmetric Alkylation (with 2-fluorobenzyl bromide) glycine_complex->alkylation alkylated_complex Alkylated Ni(II) Complex (High de) alkylation->alkylated_complex deprotection Acidic Hydrolysis (Removal of Auxiliary) alkylated_complex->deprotection s_acid_chiral This compound deprotection->s_acid_chiral

References

In Vitro Efficacy of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid and Analogues as GABA Transaminase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of fluorinated 3-aminopropanoic acid analogues against γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Due to the limited publicly available in vitro efficacy data for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, this document focuses on closely related fluorinated phenyl-substituted amino acids that have been evaluated as competitive reversible inhibitors of GABA-T. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel GABA-T inhibitors for potential therapeutic applications in neurological disorders.

Introduction to GABA Transaminase Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA is tightly regulated by the synergistic action of its synthesizing enzyme, glutamic acid decarboxylase (GAD), and its catabolizing enzyme, GABA transaminase (GABA-T). Inhibition of GABA-T leads to an increase in synaptic GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy and other neurological conditions.

Comparative In Vitro Efficacy

CompoundInhibitor ClassInhibition TypeKᵢ (µM)Target Enzyme
(3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid (1a)Fluorinated Phenylamino AcidCompetitive Reversible< Km for GABAGABA Aminotransferase
(3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid (1b)Fluorinated Phenylamino AcidCompetitive ReversibleNot specifiedGABA Aminotransferase
Aminooxyacetic acidNon-specific Enzyme Inhibitor-2.7GABA Aminotransferase
GabaculineCatalytic Inhibitor-1.8GABA Aminotransferase
γ-acetylenic GABACatalytic Inhibitor-150GABA Aminotransferase
γ-vinyl GABA (Vigabatrin)Catalytic Inhibitor-350GABA Aminotransferase

Note: The Kᵢ value for compound 1a being smaller than the Kₘ for GABA suggests a strong binding affinity to the active site of GABA aminotransferase[1].

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the GABA metabolic pathway and a general workflow for an in vitro GABA transaminase inhibition assay.

GABA_Metabolism Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SuccinicSemialdehyde Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SuccinicSemialdehyde->SSADH Succinate Succinate GAD->GABA GABA_T->SuccinicSemialdehyde SSADH->Succinate Inhibitor This compound & Known Inhibitors Inhibitor->GABA_T

Caption: GABA metabolic pathway and the point of inhibition by GABA-T inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction->Measurement Data Collect and Analyze Data Measurement->Data IC50 Determine IC50/Ki Values Data->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

The following is a generalized protocol for an in vitro GABA transaminase inhibition assay, based on commonly used methods. Specific concentrations and incubation times may need to be optimized for the particular enzyme source and inhibitors being tested.

Materials:

  • Purified GABA transaminase

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • This compound or other test inhibitors

  • Known GABA-T inhibitor (e.g., Vigabatrin) as a positive control

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • NADP⁺

  • Succinic semialdehyde dehydrogenase (SSADH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and a known inhibitor in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer.

    • Prepare solutions of GABA, α-ketoglutarate, and NADP⁺ in the assay buffer.

    • Prepare a solution of GABA transaminase and SSADH in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Assay buffer

      • Inhibitor solution (or vehicle for control wells)

      • GABA transaminase/SSADH enzyme mixture

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, and NADP⁺ to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of NADPH, which is coupled to the transamination of GABA.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • If determining the inhibition type and Kᵢ value, the experiment should be repeated at various substrate (GABA) concentrations. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Conclusion

While direct in vitro efficacy data for this compound against GABA transaminase is not extensively documented in publicly accessible literature, the available information on structurally related fluorinated phenyl-substituted amino acids suggests that this class of compounds holds promise as competitive reversible inhibitors of GABA-T. The provided comparative data and experimental protocols offer a foundational resource for researchers to further investigate the potential of this compound and other novel compounds as modulators of GABAergic neurotransmission for the development of new therapeutics. Further in vitro kinetic studies are warranted to precisely determine the inhibitory potency and mechanism of action of this specific compound.

References

Comparative Pharmacokinetic Profile of Phenylpropanoic Acid Derivatives: Tarenflurbil vs. Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial focus of this guide was on (S)-3-Amino-3-(2-fluorophenyl)propanoic acid and its derivatives, a comprehensive search of publicly available scientific literature did not yield sufficient pharmacokinetic data for a comparative analysis. Therefore, this guide presents a comparative pharmacokinetic profile of two structurally related and well-characterized phenylpropanoic acid derivatives: Tarenflurbil ((R)-Flurbiprofen) and its racemic mixture, Flurbiprofen. This comparison serves as a practical example of how such a guide can be structured and provides valuable insights into the stereoselective pharmacokinetics of this class of compounds.

This guide provides an objective comparison of the pharmacokinetic profiles of Tarenflurbil and Flurbiprofen, supported by experimental data. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which is crucial for drug development and optimization.

Overview of the Compounds

Tarenflurbil , the R-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential as a selective amyloid-β 42 (Aβ42)-lowering agent in the context of Alzheimer's disease.[1][2] Unlike the S-enantiomer, it has weak anti-inflammatory activity.

Flurbiprofen is a racemic mixture of R- and S-enantiomers and is a well-established NSAID used for the management of pain and inflammation.[3][4] The S-enantiomer is primarily responsible for the cyclooxygenase (COX) inhibition that underlies its anti-inflammatory effects.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Tarenflurbil and Flurbiprofen in humans and rats.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterTarenflurbil (R-Flurbiprofen)Flurbiprofen (Racemic)Reference(s)
Dose 400, 800, 1600 mg/day100 mg[1][2][3]
Tmax (h) ~2-4~1.5-3[4]
Cmax (µg/mL) Dose-dependentS: ~6-10, R: ~4-8[3]
AUC (µg·h/mL) Dose-dependentS: 45.4 ± 12.7, R: 40.1 ± 14.3[3]
t1/2 (h) ~4-6S: 4.21 ± 1.2, R: 4.18 ± 1.3[3]
Volume of Distribution (Vd/F) (L) -S: 7.23 ± 1.9, R: 8.41 ± 3.0[3]
Clearance (CL/F) (L/h) -S: 1.23 ± 0.34, R: 1.47 ± 0.50[3]
Protein Binding (%) >99%>99%[4]

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

ParameterFlurbiprofen (Racemic)Reference(s)
Dose 10 mg/kg[3]
AUC (mg·L⁻¹·h) S: 134 ± 39, R: 41 ± 9[3]
Clearance (CL) Stereoselective (R > S)[5]
Mean Residence Time (MRT) Stereoselective (S > R)[5]

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. Below are detailed methodologies for key experiments.

This protocol outlines the general procedure for determining the pharmacokinetic profile of a compound after intravenous administration in rats.[6][7]

experimental_workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Catheterization Jugular Vein Catheterization Animal_Acclimatization->Catheterization Dosing IV Bolus Administration (e.g., 10 mg/kg) Catheterization->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic study in rats.

  • Animal Models: Male Sprague-Dawley rats are typically used.[3] Animals are acclimatized to laboratory conditions before the study.

  • Drug Administration: The compound is administered intravenously (e.g., via a cannulated jugular vein) at a specific dose.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as AUC, clearance, volume of distribution, and half-life.

This protocol describes the use of liver microsomes to assess the metabolic stability of a compound.

metabolism_workflow cluster_incubation Incubation cluster_analysis Analysis Preparation Prepare Incubation Mixture: - Liver Microsomes - Test Compound - NADPH regenerating system Incubation Incubate at 37°C Preparation->Incubation Sampling Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench reaction (e.g., with acetonitrile) Sampling->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation LCMS_Analysis Analyze supernatant by LC-MS/MS Centrifugation->LCMS_Analysis Data_Analysis Calculate in vitro half-life and intrinsic clearance LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism assay.

  • Incubation: The test compound is incubated with liver microsomes (e.g., human or rat) in the presence of a NADPH-regenerating system to initiate metabolic reactions.

  • Time Points: Aliquots are taken at various time points and the reaction is stopped.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.

ppd_workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis Dialysis_Unit Prepare Dialysis Unit with Semi-permeable Membrane Chamber_Loading Load one chamber with plasma containing test compound, the other with buffer Dialysis_Unit->Chamber_Loading Incubation Incubate at 37°C until equilibrium is reached Chamber_Loading->Incubation Sampling Sample from both chambers Incubation->Sampling LCMS_Analysis Quantify compound concentration in plasma and buffer by LC-MS/MS Sampling->LCMS_Analysis Calculation Calculate percentage of protein binding LCMS_Analysis->Calculation

Caption: Workflow for plasma protein binding assay.

  • Apparatus: A dialysis cell is divided into two chambers by a semi-permeable membrane.

  • Procedure: One chamber contains plasma with the test compound, and the other contains a protein-free buffer. The system is incubated until the concentration of the unbound drug is at equilibrium across the membrane.

  • Measurement: The concentrations of the compound in both chambers are measured.

  • Calculation: The percentage of protein-bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

Discussion and Conclusion

The pharmacokinetic data reveal significant stereoselectivity in the disposition of flurbiprofen. In rats, the S-enantiomer exhibits a significantly higher plasma exposure (AUC) compared to the R-enantiomer following intravenous administration of the racemate.[3] This is attributed to the lower total clearance of the S-enantiomer.[5] In humans, after oral administration of racemic flurbiprofen, the plasma concentrations of the S- and R-enantiomers are more comparable, although differences in their volume of distribution and clearance are observed.[3]

Tarenflurbil, as the R-enantiomer, demonstrates a favorable safety and tolerability profile in elderly individuals, with dose-dependent penetration into the central nervous system.[1][2] The high plasma protein binding of both Tarenflurbil and Flurbiprofen (>99%) is a critical factor influencing their distribution and the concentration of free, pharmacologically active drug.[4]

For researchers in drug development, this comparative analysis underscores the importance of evaluating the pharmacokinetics of individual enantiomers, as they can exhibit distinct profiles that impact both efficacy and safety. The provided experimental protocols offer a foundation for designing and conducting the necessary studies to characterize the ADME properties of novel phenylpropanoic acid derivatives.

References

Comparative Guide to the Cross-Reactivity Profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid and Related GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and pharmacological profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid and its structural analogs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide focuses on a comparative review of its parent compound, phenibut, and its para-fluorinated isomer, 4-fluorophenibut, alongside the clinically relevant GABA-B agonist, baclofen. The data presented for these related compounds offer valuable insights into the potential activity of this compound.

Introduction

This compound is a derivative of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects.[1] Phenibut and its analogs primarily act as agonists at the GABA-B receptor.[1] The introduction of a fluorine atom to the phenyl ring, as seen in fluorophenibut isomers, can significantly alter the potency and selectivity of these compounds.[2] This guide summarizes the available quantitative data, details relevant experimental protocols for assessing GABA-B receptor activity, and provides visualizations to illustrate key concepts.

Quantitative Comparison of GABA-B Receptor Activity

The following table summarizes the in vitro activity of phenibut, 4-fluorophenibut, and baclofen at GABA-A and GABA-B receptors. This data is crucial for understanding the potency and selectivity of these compounds. While direct data for the ortho-fluoro isomer is not available, the data for the para-isomer (4-fluorophenibut) suggests that fluorination can significantly increase potency at the GABA-B receptor compared to the parent compound, phenibut.

CompoundGABA-B Receptor (IC50, μM)GABA-A Receptor (IC50, μM)GABA-B Receptor (EC50, μM)
4-Fluorophenibut1.70[3]> 100[3]23.3[2]
Phenibut--1362[2]
Baclofen--6.0[2]

Experimental Protocols

A key method for evaluating the functional activity of GABA-B receptor agonists is through electrophysiological recordings, such as the patch-clamp technique. The following protocol is a summary of the methodology used to determine the EC50 values for 4-fluorophenibut, phenibut, and baclofen in mouse cerebellar Purkinje cells.[2]

Patch-Clamp Recordings in Mouse Cerebellar Purkinje Cells
  • Tissue Preparation:

    • Cerebellar brain slices are prepared from mice.

    • Slices are sectioned at a thickness of 250 μm in an ice-cold cutting solution.

    • Slices are allowed to recover in an incubation chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on Purkinje cells identified visually.

    • The cells are voltage-clamped at a holding potential of -60 mV.

    • The external solution is aCSF, and the internal solution contains a potassium-based solution to record potassium currents.

  • Drug Application:

    • Agonists (phenibut, 4-fluorophenibut, baclofen) are applied to the bath at varying concentrations.

    • The outward potassium current induced by the agonist is recorded.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the amplitude of the induced outward current against the logarithm of the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the concentration-response curve using a logistic function.

Visualizations

Signaling Pathway of GABA-B Receptor Activation

The following diagram illustrates the canonical signaling pathway activated by GABA-B receptor agonists.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion K_ion_out K+ K_channel->K_ion_out Efflux Agonist This compound (or other agonist) Agonist->GABAB_R ATP ATP ATP->AC K_ion_in K+ Experimental_Workflow A Slice Preparation (Mouse Cerebellum) B Recovery in aCSF A->B C Patch-Clamp Recording (Purkinje Cell) B->C D Bath Application of Agonist (Varying Concentrations) C->D E Record Outward K+ Current D->E F Generate Concentration-Response Curve E->F G Calculate EC50 Value F->G

References

A Researcher's Guide to the Analytical Validation of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of analytical standards for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a key building block in pharmaceutical development. It outlines the critical parameters for validation and offers detailed experimental protocols to support the objective assessment of product performance against alternative standards.

Comparison of Analytical Standards

A high-quality analytical standard for this compound should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess. When comparing standards from different suppliers, researchers should meticulously evaluate the information provided on the Certificate of Analysis (CoA). The following table summarizes key analytical parameters and typical acceptance criteria for a reliable standard.

ParameterMethodTypical Acceptance CriteriaSupplier A (Representative)Supplier B (Representative)
Identity ¹H NMR, ¹³C NMR, MSConforms to the expected structureConformsConforms
Purity (Assay) HPLC-UV≥ 98.0%≥ 98%≥ 95%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e. (enantiomeric excess)≥ 99.0% e.e.Not specified
Optical Rotation PolarimetrySpecific rotation within a defined range-1.5° to -2.5° (c=1 in 0.5N NaOH)[1]Not specified
Water Content Karl Fischer Titration≤ 0.5%≤ 0.5%Not specified
Residual Solvents GC-HSMeets ICH Q3C limitsMeets ICH limitsNot specified
Inorganic Impurities Residue on Ignition≤ 0.1%≤ 0.1%Not specified

Note: This table presents representative data. Researchers must always refer to the specific Certificate of Analysis provided by the supplier for lot-specific values.

Validation Workflow for Analytical Standards

The validation of an analytical standard is a critical process to ensure its suitability for its intended use. The following workflow outlines the key stages involved in the validation process, from initial characterization to ongoing stability testing.

Analytical Standard Validation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Standard Qualification cluster_3 Phase 4: Ongoing Monitoring Structural_Elucidation Structural Elucidation (NMR, MS, IR) Specificity Specificity/ Selectivity Structural_Elucidation->Specificity Physicochemical_Properties Physicochemical Properties (Appearance, Solubility) Physicochemical_Properties->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision (Repeatability, Intermediate Precision) Linearity_Range->Accuracy_Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Purity_Assay Purity Assay (HPLC) Robustness->Purity_Assay Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Purity_Assay->Enantiomeric_Purity Impurity_Profiling Impurity Profiling Enantiomeric_Purity->Impurity_Profiling Stability_Testing Stability Testing Impurity_Profiling->Stability_Testing Re-qualification Periodic Re-qualification Stability_Testing->Re-qualification

Caption: Workflow for the validation of an analytical standard.

Decision Pathway for Chiral Analysis Method Selection

The determination of enantiomeric purity is a critical aspect of validating a chiral standard. The choice of analytical method depends on several factors, including the availability of instrumentation and the desired sensitivity.

Chiral Method Selection Start Start: Determine Enantiomeric Purity Chiral_Column_Available Chiral HPLC Column Available? Start->Chiral_Column_Available Direct_Method Direct Method: Chiral Stationary Phase (CSP) HPLC Chiral_Column_Available->Direct_Method Yes Indirect_Method Indirect Method: Derivatization with Chiral Reagent followed by Achiral HPLC Chiral_Column_Available->Indirect_Method No Method_Development Method Development & Optimization Direct_Method->Method_Development Indirect_Method->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation

Caption: Decision tree for selecting a chiral HPLC method.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of an analytical standard for this compound. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Identity Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution, or DMSO-d₆).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 25 °C).

    • Acceptance Criteria: The chemical shifts, coupling constants, and multiplicity of the signals in the ¹H and ¹³C NMR spectra must be consistent with the structure of this compound.

  • Mass Spectrometry (MS)

    • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol/water).

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Acceptance Criteria: The measured mass of the protonated molecule [M+H]⁺ should be within ± 5 ppm of the calculated theoretical mass (C₉H₁₁FNO₂⁺, calculated m/z 184.0768).

Purity Assay and Impurity Profiling by HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from potential impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the analytical standard in a suitable diluent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by dilution.

    • Sample Solution: Prepare the sample to be tested at a similar concentration.

  • Validation Parameters (according to ICH Q2(R1)):

    • Specificity: Demonstrate that the method is able to separate the main analyte from potential impurities and degradation products.

    • Linearity: Analyze a series of at least five concentrations over the range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10.

  • Calculation of Purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Enantiomeric Purity by Chiral HPLC
  • Chromatographic Conditions (Direct Method - Example):

    • Column: A chiral stationary phase (CSP) column known for separating amino acids (e.g., a macrocyclic glycopeptide-based column like Chirobiotic T).

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition needs to be optimized for the specific column and compound.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic 3-Amino-3-(2-fluorophenyl)propanoic acid to confirm the separation of the two enantiomers.

    • Sample Solution: Prepare a solution of the (S)-enantiomer standard at a suitable concentration.

  • Validation Parameters:

    • Specificity: The method must demonstrate baseline resolution between the (S)- and (R)-enantiomers.

    • Limit of Quantitation (LOQ) for the undesired enantiomer: Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified in the presence of the (S)-enantiomer.

    • Precision: Assess the repeatability of the enantiomeric excess determination.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

By following these guidelines and protocols, researchers can confidently validate the analytical standards of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

The Fluorine Advantage: A Comparative Review of Fluorinated Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides and small molecules offers a powerful tool to overcome the inherent limitations of their non-fluorinated counterparts. This guide provides a comparative analysis of various fluorinated amino acids, supported by experimental data, to inform the rational design of next-generation therapeutics and research probes.

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of molecules.[1] These modifications can lead to enhanced metabolic stability, improved resistance to proteolytic degradation, and favorable conformational changes that can enhance binding affinity to target receptors.[2][3][4][5] This review delves into a comparative analysis of these effects, presenting quantitative data and detailed experimental protocols for their evaluation.

Performance Comparison of Fluorinated Amino Acids

The impact of fluorination on a molecule's performance is multifaceted. Key parameters that are significantly influenced include metabolic stability, target binding affinity, and conformational preference. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of different fluorinated amino acids.

Metabolic Stability

One of the most significant advantages of incorporating fluorinated amino acids is the enhanced resistance to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[6][7] The exceptional strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[6]

Fluorinated Amino AcidParent Molecule/ScaffoldMetabolizing EnzymeImprovement in Metabolic Stability (Fold Change vs. Non-fluorinated)Reference
Fluorinated Leucine analogueCathepsin K inhibitorCYP3A4Significantly enhanced bioavailability by preventing hydroxylation[7]
3-FluorophenylalaninePvuII endonucleaseNot specifiedSimilar stability to wild type
2-FluorophenylalaninePvuII endonucleaseNot specifiedDecreased stability
4-FluorophenylalaninePvuII endonucleaseNot specifiedDecreased stability
7-[18F]fluorotryptophanTryptophanin vivo defluorinationHigh in vivo stability[6]
4-, 5-, and 6-[18F]fluorotryptophanTryptophanin vivo defluorinationRapid in vivo defluorination[6]

Note: Direct comparison between studies should be made with caution due to variations in molecular scaffolds, assay conditions, and enzymes used.

Binding Affinity

The effect of fluorination on binding affinity is highly dependent on the specific protein-ligand interaction. Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within the binding pocket, potentially increasing affinity.[1] However, steric hindrance from bulky fluorinated groups can also disrupt binding if not accommodated by the target's binding site.

Fluorinated Amino AcidTarget ProteinChange in Binding Affinity (KD or IC50)Reference
3-FluorotyrosineGlutathione S-transferaseAltered reaction kinetics, revealing catalytic mechanism[2]
Difluorophosphonomethyl-phenylalaninePhosphatase enzymesDramatically enhanced inhibitory potency[2]
5-[19F]-Trp-BsCspBsingle-stranded DNA (dT4)KD = 6.5 ± 1.0 μM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated amino acids.

In Vivo Metabolic Stability Assay

Objective: To determine the in vivo metabolic fate and stability of a fluorinated amino acid.

Methodology:

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Dosing: The fluorinated amino acid is administered intravenously (IV) or orally (PO) at a specified dose.[6]

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes. Plasma is separated by centrifugation.[6]

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.[6]

    • Tissue: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are collected.[6]

  • Sample Preparation for Mass Spectrometry:

    • Plasma, urine, and homogenized tissue samples are subjected to protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • The supernatant is collected, dried, and reconstituted in a suitable solvent for analysis.

  • Analysis: Samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction

Objective: To characterize the binding of a fluorinated ligand to a protein and determine the binding affinity.

Methodology:

  • Sample Preparation:

    • A solution of the target protein is prepared in a suitable NMR buffer (e.g., phosphate buffer in D2O).

    • A stock solution of the fluorinated amino acid (ligand) is prepared in the same buffer.

  • NMR Data Acquisition:

    • A one-dimensional (1D) 19F NMR spectrum of the free ligand is acquired.

    • The protein is titrated with increasing concentrations of the fluorinated ligand. A 19F NMR spectrum is recorded at each titration point.

    • All experiments are performed at a constant temperature on a high-field NMR spectrometer equipped with a fluorine-observe probe.[9]

  • Data Analysis:

    • Changes in the chemical shift and/or line width of the 19F NMR signal of the ligand upon binding to the protein are monitored.

    • The dissociation constant (KD) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm equation.[8]

Visualizing the Impact of Fluorination

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Fluorinated Amino Acids Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Synthesis->Peptide_Synthesis Purification Purification & Characterization (HPLC, MS) Peptide_Synthesis->Purification Metabolic_Stability Metabolic Stability Assay (in vitro / in vivo) Purification->Metabolic_Stability Test Peptides Binding_Affinity Binding Affinity Assay (SPR, ITC, NMR) Purification->Binding_Affinity Conformational_Analysis Conformational Analysis (CD, NMR) Purification->Conformational_Analysis Data_Comparison Comparative Data Analysis Metabolic_Stability->Data_Comparison Binding_Affinity->Data_Comparison Conformational_Analysis->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Rational Design

Caption: Experimental workflow for the comparative study of fluorinated peptides.

Signaling Pathway Inhibition by a Fluorinated Peptide

Receptor Cell Surface Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Fluorinated_Peptide Fluorinated Peptide Antagonist Fluorinated_Peptide->Receptor Binds & Inhibits Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Inhibition of a signaling pathway by a fluorinated peptide antagonist.

The incorporation of fluorinated amino acids represents a versatile and effective strategy for enhancing the therapeutic potential of peptides and small molecules. As demonstrated by the compiled data, fluorination can significantly improve metabolic stability and modulate binding affinity. The provided experimental protocols offer a starting point for the systematic evaluation of these effects, enabling the rational design of novel drug candidates with improved pharmacological profiles.

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-3-Amino-3-(2-fluorophenyl)propanoic acid as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for collection.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this specific compound may not be fully investigated, thus caution is advised.[1]

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2]
Body Protection A lab coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2]

In case of a spill:

  • Evacuate the immediate area.

  • If safe to do so, turn off any ignition sources if flammable materials are present.[4]

  • Use spill kits to contain the spill.[4]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Avoid generating dust.[1]

  • Report the incident to your supervisor and EHS department.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Classify the Waste: Treat all this compound, including contaminated materials (e.g., weighing boats, gloves, paper towels), as hazardous chemical waste.[5][6][7]

  • Segregate Incompatibles: Store this waste separately from incompatible materials to prevent dangerous reactions.[6][8] Incompatible materials for fluorinated organic compounds include:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents[3]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a designated, compatible container for the collection of this solid waste. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[5][7][8] The original product container, if empty, is often a suitable choice.[7]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[6] Do not use abbreviations or chemical formulas.

Step 3: Waste Storage

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][8]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from sources of ignition.[2] Ensure the container is kept closed except when adding waste.[5][7]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][7] Do not transport hazardous waste yourself.[7]

  • Do Not Dispose Down the Drain or in Regular Trash: This chemical should not be disposed of in the regular trash or poured down the drain.[2][9] Improper disposal can lead to environmental contamination and regulatory violations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal PPE Don Appropriate PPE WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea WasteGen Generate Waste WorkArea->WasteGen Segregate Segregate from Incompatibles WasteGen->Segregate Container Place in Labeled, Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the critical safety protocols and personal protective equipment (PPE) required for the handling and disposal of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to the following PPE guidelines is mandatory to ensure personal safety and prevent exposure.

Personal Protective Equipment (PPE)Specification and Use
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Inspect gloves before use and remove them with care to avoid skin contamination.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][2][3] If dust formation is likely, a particle filter is recommended.[1]

Engineering Controls: Handle this compound in a well-ventilated area.[3][4][5][6] Facilities should be equipped with an eyewash fountain.[4]

Operational Plan: Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid ingestion and inhalation.[1]

  • Prevent dust formation.[1][2][6]

  • Wash hands thoroughly after handling.[2][4][5]

  • Do not eat, drink, or smoke when using this product.[5][7]

Conditions for Safe Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][5][6][7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal Plan

Waste Disposal Methods:

  • Sweep up and shovel the solid material into a suitable container for disposal.[1][2]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5][7][8]

  • Do not let the product enter drains, other waterways, or soil.[2][4]

Contaminated Packaging:

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Protocol: Weighing and Dissolving a Solid Sample

This protocol details a standard procedure for safely weighing and dissolving a solid sample of this compound.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Beaker or flask

  • Magnetic stir bar and stir plate (optional)

Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly. Work within a chemical fume hood or a well-ventilated area.

  • Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.

  • Weighing the Compound: Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weighing paper. Avoid creating dust.

  • Recording the Mass: Record the exact mass of the compound.

  • Transferring the Compound: Transfer the weighed solid into a clean beaker or flask.

  • Adding Solvent: Carefully add the appropriate solvent to the beaker, using a small amount initially to rinse any residual solid from the weighing paper into the beaker.

  • Dissolving the Compound: Add the remaining volume of the solvent. If necessary, place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

  • Completion: Once the solid is fully dissolved, proceed with your experimental workflow.

  • Decontamination: Clean the spatula and any non-disposable equipment that came into contact with the chemical. Dispose of weighing paper and any other contaminated disposable items in the designated solid waste container.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Identify Hazards A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Well-Ventilated Area C->D E Weigh Solid & Prepare Solution (Avoid Dust Formation) D->E F Conduct Experiment E->F G Decontaminate Equipment F->G K Spill Response F->K L First Aid (Eye Wash, Skin Wash) F->L H Segregate Waste (Solid & Liquid) G->H I Properly Label Waste Containers H->I J Dispose of Waste via Approved Channels I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.